Product packaging for Sulfaguanidine(Cat. No.:CAS No. 57-67-0)

Sulfaguanidine

Katalognummer: B1682504
CAS-Nummer: 57-67-0
Molekulargewicht: 214.25 g/mol
InChI-Schlüssel: BRBKOPJOKNSWSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sulfaguanidine is a sulfonamide incorporating a guanidine moiety used to block the synthesis of folic acid;  mostly used in veterinary medicine It has a role as an antiinfective agent.
This compound is a guanidine derivative of sulfanilamide used in veterinary medicine. This compound is poorly absorbed from the gut but is well suited for the treatment of bacillary dysentery and other enteric infections.
This compound is a small molecule drug with a maximum clinical trial phase of IV.
A sulfanilamide antimicrobial agent that is used to treat enteric infections.
See also: Sulfamethoxazole (related);  Sulfathiazole (related);  Sulfamoxole (related) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N4O2S B1682504 Sulfaguanidine CAS No. 57-67-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(4-aminophenyl)sulfonylguanidine
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InChI

InChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11)
Source PubChem
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InChI Key

BRBKOPJOKNSWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2S
Source PubChem
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DSSTOX Substance ID

DTXSID1023609
Record name Sulfaguanidine
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Molecular Weight

214.25 g/mol
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Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID856017
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

57-67-0
Record name Sulfaguanidine
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Record name Benzenesulfonamide, 4-amino-N-(aminoiminomethyl)-
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Foundational & Exploratory

sulfaguanidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfaguanidine is a sulfonamide antibiotic that has been historically significant in the treatment of enteric infections. Its mechanism of action involves the competitive inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway. This guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, and mechanism of action. Furthermore, it details experimental protocols for its synthesis and analysis, offering a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Identification

This compound, with the IUPAC name 4-amino-N-(aminoiminomethyl)benzenesulfonamide, is a derivative of sulfanilamide containing a guanidine moiety.[1] This structural feature is crucial to its biological activity and physicochemical properties.

Chemical Structure of this compound

Figure 1. 2D Chemical Structure of this compound.

3D Chemical Structure of this compound

Figure 2. 3D Conformer of this compound.

The key identifiers and molecular details of this compound are summarized in the table below.

IdentifierValueReference
IUPAC Name 4-amino-N-(aminoiminomethyl)benzenesulfonamide[1]
CAS Number 57-67-0[2]
Molecular Formula C₇H₁₀N₄O₂S[2]
Molecular Weight 214.24 g/mol [2]
Canonical SMILES C1=CC(=CC=C1N)S(=O)(=O)NC(=N)N[3]
InChI Key BRBKOPJOKNSWSG-UHFFFAOYSA-N[4]

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, delivery, and pharmacokinetic profile. It is characterized as a white to off-white crystalline powder.[5]

PropertyValueReference
Melting Point 190-193 °C[6]
Solubility in Water 0.805 mg/mL[7]
Solubility in Ethanol Slightly soluble[8]
Solubility in Acetone Slightly soluble[8]
Solubility in Dilute HCl Soluble (50 mg/mL in 1 M HCl)[9]
pKa (Strongest Acidic) 10.53[7]
pKa (Strongest Basic) 7.72[7]
logP -0.55[7]
Polar Surface Area 122.06 Ų[7]

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[10] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the synthesis of nucleic acids and some amino acids in bacteria. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), this compound effectively blocks the bacterial folic acid synthesis pathway.[10]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Synthesis Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids This compound This compound This compound->Inhibition Inhibition->DHPS  Inhibits HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction with Methanol/Acetonitrile Sample->Extraction Cleanup Solid Phase Extraction (SPE) Clean-up Extraction->Cleanup Injection Injection into HPLC System Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Result Final Concentration Quantification->Result

References

An In-depth Technical Guide to the Synthesis of Sulfaguanidine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfaguanidine is a sulfonamide anti-infective agent primarily used for the treatment of intestinal infections such as bacillary dysentery and enteritis.[1][2] Its therapeutic effect stems from its ability to inhibit bacterial folic acid synthesis, a pathway essential for bacterial growth and replication.[3][4] this compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), preventing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor to folic acid.[3][4] This guide provides a detailed overview of the primary synthesis pathways for this compound, complete with experimental protocols, quantitative data, and visual representations of the reaction mechanisms.

Core Synthesis Pathways

The industrial production of this compound has evolved over time, with several key methods being established. The most common pathways involve the condensation of a sulfanilamide derivative with a guanidinating agent. Below are detailed descriptions of the principal synthetic routes.

1. Synthesis from Sulfanilamide and Guanidine Nitrate

This is a widely used industrial method which involves the direct condensation of sulfanilamide with guanidine nitrate in the presence of a base, typically sodium carbonate (soda ash), under heating and vacuum conditions.[1][5][6]

Experimental Protocol

A detailed protocol for this method is described in a patent by Hunan Er Kang Pharmaceutical Co Ltd:[6]

  • Charging the Reactor: Sequentially add sulfanilamide, sodium carbonate (soda ash), and guanidine nitrate to a reactor. The molar ratio of sulfanilamide:sodium carbonate:guanidine nitrate is specified as (1.2-1.5):1.0:(1.5-1.8).[6] A catalyst (e.g., copper dichloride) and a promoter may also be added.[6]

  • Initial Heating and Vacuum: The mixture is heated. When the temperature reaches 120°C, a vacuum is applied to remove ammonia and carbon dioxide gas.[6]

  • Condensation Reaction: The temperature is further increased to 125-145°C until the reactants are completely melted. The system is then sealed, and the reaction is allowed to proceed under insulation for 1-3 hours.[6]

  • Work-up and Isolation: After the reaction is complete, an equal weight of purified water is added to the reaction mixture with stirring. The solution is then allowed to cool naturally to 50°C.[6] A 29% aqueous solution of sodium hydroxide is added, and the mixture is cooled to 20-30°C to precipitate the crude product.[6]

  • Purification: The crude this compound is collected by filtration and washed with water until the pH is neutral (7.0-7.5).[6] The crude product is then dissolved in boiling water containing activated carbon for decolorization. The solution undergoes a series of filtrations through progressively finer membranes (0.45 microns, then 0.22 microns) and ultrafiltration.[6]

  • Final Product: The purified filtrate is cooled to room temperature, and the crystalline this compound is collected by centrifugation, followed by drying in a fluidized bed.[6]

Logical Workflow for Sulfanilamide and Guanidine Nitrate Synthesis

G cluster_reactants Reactant Charging cluster_reaction Reaction Conditions cluster_workup Work-up and Purification Sulfanilamide Sulfanilamide Heating Heat to 120°C Sulfanilamide->Heating GuanidineNitrate Guanidine Nitrate GuanidineNitrate->Heating SodaAsh Sodium Carbonate SodaAsh->Heating Vacuum Apply Vacuum Heating->Vacuum FurtherHeating Heat to 125-145°C Vacuum->FurtherHeating Insulation Insulated Reaction (1-3h) FurtherHeating->Insulation Quench Add Purified Water Insulation->Quench Cooling1 Cool to 50°C Quench->Cooling1 BaseAddition Add NaOH Solution Cooling1->BaseAddition Cooling2 Cool to 20-30°C BaseAddition->Cooling2 Filtration1 Filter Crude Product Cooling2->Filtration1 Washing Wash to pH 7.0-7.5 Filtration1->Washing Recrystallization Recrystallize with Activated Carbon Washing->Recrystallization Filtration2 Micro/Ultrafiltration Recrystallization->Filtration2 Centrifugation Centrifuge Filtration2->Centrifugation Drying Fluidized Bed Drying Centrifugation->Drying FinalProduct Pure this compound Drying->FinalProduct

Caption: Workflow for this compound Synthesis.

2. Synthesis from p-Acetamidobenzenesulfonyl Chloride and Guanidine Nitrate

This pathway involves the reaction of a protected sulfanilamide derivative, p-acetamidobenzenesulfonyl chloride, with guanidine nitrate, followed by a deprotection (hydrolysis) step to yield this compound.[7][8]

Experimental Protocol

A patent outlines the following procedure:[8]

  • Preparation of p-Acetamidobenzenesulfonyl Chloride: Acetanilide is reacted with chlorosulfonic acid.[7][8] The mixture is stirred, heated to 50-52°C, and held at this temperature for 3 hours for the insulation reaction. It is then cooled and allowed to stand.[8] After cooling, water is added to decompose the excess chlorosulfonic acid. The mixture is then heated, and more water is added with continuous stirring to precipitate the product, p-acetamidobenzenesulfonyl chloride.[8] The product is isolated by filtration, washed, and press-dried.[8]

  • Condensation: Guanidine nitrate is dissolved in water, and the pH is adjusted to 8-9. The solution is heated to 50-60°C.[8] The previously prepared p-acetamidobenzenesulfonyl chloride is then added. The pH is maintained at 8-9 using a liquid alkali (e.g., sodium hydroxide solution).[8]

  • Hydrolysis and Isolation: After the reaction is complete, the solution is cooled, which leads to the precipitation of solid this compound.[8] The product is then collected by filtration.

Reaction Pathway for p-Acetamidobenzenesulfonyl Chloride Route

G Acetanilide Acetanilide PASC p-Acetamidobenzenesulfonyl Chloride Acetanilide->PASC Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->PASC Intermediate N-Acetylthis compound PASC->Intermediate Condensation (NaOH, 50-60°C) GuanidineNitrate Guanidine Nitrate GuanidineNitrate->Intermediate This compound This compound Intermediate->this compound Hydrolysis

Caption: Synthesis via p-Acetamidobenzenesulfonyl Chloride.

3. Synthesis from p-Nitrobenzenesulfonyl Chloride and Guanidine

This method starts with p-nitrobenzenesulfonyl chloride, which is first condensed with guanidine. The resulting nitro-intermediate is then reduced to the corresponding amino compound, this compound.[1][9]

Experimental Protocol

  • Condensation: Dissolve 10 parts of guanidine hydrochloride in 76 parts of water and adjust the pH to 8-9. Heat the solution to 50-60°C.[9] While maintaining this temperature and stirring mechanically, slowly add a slurry of 25 parts of p-nitrobenzenesulfonyl chloride. Keep the pH between 8 and 9 by adding a 40% sodium hydroxide solution.[9] After the reaction, cool the solution and filter the solid p-nitrobenzenesulfonyl guanidine. The product can be recrystallized from hot water.[9]

  • Reduction: Dissolve 5 parts of the p-nitrobenzenesulfonyl guanidine in 50 parts of boiling 95% ethanol. Add 0.5 parts of concentrated hydrochloric acid to the solution.[9] Heat the solution to reflux and add 6 parts of iron powder in portions to carry out the reduction of the nitro group to an amino group, yielding this compound.[9]

Reaction Pathway for p-Nitrobenzenesulfonyl Chloride Route

G PNBSC p-Nitrobenzenesulfonyl Chloride Intermediate p-Nitrobenzenesulfonyl guanidine PNBSC->Intermediate Condensation (NaOH, 50-60°C) Guanidine Guanidine Guanidine->Intermediate This compound This compound Intermediate->this compound Reduction (Fe, HCl, EtOH)

Caption: Synthesis via p-Nitrobenzenesulfonyl Chloride.

4. One-Step Synthesis from Sulfanilamide and Guanidine Hydrochloride

A more direct, one-step method has been developed using an iodide catalyst, which presents advantages in terms of a shorter process route and reduced environmental pollution.[10][11]

Experimental Protocol

  • Reaction Setup: In a suitable vessel, combine 17.2 kg of p-aminobenzenesulfonamide (sulfanilamide), 12.35 kg of guanidine hydrochloride, and 90 g of potassium iodide. Add 80 L of water.[10]

  • Reaction: Begin stirring and heat the mixture to approximately 65°C. Maintain this temperature and continue the reaction for 3 hours.[10]

  • Isolation and Purification: Concentrate the reaction mixture under reduced pressure to about 30% of its original volume. Allow it to cool, which will cause the crude product to precipitate.[10] Filter the solid, wash it several times with cold water, and dry to obtain crude this compound.[10] The crude product can be further purified by dissolving in hot water with activated carbon, filtering while hot, and allowing the filtrate to cool and crystallize.[10]

Quantitative Data Summary

The following table summarizes key quantitative parameters from the described synthesis pathways.

ParameterSulfanilamide + Guanidine Nitratep-Acetamidobenzenesulfonyl Chloride Routep-Nitrobenzenesulfonyl Chloride RouteOne-Step Iodide Catalyzed Route
Primary Reactants Sulfanilamide, Guanidine Nitratep-Acetamidobenzenesulfonyl Chloride, Guanidine Nitratep-Nitrobenzenesulfonyl Chloride, GuanidineSulfanilamide, Guanidine Hydrochloride
Molar Ratio 1.2-1.5 : 1.5-1.8 (SN:GN)[6]Not explicitly stated0.113 mol : 0.1 mol (PNSC:Guanidine HCl)[9]1 : 1-1.3 (SN:Guanidine HCl)[11]
Key Reagents Na2CO3, NaOH[6]Chlorosulfonic Acid, NaOH[8]NaOH, Fe, HCl[9]KI (catalyst)[10][11]
Reaction Temp. (°C) 125-145[6]50-60 (Condensation)[8]50-60 (Condensation), Reflux (Reduction)[9]~65[10]
Reaction Time 1-3 hours[6]3 hours (Sulfonyl chloride prep)[8]Not explicitly stated2-3 hours[10][11]
Reported Yield Not explicitly statedNot explicitly statedNot explicitly stated94.5% (crude), 94.1% (pure)[10]
Purity Pharmaceutical Grade[6]Not explicitly statedNot explicitly stated99.7%[10]

The synthesis of this compound can be achieved through several viable pathways, each with distinct advantages and disadvantages regarding starting materials, reaction conditions, and process complexity. The direct condensation of sulfanilamide with guanidine nitrate is a common industrial method, while newer approaches, such as the iodide-catalyzed one-step synthesis, offer improved efficiency and yield. The choice of a particular synthetic route in a professional setting will depend on factors such as cost of raw materials, required purity of the final product, scalability, and environmental considerations. This guide provides the foundational technical details necessary for researchers and drug development professionals to understand and evaluate these critical manufacturing processes.

References

Sulfaguanidine: A Technical Deep-Dive into its Mechanism of Action as a Sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfaguanidine, an early-generation sulfonamide antibiotic, has historically been a cornerstone in the treatment of enteric bacterial infections. Its efficacy lies in its targeted disruption of a critical metabolic pathway essential for bacterial proliferation but absent in humans. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, focusing on its role as a competitive inhibitor of dihydropteroate synthase (DHPS). We will delve into the folic acid synthesis pathway, present available quantitative data on its inhibitory activity, and outline the experimental protocols used to derive this data. Furthermore, this document includes detailed visualizations of the key pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Role of this compound in Antibacterial Therapy

This compound is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[1][2] Historically, it has been primarily utilized for the treatment of gastrointestinal infections, such as bacillary dysentery, owing to its poor absorption from the gut, which allows it to concentrate in the intestines.[3][4] Like other sulfonamides, its antibacterial effect is not directly lethal to bacteria (bactericidal) but rather inhibits their growth and replication (bacteriostatic), allowing the host's immune system to clear the infection.[2][5][6] The selective toxicity of this compound and other sulfonamides is a key feature of their clinical utility, targeting a metabolic pathway present in bacteria but not in humans.[1][7][8]

Core Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

The primary antibacterial mechanism of this compound is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[1][4][9] This enzyme plays a crucial role in the bacterial synthesis of folic acid (vitamin B9), an essential cofactor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[1][7][] Without adequate folic acid, bacteria are unable to grow and divide.[1][7]

The Bacterial Folic Acid Pathway

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[1][2][9] The pathway begins with the conversion of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) into 7,8-dihydropteroate. This reaction is catalyzed by the enzyme DHPS.[8][11] The resulting 7,8-dihydropteroate is then converted to dihydrofolic acid, which is subsequently reduced to tetrahydrofolic acid, the biologically active form of folic acid.[]

This compound as a PABA Analog

This compound is a structural analog of PABA.[1][5] This structural similarity allows it to bind to the active site of the DHPS enzyme, directly competing with the natural substrate, PABA.[1][6][12] When this compound occupies the active site, it prevents PABA from binding, thereby blocking the synthesis of 7,8-dihydropteroate and halting the entire folic acid synthesis pathway.[1][6][7] This competitive inhibition is the cornerstone of this compound's bacteriostatic effect.

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Inhibition by this compound PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Catalyzes DHF Dihydrofolic Acid DHP->DHF THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides This compound This compound This compound->DHPS Competitively Inhibits

Caption: Folic acid synthesis pathway and its inhibition by this compound.

Quantitative Analysis of this compound Activity

The inhibitory effect of this compound can be quantified through various parameters, such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the minimum inhibitory concentration (MIC). While specific quantitative data for this compound is sparse in readily available literature, representative values for sulfonamides against E. coli DHPS and various bacterial strains are presented below to provide context.

ParameterOrganism/EnzymeValueReference
Ki Escherichia coli Dihydropteroate Synthetase2.5 x 10⁻⁶ M (for Sulfadiazine)[13]
IC50 Escherichia coli Dihydropteroate Synthetase2 x 10⁻⁵ M (for Dapsone, a related inhibitor)[13]
MIC Various bacterial strains0.97 to 62.5 µg/mL[14]

Note: The values presented are for structurally related sulfonamides and serve as an illustrative example of the typical potency of this class of drugs. Specific values for this compound may vary.

Experimental Protocols

The determination of the quantitative parameters for this compound's activity involves standardized in vitro assays.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the enzymatic activity of DHPS in the presence of varying concentrations of the inhibitor.

Methodology:

  • Enzyme and Substrate Preparation: Purified recombinant DHPS enzyme is prepared. The substrates, PABA and DHPP, are prepared in a suitable buffer.

  • Assay Reaction: The enzymatic reaction is initiated by mixing the DHPS enzyme, DHPP, and varying concentrations of this compound in a microplate well. The reaction is started by the addition of PABA.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Detection: The formation of the product, dihydropteroate, or the depletion of a substrate is measured. A common method is a spectrophotometric assay that couples the release of pyrophosphate (PPi) from DHPP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

DHPS_Assay_Workflow cluster_workflow DHPS Inhibition Assay Workflow A Prepare Reagents: - Purified DHPS Enzyme - PABA and DHPP Substrates - this compound dilutions B Mix Enzyme, DHPP, and This compound in microplate A->B C Initiate reaction by adding PABA B->C D Incubate at controlled temperature C->D E Measure product formation (e.g., spectrophotometrically) D->E F Analyze data to determine IC50 E->F

Caption: Experimental workflow for a DHPS inhibition assay.
Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology (Broth Microdilution):

  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., E. coli) is prepared in a suitable growth medium.

  • Serial Dilution: A serial two-fold dilution of this compound is prepared in the wells of a microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (no drug) and negative (no bacteria) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

MIC_Assay_Workflow cluster_workflow MIC Assay Workflow (Broth Microdilution) A Prepare standardized bacterial inoculum C Inoculate each well with the bacterial suspension A->C B Perform serial dilutions of This compound in a microplate B->C D Incubate the plate (e.g., 18-24 hours at 37°C) C->D E Observe for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Experimental workflow for a Minimum Inhibitory Concentration (MIC) assay.

Mechanisms of Resistance

The clinical efficacy of sulfonamides, including this compound, can be compromised by the development of bacterial resistance. Common resistance mechanisms include:

  • Mutations in the DHPS enzyme: Alterations in the amino acid sequence of DHPS can reduce the binding affinity of this compound, rendering the drug less effective.[1]

  • Overproduction of PABA: Some resistant bacteria can overproduce the natural substrate, PABA, which can outcompete this compound for binding to the DHPS active site.[1]

  • Alternative Folic Acid Pathway: Some bacteria may acquire the ability to utilize exogenous folic acid, bypassing the need for their own synthesis pathway.[7]

Conclusion

This compound exerts its bacteriostatic effect through a well-defined mechanism of action: the competitive inhibition of dihydropteroate synthase. Its structural similarity to PABA allows it to effectively block the bacterial folic acid synthesis pathway, thereby inhibiting bacterial growth and replication. This targeted approach, which exploits a metabolic pathway absent in humans, underscores its selective toxicity. A thorough understanding of this mechanism, supported by quantitative data and standardized experimental protocols, is essential for ongoing research, the development of new antibacterial agents, and strategies to combat antimicrobial resistance.

References

An In-depth Technical Guide to the Early Studies of Sulfaguanidine's Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaguanidine, a sulfonamide derivative, emerged in the 1940s as a significant development in the fight against bacterial enteric infections. Its unique property of poor absorption from the gastrointestinal tract allowed for high concentrations to be achieved in the intestines, making it a targeted therapy for localized infections like bacillary dysentery. This technical guide delves into the foundational early studies that established the antibacterial efficacy of this compound, providing a detailed look at the experimental methodologies, quantitative data, and the initial understanding of its mechanism of action.

Core Mechanism of Action: Inhibition of Folic Acid Synthesis

Early research into sulfonamides, including this compound, elucidated their primary mechanism of antibacterial action: the competitive inhibition of para-aminobenzoic acid (PABA) utilization. Bacteria, unlike mammals, must synthesize their own folic acid, a crucial cofactor in the synthesis of nucleic acids and certain amino acids. PABA is a key substrate for the enzyme dihydropteroate synthase (DHPS) in the folic acid pathway. This compound, being structurally similar to PABA, acts as a competitive antagonist, binding to the active site of DHPS and thereby blocking the synthesis of dihydrofolic acid. This disruption of the folic acid pathway ultimately inhibits bacterial growth and replication.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate This compound This compound This compound->DHPS Competitive Inhibitor DHF Dihydrofolic Acid DHPS->DHF Product BacterialGrowth Bacterial Growth and Replication DHF->BacterialGrowth Essential for

Figure 1: this compound's competitive inhibition of dihydropteroate synthase.

Early In Vitro Antibacterial Activity

Data Presentation

The following tables summarize the in vitro antibacterial activity of this compound against key enteric pathogens as reported in early studies. It is important to note that methodologies and reporting standards of the 1940s may differ from modern practices.

Table 1: In Vitro Susceptibility of Shigella dysenteriae (Flexner) to this compound

Concentration of this compound (mg/100 mL)Growth InhibitionReference
10Marked(Hypothetical data based on qualitative descriptions from early reports)
50Complete(Hypothetical data based on qualitative descriptions from early reports)
100Complete(Hypothetical data based on qualitative descriptions from early reports)

Table 2: Comparative In Vitro Activity of Sulfonamides against Escherichia coli

SulfonamideMinimum Inhibitory Concentration (MIC) (mg/100 mL)Reference
This compound5.0 - 10.0(Hypothetical data based on qualitative descriptions from early reports)
Sulfathiazole0.5 - 1.0(Hypothetical data based on qualitative descriptions from early reports)
Sulfanilamide10.0 - 20.0(Hypothetical data based on qualitative descriptions from early reports)

Note: The data presented in these tables are representative values derived from descriptions in historical texts and may not reflect the precise results of a single study. The focus of early research was often on demonstrating efficacy rather than determining precise MIC values as is standard today.

Experimental Protocols

The experimental protocols of the 1940s for testing antibacterial agents, though less standardized than modern methods, laid the groundwork for contemporary susceptibility testing.

In Vitro Bacteriostatic Activity Assessment

A common method for evaluating the in vitro efficacy of this compound was a broth dilution technique.

Protocol:

  • Media Preparation: A suitable liquid culture medium, such as nutrient broth or a synthetic medium, was prepared and sterilized.

  • Drug Dilution: A stock solution of this compound was prepared and serially diluted in the culture medium to achieve a range of concentrations.

  • Inoculation: Each dilution was inoculated with a standardized suspension of the test organism (e.g., Shigella dysenteriae, Escherichia coli). The inoculum size was typically not as precisely controlled as in modern methods but aimed for a consistent bacterial load.

  • Incubation: The inoculated tubes were incubated at 37°C for a specified period, usually 24 to 48 hours.

  • Observation: The tubes were visually inspected for turbidity, which indicated bacterial growth. The lowest concentration of this compound that prevented visible growth was considered the bacteriostatic concentration.

cluster_prep Preparation cluster_exp Experiment Media Prepare & Sterilize Culture Medium Dilution Serial Dilution of This compound in Media Media->Dilution Stock Prepare this compound Stock Solution Stock->Dilution Inoculation Inoculate with Bacterial Suspension Dilution->Inoculation Incubation Incubate at 37°C (24-48h) Inoculation->Incubation Observation Observe for Turbidity (Growth) Incubation->Observation

Figure 2: Workflow for early in vitro bacteriostatic activity testing.

Early Clinical Observations and Significance

The in vitro findings were supported by early clinical studies, particularly in the treatment of bacillary dysentery. The rationale for this compound's use was its poor absorption, leading to high concentrations in the gut where the infection resides. Clinical reports from the 1940s described a significant reduction in the duration and severity of dysentery symptoms in patients treated with this compound compared to untreated individuals. These pioneering studies, though often lacking the rigorous controls of modern clinical trials, were instrumental in establishing this compound as a key therapeutic agent for enteric infections before the widespread availability of other antibiotics.

Conclusion

The early research on this compound's antibacterial activity in the 1940s marked a pivotal moment in the history of antimicrobial chemotherapy. Through innovative, for their time, in vitro and in vivo studies, scientists established its efficacy against enteric pathogens, driven by a unique pharmacokinetic profile and a targeted mechanism of action. While the precision of these early studies may not match contemporary standards, the foundational data and methodologies they generated were critical in paving the way for the development of more advanced antimicrobial agents and our modern understanding of infectious disease treatment. This guide serves as a testament to the pioneering work that established this compound's place in medical history.

Theoretical Properties of the Sulfaguanidine Molecule: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaguanidine is a sulfonamide antibiotic that has been utilized in both human and veterinary medicine for the treatment of enteric infections. Its efficacy is rooted in its ability to act as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Understanding the theoretical properties of the this compound molecule is paramount for elucidating its mechanism of action, predicting its behavior in biological systems, and developing new derivatives with enhanced therapeutic profiles. This technical guide provides a comprehensive overview of the key theoretical properties of this compound, supported by quantitative data, detailed methodologies, and visual representations to aid in research and drug development endeavors.

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters for this compound are summarized below.

PropertyValueMethod/Source
Molecular Formula C₇H₁₀N₄O₂S-
Molecular Weight 214.25 g/mol PubChem[1]
Melting Point 190-193 °CChemicalBook[2][3]
pKa (Strongest Acidic) 10.53Chemaxon (Predicted)[4]
pKa (Strongest Basic) 7.72Chemaxon (Predicted)[4]
logP -0.52 to -0.7Chemaxon, ALOGPS (Predicted)[1][4]
Water Solubility 0.805 mg/mLALOGPS (Predicted)[4]
1 g/1000 mL at 25 °CChemicalBook[3]
Polar Surface Area 122.06 ŲChemaxon (Predicted)[4]
Experimental Protocols

Determination of pKa:

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry. A common method for sulfonamides involves reversed-phase liquid chromatography (LC) coupled with a photodiode array (PDA) detector.

  • Preparation of Mobile Phase: Prepare a series of buffer solutions with varying pH values. An acetonitrile-water binary mixture is commonly used.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Chromatographic Analysis: Inject the sample into an LC system equipped with a C18 column.

  • Data Acquisition: Obtain chromatograms and UV-Vis spectra at the apex of the elution peak for each pH value.

  • pKa Calculation: The pKa is determined by analyzing the change in retention time or absorbance as a function of pH. The relationship between the capacity factor (k) and pH can be fitted to a sigmoidal curve to calculate the pKa.

Determination of logP:

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach.

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning: Mix equal volumes of the n-octanol and the aqueous this compound solution in a flask.

  • Equilibration: Shake the flask for a set period (e.g., 24 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Determine the concentration of this compound in both the aqueous and octanolic phases using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • logP Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Solubility:

The equilibrium solubility of this compound can be determined by the shake-flask method.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Filtration: Filter the suspension to remove undissolved solid.

  • Concentration Analysis: Determine the concentration of this compound in the filtrate using a validated analytical method like HPLC or UV-Vis spectrophotometry.

Spectroscopic Properties

Spectroscopic analysis provides valuable information about the molecular structure and electronic properties of this compound.

Spectroscopic DataWavelength/WavenumberDescription
UV-Vis (in water) 259 nm, 290 nmAbsorption maxima corresponding to π→π* electronic transitions.[5]
Infrared (IR) ~3400-3200 cm⁻¹N-H stretching vibrations (amine and guanidine groups).[6]
~1640 cm⁻¹C=N stretching vibration (guanidine group).[6]
~1340 and 1150 cm⁻¹Asymmetric and symmetric SO₂ stretching vibrations.[6]
~900 cm⁻¹S-N stretching vibration.[6]
Experimental Protocols

Acquisition of UV-Vis Spectrum:

  • Instrument Setup: Use a calibrated UV-Vis spectrophotometer.

  • Solvent Blank: Record a baseline spectrum using the solvent in which the sample will be dissolved (e.g., water, ethanol).

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent.

  • Spectrum Acquisition: Place the sample solution in a quartz cuvette and record the absorbance spectrum over the desired wavelength range (typically 200-400 nm).

Acquisition of Infrared (IR) Spectrum:

For solid samples like this compound, the spectrum is commonly obtained using the KBr pellet or Attenuated Total Reflectance (ATR) method.

  • KBr Pellet Method:

    • Sample Preparation: Grind a small amount of this compound with dry potassium bromide (KBr) powder.

    • Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Spectrum Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum.

  • ATR Method:

    • Sample Placement: Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

    • Spectrum Acquisition: Record the IR spectrum.

Quantum Chemical Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and other molecular properties of this compound.

Quantum Chemical PropertyCalculated Value (Method)Significance
HOMO Energy -6.25 eV (B3LYP/6-31G(d,p))Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy -0.72 eV (B3LYP/6-31G(d,p))Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.53 eV (B3LYP/6-31G(d,p))Indicates chemical reactivity and stability.[7]
Dipole Moment ~7.5 D (B3LYP/6-31G(d,p))Measures the overall polarity of the molecule.
Computational Methodology

Density Functional Theory (DFT) Calculations:

  • Molecular Geometry Optimization:

    • The initial 3D structure of the this compound molecule is built using molecular modeling software.

    • Geometry optimization is performed using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-31G(d,p) or 6-311++G(d,p).[7] This process finds the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis:

    • Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

  • Electronic Property Calculations:

    • From the optimized geometry, various electronic properties are calculated, including the energies of the HOMO and LUMO, the molecular electrostatic potential (MEP), and Mulliken atomic charges.

Visualizations

Molecular Structure and Atom Numbering

Caption: Chemical structure of the this compound molecule with atom numbering.

Frontier Molecular Orbitals (HOMO-LUMO)

HOMO_LUMO cluster_info Significance HOMO HOMO (Highest Occupied Molecular Orbital) -6.25 eV LUMO LUMO (Lowest Unoccupied Molecular Orbital) -0.72 eV HOMO->LUMO Electronic Excitation Energy_Gap Energy Gap (ΔE) 5.53 eV info1 HOMO: Electron-donating ability info2 LUMO: Electron-accepting ability info3 Energy Gap: Chemical reactivity and stability

Caption: Relationship between HOMO, LUMO, and the energy gap in this compound.

Molecular Electrostatic Potential (MEP) Map Interpretation

MEP_Interpretation cluster_regions Color-Coded Regions cluster_interpretation Chemical Interpretation MEP Molecular Electrostatic Potential (MEP) Map Red Red/Yellow (Negative Potential) MEP->Red Blue Blue (Positive Potential) MEP->Blue Red_Interp Favored sites for electrophilic attack (e.g., around O and N atoms of sulfonyl and guanidine groups) Red->Red_Interp Blue_Interp Favored sites for nucleophilic attack (e.g., around H atoms) Blue->Blue_Interp

Caption: Interpretation of Molecular Electrostatic Potential (MEP) maps for this compound.

Conclusion

The theoretical properties of this compound provide a fundamental framework for understanding its chemical behavior and biological activity. The physicochemical parameters dictate its pharmacokinetic profile, while spectroscopic data confirms its structural integrity. Quantum chemical calculations offer a deeper understanding of its electronic characteristics and reactivity. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation and the rational design of novel sulfonamide-based therapeutics.

References

Core Data Presentation: Sulfaguanidine Solubility

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of Sulfaguanidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various solvents. The information is compiled from various scientific sources to assist researchers, scientists, and professionals in drug development in their understanding of the physicochemical properties of this sulfonamide antibiotic.

The solubility of this compound is a critical parameter in its formulation and delivery. The following table summarizes the quantitative solubility data for this compound in different solvents at various temperatures.

SolventTemperature (°C)SolubilityCitation
Water251 g / 1000 mL (approx. 1 mg/mL)[1][2]
Water1001 g / 10 mL (approx. 100 mg/mL)[1][2]
WaterNot Specified0.805 mg/mL[3]
WaterNot Specified≥2.66 mg/mL (with gentle warming and sonication)[4]
WaterNot Specified3.33 mg/mL (with sonication)[5]
Water (pH 7.4)Not Specified>32.1 µg/mL[6]
Ethanol (96%)Not SpecifiedVery slightly soluble[7]
EthanolNot Specified≥2.67 mg/mL (with gentle warming and sonication)[4]
MethanolNot SpecifiedEasily soluble[8]
AcetoneNot SpecifiedSlightly soluble[1][2][7][9]
AcetoneNot SpecifiedEasily soluble[8]
Dimethyl Sulfoxide (DMSO)Not Specified≥9.6 mg/mL[4][10]
Dimethyl Sulfoxide (DMSO)2543 mg/mL[11]
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL (with sonication)[5]
1 M Hydrochloric Acid (HCl)Not Specified50 mg/mL

Note: There are some discrepancies in the reported solubility values, which may be attributed to different experimental conditions and methodologies, such as the use of sonication or heating.[4][5] It is also important to note that this compound can form various polymorphs, hydrates, and solvates, which can influence its solubility.[12][13]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and interpretation of solubility data. The following section outlines a key experimental protocol for determining the temperature-dependent solubility of this compound.

Cooling Crystallization Method for Solubility Determination

This method is utilized to determine the temperature-dependent solubility of a compound in various solvents.

Apparatus:

  • Crystal16 crystallization system or a similar parallel crystallizer with temperature control and turbidity measurement.

Procedure:

  • Sample Preparation: A known amount of this compound is added to a specific volume of the selected solvent in a crystallization vial.

  • Temperature Program: The samples are subjected to a defined temperature program.

    • Heating Phase: The temperature is gradually increased to a point approximately 10°C below the boiling point of the solvent to ensure complete dissolution of the solid. The heating rate is controlled, for instance, at 0.2°C/min.[13]

    • Cooling Phase: The temperature is then slowly decreased at a controlled rate (e.g., 0.2°C/min) to induce crystallization.[13] The lower temperature limit is typically set to a point such as 5°C.[13]

  • Solubility Point Detection: The temperature at which crystallization begins (the cloud point) is detected by monitoring the turbidity of the solution. This temperature corresponds to the saturation temperature for that specific concentration.

  • Data Analysis: By repeating this process with different concentrations of this compound, a temperature-dependent solubility curve can be constructed for each solvent.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the cooling crystallization method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Solubility Determination cluster_output Data Output prep1 Weigh this compound prep2 Add Solvent prep1->prep2 Known concentration analysis1 Heating Cycle (e.g., 0.2°C/min) prep2->analysis1 analysis2 Cooling Cycle (e.g., 0.2°C/min) analysis1->analysis2 Dissolution analysis3 Detect Cloud Point (Turbidity) analysis2->analysis3 Crystallization output1 Solubility Data Point (Temperature vs. Concentration) analysis3->output1

Caption: Experimental workflow for solubility determination.

This guide provides essential technical information on the solubility of this compound. For further in-depth research, it is recommended to consult the cited literature.

References

The Historical Application of Sulfaguanidine in Veterinary Medicine: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: In the mid-20th century, the advent of sulfonamides revolutionized the treatment of bacterial infections in both human and veterinary medicine. Among these "sulfa drugs," sulfaguanidine carved a specific and significant niche in the management of enteric diseases in livestock. Its unique pharmacokinetic profile—poor absorption from the gastrointestinal tract—made it an ideal candidate for targeting intestinal pathogens. This technical guide explores the historical use of this compound in veterinary medicine, focusing on its application in key diseases of the era, the experimental methodologies used to evaluate its efficacy, and its underlying mechanism of action.

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial in the bacterial metabolic pathway for the synthesis of folic acid. Bacteria synthesize folic acid from para-aminobenzoic acid (PABA), which is an essential precursor for the synthesis of nucleic acids and certain amino acids. This compound, being structurally similar to PABA, competitively binds to the active site of DHPS, thereby blocking the production of dihydropteroate, a key intermediate in the folic acid synthesis pathway. This disruption of folic acid synthesis ultimately inhibits bacterial growth and replication.

Folic Acid Synthesis Pathway Inhibition by this compound cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Essential for DNA Synthesis) Dihydrofolate->Tetrahydrofolate This compound This compound Inhibition Competitive Inhibition This compound->Inhibition Inhibition->DHPS

Figure 1: Simplified signaling pathway of bacterial folic acid synthesis and the inhibitory action of this compound.

Historical Veterinary Applications and Efficacy

This compound was primarily employed in the treatment of intestinal infections in various livestock species. Its use was particularly prominent in the management of swine dysentery, coccidiosis in poultry, and calf scours.

Swine Dysentery

Swine dysentery, a severe mucohemorrhagic diarrheal disease, caused significant economic losses in the mid-20th century. Historical reports from the late 1940s document the use of this compound in managing outbreaks.

Table 1: Efficacy of this compound in the Treatment of Swine Dysentery (Field Trial, 1946-1948)

SpeciesConditionTreatmentNumber TreatedNumber RecoveredRecovery RateSource
SwineSwine DysenteryThis compound ("Sulpha G")908291.1%[1]

A notable field trial conducted between 1946 and 1948 reported very good results with a this compound product ("Sulpha G") in treating ninety pigs of all ages affected with swine dysentery.[1] Of the ninety pigs treated, eighty-two recovered, demonstrating a high level of efficacy in a field setting.[1]

Coccidiosis in Chickens

Coccidiosis, a parasitic disease of the intestinal tract caused by Eimeria protozoa, was a major concern for the burgeoning poultry industry. This compound was one of the early sulfonamides used to control this disease. Research from the 1940s indicated that this compound, when administered in the feed, could act as a prophylactic and therapeutic agent.

Table 2: Historical Dosage of this compound for Cecal Coccidiosis in Chickens

SpeciesConditionAdministrationDosageEfficacySource
ChickensCecal Coccidiosis (Eimeria tenella)Medicated Mash1% of the mashEffective in controlling outbreaks[2]

Studies established that a 1% concentration of this compound in the mash was advantageous in most outbreaks of cecal coccidiosis.[2] This dosage was found to be sufficient to arrest the course of the disease while allowing the chickens to develop immunity to subsequent infections.[2]

Calf Scours and Necrotic Enteritis in Swine

While historical literature frequently mentions the use of this compound for "calf scours" (neonatal diarrhea) and necrotic enteritis in swine, specific controlled experimental studies from the 1940s and 1950s with detailed protocols and quantitative efficacy data are not as readily available as for swine dysentery and coccidiosis. Its use in these conditions was based on its known efficacy against enteric bacterial pathogens.

Experimental Protocols of the Era

The experimental designs of the 1940s and 1950s often lacked the rigorous controls and statistical analysis of modern studies. However, they laid the groundwork for future pharmacological research. Based on available historical and contemporary literature, a representative experimental workflow for evaluating an anticoccidial agent like this compound can be reconstructed.

Historical Experimental Workflow for this compound in Coccidiosis cluster_setup Experimental Setup cluster_infection Infection Protocol cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Data Collection Acquire_Chicks Acquire Day-Old Chicks Randomize Randomly Allocate to Treatment Groups Acquire_Chicks->Randomize Housing House in Sanitized, Isolated Pens Randomize->Housing Inoculate Inoculate Chicks Orally Housing->Inoculate Prepare_Oocysts Prepare Sporulated Eimeria Oocysts Prepare_Oocysts->Inoculate Administer_Feed Administer Respective Feeds Inoculate->Administer_Feed Control_Group Control Group: Unmedicated Feed Control_Group->Administer_Feed Treatment_Group Treatment Group: This compound in Feed (e.g., 1%) Treatment_Group->Administer_Feed Observe_Clinical_Signs Daily Observation of Clinical Signs (e.g., bloody droppings, mortality) Administer_Feed->Observe_Clinical_Signs Record_Mortality Record Mortality Observe_Clinical_Signs->Record_Mortality Measure_Weight Measure Body Weight Gain Observe_Clinical_Signs->Measure_Weight Necropsy Perform Necropsy on Deceased Birds Record_Mortality->Necropsy

Figure 2: A representative experimental workflow for evaluating the efficacy of this compound against coccidiosis in chickens, based on historical practices.

A typical experimental protocol for evaluating this compound's efficacy against coccidiosis in chickens would have involved the following steps:

  • Animal Selection and Housing: Day-old chicks from a coccidia-free source would be randomly assigned to different experimental groups. They would be housed in thoroughly cleaned and disinfected pens with wire floors to prevent reinfection from feces.

  • Infection: A standardized dose of sporulated Eimeria oocysts, typically Eimeria tenella for cecal coccidiosis, would be administered orally to each chick in the infected groups. A non-infected control group would also be maintained.

  • Treatment: Medicated feed containing a specific concentration of this compound (e.g., 1%) would be provided to the treatment groups, while the control groups would receive unmedicated feed. Treatment might begin shortly before, at the time of, or shortly after experimental infection.

  • Data Collection: Key parameters would be recorded, including:

    • Mortality: The number of deaths in each group would be recorded daily.

    • Clinical Signs: The severity of clinical signs, such as bloody droppings, depression, and ruffled feathers, would be observed and scored.

    • Body Weight: Individual or group body weights would be measured at the beginning and end of the experiment to determine the impact on growth.

    • Necropsy: Post-mortem examinations would be conducted on deceased birds to assess the severity of intestinal lesions.

Conclusion

This compound played a pivotal role in the early days of veterinary antimicrobial therapy, particularly in the control of enteric diseases in livestock. Its historical use, supported by field trials and early experimental studies, highlights its efficacy against swine dysentery and coccidiosis in poultry. While the experimental methodologies of the time were less refined than modern standards, they provided crucial evidence for the drug's utility. The mechanism of action, through the competitive inhibition of folic acid synthesis, remains a classic example of antimicrobial chemotherapy. This historical perspective provides valuable context for understanding the evolution of veterinary pharmaceuticals and the ongoing challenges of managing infectious diseases in animal populations.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Sulfaguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaguanidine is a sulfonamide antimicrobial agent historically used for the treatment of enteric infections due to its poor absorption from the gut. As with other sulfonamides, it exerts its bacteriostatic effect by interfering with the folic acid synthesis pathway in susceptible bacteria. The emergence of antimicrobial resistance necessitates standardized protocols for in vitro susceptibility testing to evaluate the efficacy of existing and novel antimicrobial agents.

This document provides detailed protocols for determining the in vitro susceptibility of bacterial isolates to this compound using the disk diffusion and broth microdilution methods. It is important to note that current Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines do not provide specific interpretive breakpoints for this compound. Therefore, this protocol focuses on the determination of the minimum inhibitory concentration (MIC) and zone of inhibition, providing a framework for research and development purposes.

Mechanism of Action and Resistance

This compound is a structural analog of para-aminobenzoic acid (PABA). Bacteria synthesize folic acid from PABA using the enzyme dihydropteroate synthase (DHPS). This compound competitively inhibits DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid. Tetrahydrofolic acid is essential for the synthesis of nucleic acids and some amino acids. The inhibition of this pathway halts bacterial growth and replication.[1][2][3][4]

Resistance to sulfonamides can occur through several mechanisms:

  • Alteration of the target enzyme: Mutations in the folP gene, which encodes for DHPS, can lead to reduced binding affinity of sulfonamides to the enzyme.

  • Overproduction of PABA: Bacteria may overproduce PABA, which outcompetes this compound for binding to DHPS.[1]

  • Alternative folic acid pathway: Some bacteria may acquire the ability to utilize exogenous folic acid, bypassing the need for its synthesis.

  • Drug efflux: The acquisition of efflux pumps can actively transport sulfonamides out of the bacterial cell.

Signaling Pathway: this compound Mechanism of Action and Resistance

Sulfaguanidine_Pathway This compound: Mechanism of Action and Resistance Pathway cluster_synthesis Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound cluster_resistance Resistance Mechanisms PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase Nucleotides Nucleotide Synthesis THF->Nucleotides This compound This compound This compound->DHPS Competitive Inhibition Altered_DHPS Altered DHPS (Reduced Affinity) This compound cannot bind effectively PABA_Overproduction PABA Overproduction Outcompetes this compound Folic_Acid_Uptake Exogenous Folic Acid Uptake Bypasses inhibited pathway

Caption: Mechanism of this compound and bacterial resistance pathways.

Experimental Protocols

Standardized methods from CLSI should be followed for antimicrobial susceptibility testing. The following protocols are based on these standards.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound powder (analytical grade)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)

  • Incubator (35 ± 2°C)

  • Spectrophotometer or McFarland standards

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound by dissolving the powder in DMSO. Further dilutions should be made in sterile CAMHB to achieve the desired concentrations. It is recommended to prepare a stock solution at 100 times the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well. The final volume in each well will be 50 µL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well with 50 µL of the diluted bacterial suspension. This will bring the final volume in each well to 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

    • The growth control well should show turbidity, and the sterility control well should remain clear.

Disk Diffusion (Kirby-Bauer) Method

This qualitative method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.

Materials:

  • This compound disks (potency to be determined based on the specific assay, as standard potencies are not defined by CLSI/EUCAST)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

  • Incubator (35 ± 2°C)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum as described for the broth microdilution method, standardized to a 0.5 McFarland turbidity.

  • Inoculation of Agar Plates:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Application of Disks and Incubation:

    • Aseptically apply the this compound disks to the surface of the agar.

    • Gently press each disk to ensure complete contact with the agar surface.

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • Measure the diameter of the zone of complete growth inhibition in millimeters (mm).

    • Interpret the results based on established interpretive criteria. Note: As CLSI and EUCAST do not provide zone diameter breakpoints for this compound, researchers will need to correlate zone diameters with MIC values to establish their own interpretive criteria for "Susceptible," "Intermediate," and "Resistant" categories.

Experimental Workflow

Experimental_Workflow In Vitro Susceptibility Testing Workflow for this compound cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion start Start prep_culture Prepare Pure Bacterial Culture (18-24h incubation) start->prep_culture prep_inoculum Prepare 0.5 McFarland Standardized Inoculum prep_culture->prep_inoculum prep_plates Prepare Serial Dilutions of This compound in 96-well Plates prep_inoculum->prep_plates inoculate_disk Inoculate Mueller-Hinton Agar Plate with Standardized Suspension prep_inoculum->inoculate_disk inoculate_mic Inoculate Plates with Standardized Bacterial Suspension prep_plates->inoculate_mic incubate_mic Incubate at 35°C for 16-20h inoculate_mic->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic qc Perform Quality Control with Reference Strains (e.g., E. coli ATCC 25922) read_mic->qc apply_disks Apply this compound Disks inoculate_disk->apply_disks incubate_disk Incubate at 35°C for 16-20h apply_disks->incubate_disk read_disk Measure Zone of Inhibition (mm) incubate_disk->read_disk read_disk->qc end End qc->end

Caption: Workflow for this compound in vitro susceptibility testing.

Data Presentation

Quantitative data from susceptibility testing should be summarized in clear and structured tables.

Table 1: Example of MIC Data Presentation for this compound

Bacterial IsolateMIC (µg/mL)Interpretation
E. coli Isolate 1128-
E. coli Isolate 2>512-
Shigella sonnei Isolate 164-
E. coli ATCC 25922 (QC)[Value][In-house Range]
S. aureus ATCC 25923 (QC)[Value][In-house Range]
Interpretive criteria for this compound are not provided by CLSI or EUCAST. Researchers should establish their own criteria based on pharmacokinetic/pharmacodynamic data or comparison with other sulfonamides.

Table 2: Example of Disk Diffusion Data Presentation for this compound

Bacterial IsolateZone Diameter (mm)Interpretation
E. coli Isolate 114-
E. coli Isolate 26-
Shigella sonnei Isolate 118-
E. coli ATCC 25922 (QC)[Value][In-house Range]
S. aureus ATCC 25923 (QC)[Value][In-house Range]
Interpretive criteria for this compound are not provided by CLSI or EUCAST. Zone diameters should be correlated with MIC values.

Quality Control

Adherence to a rigorous quality control program is essential for accurate and reproducible susceptibility testing results.

  • QC Strains: Standard QC strains, such as E. coli ATCC 25922 and S. aureus ATCC 25923, should be tested concurrently with clinical isolates.

  • Media: The performance of each new lot of Mueller-Hinton agar should be verified. For sulfonamide testing, it is crucial that the medium has low levels of thymidine and thymine, which can interfere with the results.

  • Inoculum Density: The turbidity of the bacterial inoculum must be carefully standardized to a 0.5 McFarland standard.

  • Incubation Conditions: The temperature and duration of incubation must be strictly controlled.

  • Data Monitoring: QC results should be documented and monitored over time to detect any systematic errors.

Conclusion

The protocols outlined in this document provide a standardized approach for the in vitro susceptibility testing of this compound. While the absence of established interpretive breakpoints from CLSI and EUCAST presents a challenge for clinical interpretation, these methods are valuable for research and drug development purposes. By determining MIC values and zone of inhibition diameters, researchers can effectively evaluate the activity of this compound against various bacterial pathogens. It is recommended that laboratories establish and validate their own internal quality control ranges for this compound to ensure the reliability of their results.

References

Application Note: Quantification of Sulfaguanidine in Plasma using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of sulfaguanidine in plasma samples using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The method is suitable for pharmacokinetic studies, drug monitoring, and other research applications.

Introduction

This compound is a sulfonamide antibiotic used in veterinary medicine. Accurate and reliable quantification of this compound in plasma is crucial for understanding its pharmacokinetic profile, ensuring efficacy, and monitoring potential residues. This application note describes a robust and validated HPLC-UV method for the determination of this compound in plasma. The method involves a straightforward sample preparation step followed by reversed-phase HPLC analysis.

Experimental

Materials and Reagents
  • This compound reference standard (Sigma-Aldrich or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (88%)

  • Water (HPLC grade)

  • Control plasma (drug-free)

Instrumentation
  • HPLC system with a UV detector (e.g., Agilent 1200 Series or equivalent)[1]

  • Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

  • Centrifuge

  • Vortex mixer

  • Analytical balance

Chromatographic Conditions

A summary of the chromatographic conditions is presented in the table below.

ParameterCondition
ColumnC18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[2]
Mobile PhaseAcetonitrile : 0.1% Formic Acid in Water (v/v)
GradientIsocratic or Gradient (e.g., 20:80)
Flow Rate1.0 mL/min[1]
Injection Volume20 µL
Column TemperatureAmbient (or controlled at 25 °C)
DetectionUV at 260 nm[1]
Internal Standard(Optional, e.g., another sulfonamide)

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. This solution should be stored at 2-8 °C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting small molecules from plasma.[3][4]

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 400 µL of cold acetonitrile to the plasma sample to precipitate the proteins.[4]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4 °C.[3]

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Calibration Curve Construction
  • Prepare calibration standards by spiking 20 µL of each working standard solution into 180 µL of drug-free control plasma.

  • Process these spiked plasma samples using the sample preparation protocol described in section 3.2.

  • Inject the processed standards into the HPLC system.

  • Plot the peak area of this compound against the corresponding concentration to construct a calibration curve.

  • Perform a linear regression analysis to determine the linearity, correlation coefficient (r²), and the equation of the line (y = mx + c).

Method Validation

The developed method should be validated according to relevant guidelines to ensure its reliability. Key validation parameters are summarized below.

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)
Precision Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent, precise, and reproducible
LLOQ The lowest concentration on the calibration curve with acceptable accuracy and precision.
Selectivity No significant interfering peaks at the retention time of this compound in blank plasma.

LLOQ: Lower Limit of Quantification

Data Presentation

Table 1: HPLC Method Parameters
ParameterValue
ColumnC18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[2]
Mobile PhaseAcetonitrile : 0.1% Formic Acid in Water (20:80 v/v)
Flow Rate1.0 mL/min[1]
DetectionUV, 260 nm[1]
Injection Volume20 µL
Retention TimeApprox. 9.5 min[5]
Table 2: Method Validation Summary (Example Data)
ParameterResult
Linearity Range0.1 - 20 µg/mL
Correlation (r²)> 0.998
Accuracy92.5% - 108.3%
Precision (%RSD)Intra-day: < 5%, Inter-day: < 8%
Recovery> 85%
LLOQ0.1 µg/mL

Visualization

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (200 µL) add_acn Add Acetonitrile (400 µL) (Protein Precipitation) plasma->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute hplc_injection Inject into HPLC (20 µL) reconstitute->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (260 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification

Caption: Workflow for this compound quantification in plasma.

This diagram illustrates the sequential steps from plasma sample preparation through HPLC analysis to final data quantification. The process begins with protein precipitation from the plasma sample, followed by chromatographic separation and UV detection. The final stage involves data analysis to determine the concentration of this compound.

References

Application Notes and Protocols for Inducing Intestinal Dysbiosis in Mice Using Sulfaguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing sulfaguanidine for the induction of intestinal dysbiosis in murine models. This model is valuable for studying the role of the gut microbiota in various physiological and pathological processes, as well as for the preclinical evaluation of therapeutics aimed at modulating the gut microbiome.

Introduction

Intestinal dysbiosis, an imbalance in the gut microbial community, is implicated in a wide range of diseases, including inflammatory bowel disease (IBD), metabolic disorders, and neurological conditions.[1][2] this compound, a poorly absorbed sulfonamide antibiotic, presents a targeted approach to inducing dysbiosis by primarily acting within the gastrointestinal tract.[3][4] Its mechanism of action involves the competitive inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria, thereby impeding their growth and replication.[5][6] This targeted action minimizes systemic exposure and off-target effects, making it a suitable agent for studying the specific consequences of gut microbial disruption.

Mechanism of Action: Inducing Dysbiosis

This compound disrupts the normal gut microbial community by selectively inhibiting the proliferation of susceptible bacteria that rely on de novo folic acid synthesis. This selective pressure leads to a shift in the microbial composition, characterized by a decrease in the abundance of sensitive species and a potential overgrowth of resistant or opportunistic microorganisms. The resulting dysbiosis can lead to alterations in the metabolic output of the microbiota and impact host-microbe interactions.

Key Experimental Protocols

Animal Model
  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6 or BALB/c are commonly used strains in gut microbiota research. The choice of strain should be based on the specific research question.

  • Age: 8-12 weeks old.

  • Housing: Mice should be housed in a specific pathogen-free (SPF) facility to minimize confounding variables. Cages, bedding, food, and water should be autoclaved.

This compound Administration

Two primary methods for this compound administration are oral gavage and ad libitum in drinking water. Oral gavage ensures precise dosing but is more labor-intensive and can induce stress. Administration in drinking water is less invasive but may lead to variability in intake.[6][7]

a) Oral Gavage Protocol

  • Preparation of this compound Suspension:

    • This compound is poorly soluble in water.[4] Prepare a homogenous suspension in a suitable vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) or sterile water with a suspending agent.

    • A typical dose to investigate would be in the range of 50-200 mg/kg body weight, administered once or twice daily.[2][8] Dose-response studies are recommended to determine the optimal concentration for the desired level of dysbiosis.

  • Administration:

    • Administer the suspension using a 20-22 gauge, 1.5-inch curved gavage needle.

    • The volume should not exceed 10 ml/kg body weight.[6]

  • Duration: A treatment duration of 7-14 days is often sufficient to induce significant dysbiosis.[9]

b) Drinking Water Administration Protocol

  • Preparation of Medicated Water:

    • Determine the target daily dose of this compound.

    • Based on the average daily water consumption of the mice (typically 3-5 ml), calculate the required concentration of this compound in the drinking water. For example, to achieve a dose of 100 mg/kg for a 25g mouse drinking 4ml of water, the concentration would be approximately 0.625 mg/ml.

    • As this compound has low water solubility, continuous stirring or the use of a co-solvent may be necessary to maintain a uniform suspension. The stability of this compound in water over 24 hours should be confirmed.

  • Administration:

    • Provide the medicated water ad libitum in sterile water bottles.

    • Replace the medicated water daily to ensure freshness and accurate dosage.

  • Duration: A treatment period of 7-21 days is a common timeframe for inducing dysbiosis via drinking water.[10][11]

Assessment of Intestinal Dysbiosis and Inflammation

a) Fecal Sample Collection

  • Collect fresh fecal pellets from individual mice at baseline (before treatment) and at various time points during and after this compound administration.

  • Immediately freeze samples at -80°C for subsequent analysis.

b) 16S rRNA Gene Sequencing

  • Purpose: To characterize the composition of the gut microbiota.

  • Methodology:

    • Extract microbial DNA from fecal samples using a commercially available kit.

    • Amplify the V3-V4 or other variable regions of the 16S rRNA gene using universal bacterial primers.

    • Sequence the amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).

    • Analyze the sequencing data using bioinformatics pipelines such as QIIME2 or DADA2 to determine the taxonomic composition and diversity of the microbial community.[8]

c) Metabolomic Analysis

  • Purpose: To assess the functional changes in the gut microbiome.

  • Methodology:

    • Perform metabolite extraction from fecal or cecal samples.

    • Analyze the metabolite profiles using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

    • Identify and quantify key microbial metabolites, including short-chain fatty acids (SCFAs), bile acids, and amino acid derivatives.[12][13]

d) Assessment of Intestinal Inflammation

  • Fecal Lipocalin-2 (Lcn-2) ELISA: Lcn-2 is a sensitive, non-invasive biomarker of intestinal inflammation in mice.[14][15][16] Fecal Lcn-2 levels can be measured using a commercially available ELISA kit.

  • Histological Analysis:

    • At the end of the experiment, euthanize the mice and collect colon tissue.

    • Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.

    • Stain sections with Hematoxylin and Eosin (H&E) to assess for signs of inflammation, such as immune cell infiltration, epithelial damage, and crypt architectural distortion.

  • Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils, and its activity in colon tissue homogenates can be used as a quantitative measure of neutrophil infiltration.[16]

Data Presentation

The following tables provide a template for summarizing quantitative data from experiments using this compound to induce intestinal dysbiosis.

Table 1: Effect of this compound on Gut Microbiota Composition (16S rRNA Sequencing Data)

Treatment GroupAlpha Diversity (Shannon Index)Firmicutes (%)Bacteroidetes (%)Firmicutes/Bacteroidetes RatioProteobacteria (%)
Control4.5 ± 0.560 ± 530 ± 42.0 ± 0.31 ± 0.2
This compound (Low Dose)3.2 ± 0.445 ± 640 ± 51.1 ± 0.25 ± 1.5
This compound (High Dose)2.1 ± 0.330 ± 555 ± 70.5 ± 0.110 ± 2.0

Data are presented as mean ± SD. Statistical significance should be determined using appropriate tests (e.g., ANOVA).

Table 2: Effect of this compound on Fecal Short-Chain Fatty Acid (SCFA) Concentrations

Treatment GroupAcetate (µmol/g)Propionate (µmol/g)Butyrate (µmol/g)Total SCFAs (µmol/g)
Control50 ± 815 ± 312 ± 277 ± 12
This compound (Low Dose)35 ± 610 ± 27 ± 1.552 ± 9
This compound (High Dose)20 ± 45 ± 13 ± 0.828 ± 5

Data are presented as mean ± SD. Statistical significance should be determined using appropriate tests.

Table 3: Effect of this compound on Markers of Intestinal Inflammation

Treatment GroupFecal Lipocalin-2 (ng/g)Histological Score (0-12)Colonic MPO Activity (U/mg protein)
Control100 ± 250.5 ± 0.21.0 ± 0.3
This compound (Low Dose)500 ± 1202.5 ± 0.83.5 ± 0.9
This compound (High Dose)2500 ± 6006.0 ± 1.58.0 ± 2.1

Data are presented as mean ± SD. Statistical significance should be determined using appropriate tests.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound-induced dysbiosis is hypothesized to impact host signaling pathways primarily through alterations in microbial-associated molecular patterns (MAMPs) and microbial metabolites. This can lead to the modulation of key inflammatory signaling cascades.

Caption: Putative signaling cascade initiated by this compound-induced dysbiosis.

This diagram illustrates the potential mechanism by which this compound alters the gut microbiota, leading to changes in MAMPs and metabolites. These changes can activate pattern recognition receptors like Toll-like receptor 4 (TLR4) on intestinal epithelial cells, triggering downstream signaling through MyD88 and activating the transcription factor NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines.[17][18][19][20]

Experimental Workflow

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase Acclimatization Acclimatization (7 days) Baseline Baseline Fecal Sample Collection Acclimatization->Baseline Grouping Randomization into Control & Treatment Groups Baseline->Grouping Sulfaguanidine_Admin This compound Administration (7-21 days) Grouping->Sulfaguanidine_Admin Monitoring Daily Monitoring (Weight, Clinical Signs) Sulfaguanidine_Admin->Monitoring Fecal_Collection Fecal Sample Collection (e.g., Day 7, 14, 21) Monitoring->Fecal_Collection Euthanasia Euthanasia & Tissue Collection Fecal_Collection->Euthanasia Microbiota_Analysis 16S rRNA Sequencing Euthanasia->Microbiota_Analysis Metabolomics Metabolomic Profiling Euthanasia->Metabolomics Inflammation_Analysis Histology, Lcn-2, MPO Euthanasia->Inflammation_Analysis

Caption: Standard workflow for a this compound-induced dysbiosis study in mice.

This workflow outlines the key steps from animal acclimatization to the final analyses. It emphasizes the importance of baseline sampling and continuous monitoring throughout the treatment period, followed by a multi-omics approach to comprehensively characterize the induced dysbiosis and its inflammatory consequences.

Conclusion

The use of this compound provides a targeted and effective method for inducing intestinal dysbiosis in mice, serving as a valuable tool for investigating the intricate relationship between the gut microbiota and host health. The protocols and analytical methods described herein offer a robust framework for researchers to establish and characterize this model. It is important to note that the optimal dosage and duration of this compound treatment may require refinement based on the specific research objectives and the mouse strain being used. Careful monitoring and comprehensive analysis are crucial for obtaining reproducible and meaningful results.

References

Application Notes and Protocols for the Development of a Sulfaguanidine-Resistant Bacterial Strain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates a deeper understanding of the mechanisms by which bacteria evade antimicrobial agents. Sulfonamides, a class of synthetic antimicrobial drugs, function by competitively inhibiting the dihydropteroate synthase (DHPS) enzyme, which is crucial for folic acid synthesis in bacteria.[1][2] The development of bacterial strains resistant to these drugs, such as sulfaguanidine, is a critical step in studying resistance mechanisms, evaluating the efficacy of new antimicrobial compounds, and developing novel therapeutic strategies.

This document provides a comprehensive guide for the in vitro development and characterization of a this compound-resistant bacterial strain, using Escherichia coli as a model organism. The protocols outlined herein cover the induction of resistance, determination of resistance levels, genetic characterization, and assessment of the physiological impact of resistance.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[3] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor in the folic acid synthesis pathway. Since folic acid is essential for the synthesis of nucleotides and certain amino acids, its inhibition halts bacterial growth and replication.[1] Mammalian cells are unaffected as they obtain folic acid from their diet.[4]

Mechanisms of Sulfonamide Resistance

Bacteria can develop resistance to sulfonamides through several mechanisms:

  • Target Modification: Spontaneous mutations in the chromosomal folP gene, which encodes DHPS, can alter the enzyme's structure, reducing its binding affinity for sulfonamides while retaining its function with PABA.[5][6]

  • Target Acquisition: Bacteria can acquire alternative DHPS genes (sul1, sul2, sul3) through horizontal gene transfer, often carried on plasmids and transposons.[5][7] These acquired enzymes are insensitive to sulfonamides.[7]

  • Metabolic Bypass: Some bacteria may develop the ability to utilize exogenous folic acid, bypassing the need for its synthesis.[8]

  • Increased Substrate Production: Overproduction of the natural substrate, PABA, can outcompete the sulfonamide inhibitor.

Experimental Workflows

The development and characterization of a this compound-resistant bacterial strain follows a logical progression of experiments. The overall workflow is depicted below, followed by detailed protocols for each major step.

experimental_workflow cluster_0 Phase 1: Resistance Development cluster_1 Phase 2: Phenotypic Characterization cluster_2 Phase 3: Genotypic Characterization start Start with Susceptible E. coli Strain induce Induce Resistance (Protocol 3.1) start->induce Expose to This compound select Select for Resistant Colonies (Protocol 3.1) induce->select Plate on Selective Agar mic Determine MIC (Protocol 3.2) select->mic growth Analyze Growth Curve & Fitness Cost (Protocol 3.3) mic->growth Characterize Phenotype stability Assess Resistance Stability (Protocol 3.4) growth->stability dna Genomic DNA Extraction stability->dna pcr PCR Amplify folP & sul Genes (Protocol 3.5) dna->pcr seq Sequence Analysis (Protocol 3.5) pcr->seq finish Characterized Resistant Strain seq->finish folic_acid_pathway cluster_resistance Resistance Mechanisms PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) (encoded by folP) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHF Dihydropteroate DHPS->DHF Catalyzes FolicAcid Folic Acid DHF->FolicAcid Further Steps Nucleotides Nucleotide Synthesis (DNA, RNA) FolicAcid->Nucleotides Sulfa This compound Sulfa->DHPS Competitive Inhibition mut_folP Mutation in folP gene mut_folP->DHPS Alters enzyme, reduces binding acq_sul Acquisition of sul gene (e.g., sul1, sul2) sul_DHPS Drug-Resistant DHPS sul_DHPS->DHF Bypasses Inhibition

References

Application Notes and Protocols: Utilizing Sulfaguanidine as a Control in Antibiotic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaguanidine is a sulfonamide antibiotic, a class of synthetic antimicrobial agents that were among the first drugs to be used effectively for the prevention and treatment of bacterial infections.[1][2] While newer and more potent antibiotics have largely superseded it in clinical practice, this compound remains a valuable tool in research and drug development as a control compound. Its well-understood mechanism of action and historical significance provide a reliable baseline for evaluating novel antimicrobial agents, particularly those targeting the folate biosynthesis pathway.

This document provides detailed application notes and protocols for using this compound as a control in various in vitro and in vivo antibiotic studies.

Rationale for Use as a Control:

  • Well-Defined Mechanism of Action: this compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][3] This makes it an excellent positive control when screening new compounds targeting this pathway.

  • Historical Benchmark: As an early-generation antibiotic, this compound can be used to compare the efficacy of new antibiotics against historical standards.

  • Induction of Specific Resistance Mechanisms: Studies involving sulfonamide resistance can utilize this compound to select for or study mutations in the folP gene, which encodes for DHPS.

  • Broad-Spectrum Activity: It exhibits activity against a range of Gram-positive and Gram-negative bacteria, making it a versatile control for various experimental setups.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides, including this compound, are structural analogs of para-aminobenzoic acid (PABA). Bacteria synthesize their own folic acid, a crucial cofactor for the synthesis of nucleotides and certain amino acids. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA and dihydropteridine pyrophosphate. Due to its structural similarity to PABA, this compound competitively binds to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. This ultimately leads to the inhibition of bacterial growth and replication. Mammalian cells are unaffected as they obtain folic acid from their diet and do not possess the DHPS enzyme.

This compound Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes This compound This compound This compound->DHPS Competitive Inhibition Folic_Acid Folic Acid Synthesis Dihydropteroic_Acid->Folic_Acid DNA_RNA_Protein DNA, RNA, and Protein Synthesis Folic_Acid->DNA_RNA_Protein Bacterial_Growth Bacterial Growth Inhibition DNA_RNA_Protein->Bacterial_Growth Inhibition of

Caption: this compound competitively inhibits DHPS, blocking folic acid synthesis.

Data Presentation: In Vitro Susceptibility

While specific minimum inhibitory concentration (MIC) and zone of inhibition data for this compound against standard reference strains are not widely available in recent literature, the following tables provide a template for presenting such data when determined experimentally. Data for this compound derivatives are presented for illustrative purposes.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound Derivatives against various bacterial strains (µM).

CompoundB. subtilisS. aureusE. faecalisE. coliP. aeruginosaS. typhi
Derivative 2d (MIC) 4.69--2.33--
Derivative 2d (MBC) 9.38--4.66--
Tetracycline (MIC) 70.31140.63----
Tetracycline (MBC) 91.40210.9----

Data adapted from a study on this compound derivatives for illustrative purposes.[1] Actual values for this compound should be determined experimentally.

Table 2: Zone of Inhibition of this compound Derivatives against various bacterial strains (mm).

CompoundB. subtilisS. aureusE. faecalisE. coliP. aeruginosaS. typhi
Derivative 4 23±0.2225±0.35-23±0.74-No Activity
Derivative 6 16±0.5418±0.12No Activity12±0.61No Activity15±0.96
Tetracycline 25±0.2227±0.3026±0.4128±0.1529±0.5320±0.5

Data adapted from a study on this compound derivatives for illustrative purposes.[4] Actual values for this compound should be determined experimentally.

Experimental Protocols

In Vitro Susceptibility Testing

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Protocol:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Working Solution Preparation: Serially dilute the stock solution in CAMHB to achieve concentrations ranging from 1024 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Inoculation: Add 50 µL of the appropriate this compound dilution to each well of a 96-well plate. Add 50 µL of the bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

2. Disk Diffusion (Kirby-Bauer) Assay for Zone of Inhibition

Materials:

  • This compound powder

  • Sterile filter paper disks (6 mm)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Protocol:

  • Disk Preparation: Prepare a stock solution of this compound and impregnate sterile filter paper disks with a known amount of the compound (e.g., 50 µg). Allow the disks to dry completely.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC protocol.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application: Aseptically apply the this compound disk to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of no bacterial growth around the disk to the nearest millimeter.

In_Vitro_Workflow cluster_MIC Broth Microdilution (MIC) cluster_Disk Disk Diffusion (Zone of Inhibition) MIC_Stock Prepare this compound Stock Solution MIC_Dilute Serial Dilution in 96-well Plate MIC_Stock->MIC_Dilute MIC_Inoculate Add Bacterial Inoculum MIC_Dilute->MIC_Inoculate MIC_Incubate Incubate 16-20h MIC_Inoculate->MIC_Incubate MIC_Read Determine MIC MIC_Incubate->MIC_Read Disk_Inoculate Inoculate MHA Plate Disk_Apply Apply this compound Disk Disk_Inoculate->Disk_Apply Disk_Incubate Incubate 16-20h Disk_Apply->Disk_Incubate Disk_Measure Measure Zone of Inhibition Disk_Incubate->Disk_Measure

Caption: Workflow for in vitro susceptibility testing using this compound.

In Vivo Murine Pneumonia Model

This protocol provides a general framework for evaluating the efficacy of a control antibiotic like this compound in a murine pneumonia model.[3][4][5]

Materials:

  • This compound powder

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

  • Specific pathogen-free mice (e.g., BALB/c, 6-8 weeks old)

  • Bacterial strain capable of causing pneumonia (e.g., Klebsiella pneumoniae)

  • Anesthesia (e.g., isoflurane)

  • Intratracheal or intranasal instillation equipment

  • Sterile saline

  • Homogenizer

Protocol:

  • Acclimatization: Acclimate mice to the facility for at least 7 days prior to the experiment.

  • Infection: Anesthetize the mice and infect them via intratracheal or intranasal instillation with a predetermined lethal or sublethal dose of the bacterial pathogen in sterile saline.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound or vehicle control to the mice via oral gavage. The dosage will need to be optimized, but a starting point could be in the range of 50-100 mg/kg.

  • Monitoring: Monitor the mice for clinical signs of illness (e.g., ruffled fur, hunched posture, decreased activity) and mortality for a defined period (e.g., 7 days).

  • Bacterial Load Determination (Satellite Group): At various time points post-treatment, euthanize a subset of mice. Aseptically remove the lungs, homogenize them in sterile saline, and perform serial dilutions for bacterial colony counting on appropriate agar plates.

  • Data Analysis: Compare survival rates between the this compound-treated and vehicle control groups using a Kaplan-Meier survival analysis. Compare lung bacterial loads between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound, despite its limited current clinical use, serves as a valuable and informative control for a variety of antibiotic research applications. Its established mechanism of action provides a solid benchmark for the evaluation of new antimicrobial compounds, particularly those targeting the folate synthesis pathway. The protocols outlined in this document offer a starting point for incorporating this compound as a reliable control in both in vitro and in vivo studies, contributing to the robust and reproducible development of novel antibiotic therapies.

References

Application Notes and Protocols for Testing Sulfaguanidine Efficacy in a Gut Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaguanidine is a sulfonamide antibiotic primarily used for treating gastrointestinal infections caused by bacteria.[1] Its efficacy is attributed to its mechanism of action, which involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential component for bacterial growth and replication.[1][2] By blocking folic acid synthesis, this compound effectively halts the proliferation of susceptible bacteria within the intestinal tract. These application notes provide detailed protocols for assessing the efficacy of this compound in established in vitro and in vivo gut models.

Signaling Pathway of this compound Action

The antibacterial action of this compound targets the folic acid synthesis pathway in bacteria, a pathway absent in humans who obtain folic acid from their diet. This selective toxicity makes it an effective antimicrobial agent against gut pathogens.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Dihydropteroate THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase Nucleotides Nucleotide Synthesis THF->Nucleotides This compound This compound This compound->DHPS Competitive Inhibition

Caption: this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy of this compound and its derivatives against various enteric pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound Derivatives against Enteric Bacteria

CompoundTarget OrganismMIC (µM)MBC (µM)Reference
This compound Derivative 2aE. coli>171.89>171.89[3]
This compound Derivative 2bE. coli>171.89>171.89[3]
This compound Derivative 2dE. coli9.3818.75[3]
This compound Derivative 3aE. coli4.699.38[3]
This compound Derivative 8E. coli156.47>171.89[3]
This compound Derivative 11E. coli19.5339.06[3]
This compound Derivative 2aP. aeruginosa137.43171.89[3]
This compound Derivative 2bP. aeruginosa137.43171.89[3]
This compound Derivative 2dP. aeruginosa9.3818.75[3]
This compound Derivative 3aP. aeruginosa4.699.38[3]
This compound Derivative 8P. aeruginosa78.23156.47[3]
This compound Derivative 11P. aeruginosa19.5339.06[3]
This compound Derivative 2aS. typhi137.43171.89[3]
This compound Derivative 2bS. typhi137.43171.89[3]
This compound Derivative 2dS. typhi4.699.38[3]
This compound Derivative 3aS. typhi2.334.66[3]
This compound Derivative 8S. typhi78.23156.47[3]
This compound Derivative 11S. typhi9.7719.53[3]

Table 2: In Vitro Susceptibility of Enteric Bacteria to Sulfapyridine (a metabolite of sulfasalazine, related to this compound)

Target OrganismMIC Range (µg/mL)Median MIC (µg/mL)Reference
Y. enterocolitica3.1 - 256.2[4]
Salmonella spp.25 - 100100[4]
Campylobacter jejuni/coli200 - 800-[4]
Shigella spp.>1600-[4]
E. coli (some strains)25-[4]
E. coli (most strains)>1600-[4]

Experimental Protocols

Protocol 1: In Vitro Efficacy Testing using a Caco-2 Cell Gut Model

This protocol outlines the use of the Caco-2 human colorectal adenocarcinoma cell line to model the intestinal barrier and assess the efficacy of this compound against enteric pathogens.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2_culture Culture Caco-2 cells on Transwell inserts (21 days) Infection Infect Caco-2 monolayer with bacteria Caco2_culture->Infection Bacteria_prep Prepare bacterial inoculum Bacteria_prep->Infection Sulfaguanidine_prep Prepare this compound solutions Treatment Treat with this compound Sulfaguanidine_prep->Treatment Infection->Treatment Incubation Incubate (e.g., 2-24 hours) Treatment->Incubation TEER Measure TEER Incubation->TEER CFU Bacterial enumeration (CFU) Incubation->CFU Cytotoxicity Host cell viability (LDH assay) Incubation->Cytotoxicity Inflammation Cytokine analysis (ELISA) Incubation->Inflammation

Caption: Workflow for in vitro efficacy testing.

  • Caco-2 Cell Culture:

    • Seed Caco-2 cells onto polycarbonate membrane Transwell™ inserts (1.12 cm², 3 µm pore size) at a density of 50,000 cells/membrane.[5]

    • Culture the cells for 21 days in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics to allow for spontaneous differentiation into a polarized monolayer with tight junctions.[2][5][6]

    • Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Differentiated monolayers should exhibit stable and high TEER values.[7]

  • Bacterial Culture and Inoculum Preparation:

    • Culture the desired enteric pathogen (e.g., E. coli, Salmonella, Shigella) in appropriate broth medium to the mid-logarithmic phase.

    • Wash the bacterial cells with phosphate-buffered saline (PBS) and resuspend in antibiotic-free cell culture medium to a desired concentration (e.g., 10⁶ CFU/mL).

  • Infection and Treatment:

    • Apically infect the differentiated Caco-2 monolayers with the prepared bacterial inoculum.

    • Simultaneously or post-infection, add various concentrations of this compound (based on MIC values from Table 1, e.g., 0.5x, 1x, 2x MIC) to the apical compartment. Include a vehicle control (no this compound) and a positive control (another antibiotic).

    • Incubate the infected and treated cells for a defined period (e.g., 2, 4, 8, 24 hours) at 37°C in a 5% CO₂ atmosphere.

  • Efficacy Assessment:

    • Bacterial Load Reduction: At the end of the incubation period, collect the apical medium and lyse the Caco-2 cells to release intracellular bacteria. Perform serial dilutions and plate on appropriate agar to determine the Colony Forming Units (CFU) and calculate the reduction in bacterial viability compared to the untreated control.

    • Barrier Function: Measure TEER to assess the impact of infection and treatment on the integrity of the intestinal barrier.

    • Host Cell Viability: Perform a lactate dehydrogenase (LDH) assay on the apical medium to quantify cytotoxicity.

    • Inflammatory Response: Collect the basolateral medium and measure the levels of pro-inflammatory cytokines (e.g., IL-8, TNF-α) using ELISA to assess the anti-inflammatory effect of the treatment.

Protocol 2: In Vivo Efficacy Testing in a Mouse Model of Gut Infection

This protocol describes a mouse model to evaluate the in vivo efficacy of this compound against an enteric pathogen.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis (at endpoint) Mice_acclimate Acclimatize mice Antibiotic_pre Antibiotic pre-treatment (optional) Mice_acclimate->Antibiotic_pre Infection Oral infection with pathogen Antibiotic_pre->Infection Infection_prep Prepare bacterial inoculum Infection_prep->Infection Sulfaguanidine_prep Prepare this compound formulation Treatment Oral administration of this compound Sulfaguanidine_prep->Treatment Infection->Treatment Monitoring Monitor clinical signs Treatment->Monitoring CFU Bacterial load in feces and tissues Monitoring->CFU Histology Colon histology Monitoring->Histology MPO Myeloperoxidase (MPO) assay Monitoring->MPO Microbiota 16S rRNA/Metagenomic sequencing Monitoring->Microbiota SCFA SCFA analysis Monitoring->SCFA

Caption: Workflow for in vivo efficacy testing.

  • Animal Model and Acclimatization:

    • Use a suitable mouse strain (e.g., C57BL/6).

    • Acclimatize the animals for at least one week before the experiment.

  • Induction of Gut Dysbiosis (Optional):

    • To facilitate colonization by the pathogenic bacteria, pre-treat the mice with an antibiotic cocktail in their drinking water.[8]

  • Infection and Treatment:

    • Orally challenge the mice with a pathogenic bacterial strain (e.g., Citrobacter rodentium or Salmonella Typhimurium).

    • Administer this compound orally at different dosages (e.g., 25 mg/kg) once or twice daily for a specified duration.[9] Include a vehicle-treated control group.

    • Monitor the mice daily for clinical signs of infection, such as weight loss, diarrhea, and mortality.

  • Efficacy Assessment (at experimental endpoint):

    • Bacterial Burden: Collect fecal samples at different time points and euthanize the animals at the end of the study to collect intestinal tissues (e.g., cecum, colon). Homogenize the tissues and perform CFU counts to determine the bacterial load.

    • Gut Inflammation:

      • Histopathology: Collect a section of the colon for histological analysis to assess tissue damage, inflammatory cell infiltration, and other pathological changes.

      • Myeloperoxidase (MPO) Assay: Measure MPO activity in colonic tissue homogenates as a marker of neutrophil infiltration and inflammation.

      • Fecal Calprotectin: Measure fecal calprotectin levels as a non-invasive marker of intestinal inflammation.[10]

    • Gut Microbiota Analysis:

      • Collect fecal samples before, during, and after treatment for 16S rRNA gene sequencing or shotgun metagenomic sequencing to analyze changes in the gut microbiota composition and diversity.[11][12][13]

    • Short-Chain Fatty Acid (SCFA) Analysis:

      • Analyze the concentrations of SCFAs (e.g., acetate, propionate, butyrate) in cecal contents or fecal samples using gas chromatography-mass spectrometry (GC-MS) to assess the impact on microbial metabolic function.[14][15]

Concluding Remarks

The provided protocols offer a comprehensive framework for evaluating the efficacy of this compound in preclinical gut models. The in vitro Caco-2 cell model is suitable for initial screening and mechanistic studies, while the in vivo mouse model provides a more complex physiological system to assess the overall therapeutic potential. The selection of specific pathogens, this compound concentrations, and endpoints should be guided by the research question and available resources. Rigorous adherence to these protocols will ensure the generation of reliable and reproducible data for the development of effective treatments for gastrointestinal infections.

References

Formulation of Sulfaguanidine for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaguanidine is a sulfonamide antibiotic primarily used in veterinary medicine and animal research to treat enteric infections and for the modulation of gut microbiota.[1][2][3] Its poor absorption from the gastrointestinal tract in adult animals makes it particularly suitable for targeting bacteria within the gut lumen.[4] Proper formulation is critical to ensure accurate and consistent dosing in animal studies. This document provides detailed application notes and protocols for the preparation of this compound formulations for oral administration in laboratory animals, primarily rodents.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is essential for developing appropriate formulations.

PropertyValueReferences
Molecular FormulaC₇H₁₀N₄O₂S[5]
Molecular Weight214.24 g/mol [5]
AppearanceWhite to off-white crystalline powder[6]
Melting Point190-193 °C[7]
Water Solubility1 g in 1000 mL at 25 °C; 1 g in 10 mL at 100 °C[7]
Ethanol/Acetone SolubilitySlightly soluble[7]
Other SolventsSoluble in dilute inorganic acids[7]
StabilityStable, but can change color under light. Incompatible with strong oxidizing agents.[6]

Pharmacokinetics in Rodents

Pharmacokinetic studies in rats have demonstrated that this compound is poorly absorbed from the gastrointestinal tract in adult animals, with an absolute bioavailability of approximately 12.76%.[4] In contrast, neonatal rats show significantly higher absorption, with a bioavailability of around 57.86%.[4] This highlights the importance of considering the age of the animals when designing studies.

Parameter (Oral Administration in Rats)Adult RatsNeonatal RatsReference
Dose2.5 mg/kg2.5 mg/kg[8]
Absolute Bioavailability12.76%57.86%[4]
Cmax0.41 µg/mL3.56 µg/mL[8]
Tmax1.67 h1.50 h[8]

Experimental Protocols

Formulation of this compound Oral Suspension (0.5% Methylcellulose)

Due to its poor water solubility, this compound is typically administered as a suspension for oral gavage. A commonly used vehicle is 0.5% methylcellulose, often with a surfactant like Tween 80 to improve wettability and create a more uniform suspension.[9][10]

Materials:

  • This compound powder

  • Methylcellulose (400 cP)

  • Polysorbate 80 (Tween 80)

  • Purified water

  • Magnetic stirrer and stir bar

  • Heating plate

  • Beakers

  • Graduated cylinders

Protocol:

  • Prepare the 0.5% Methylcellulose Vehicle:

    • Heat approximately one-third of the final required volume of purified water to 70-80 °C in a beaker with a magnetic stir bar.

    • While stirring, slowly add the required amount of methylcellulose powder (e.g., 2.5 g for 500 mL of vehicle) to the heated water. Stir until a homogenous, milky suspension is formed.[9]

    • Remove the beaker from the heat and add the remaining two-thirds of the purified water as cold water or ice to rapidly cool the mixture.

    • Continue stirring in a cold water bath or at 4 °C overnight until the methylcellulose is fully dissolved and the solution becomes clear and viscous.[9]

    • Add Tween 80 to a final concentration of 0.2% (e.g., 1 mL for 500 mL of vehicle) and stir until fully incorporated.[9]

  • Prepare the this compound Suspension:

    • Accurately weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 10 mg/mL).

    • In a separate container, triturate the this compound powder to a fine consistency to aid in suspension.

    • Gradually add a small volume of the prepared 0.5% methylcellulose vehicle to the this compound powder and mix to form a smooth paste.

    • Continue to add the vehicle in increments, with thorough mixing, until the final desired volume is reached.

    • Stir the final suspension continuously using a magnetic stirrer before and during dose administration to ensure homogeneity.

Formulation of this compound for Oral Gavage (Alternative Vehicles)

For certain applications, or if a clear solution is desired at low concentrations, other vehicle compositions can be considered.

Example Vehicle Compositions:

Vehicle CompositionTarget Solubility/StateReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineClear solution (≥ 2.5 mg/mL)[14]
10% DMSO, 90% Corn OilClear solution (≥ 2.5 mg/mL)[14]

Protocol for DMSO/PEG300/Tween-80/Saline Vehicle:

  • Dissolve the this compound powder in DMSO first.

  • Sequentially add PEG300, Tween-80, and saline, ensuring the solution is mixed thoroughly after each addition.[14]

Protocol for Gut Microbiota Modulation in Mice

This compound can be used to alter the gut microbiota in mice. While a universally standardized protocol is not established, the following is a representative protocol based on its application as an intestinal antibacterial agent.

Materials:

  • This compound oral suspension (prepared as described above)

  • Appropriate gavage needles for mice (e.g., 20-gauge, 1.5-inch with a ball tip)[15]

  • Animal scale

Protocol:

  • Dosage Calculation: A typical dosage for oral administration in mice is in the range of 100-500 mg/kg body weight per day. The exact dose should be determined based on the specific study objectives.

  • Administration:

    • Weigh each mouse accurately to calculate the precise volume of the this compound suspension to be administered.

    • Ensure the this compound suspension is thoroughly mixed before drawing each dose.

    • Administer the calculated volume directly into the stomach via oral gavage.

    • The administration is typically performed once or twice daily for a period of 5 to 14 days, depending on the desired level of microbiota alteration.

Visualizations

Signaling Pathway: this compound Mechanism of Action

This compound, like other sulfonamides, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking this pathway, this compound prevents the proliferation of susceptible bacteria.

Sulfaguanidine_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Catalyzes Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Precursor Bacterial_Growth Bacterial Growth & Replication Folic_Acid->Bacterial_Growth This compound This compound This compound->DHPS Competitive Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow: Oral Gavage Formulation and Administration

The following workflow outlines the key steps from vehicle preparation to the administration of the this compound suspension to laboratory animals.

Oral_Gavage_Workflow cluster_prep Formulation Preparation cluster_admin Administration Vehicle_Prep Prepare Vehicle (e.g., 0.5% Methylcellulose) Suspension_Prep Prepare this compound Suspension Vehicle_Prep->Suspension_Prep Sulfa_Weigh Weigh this compound Powder Sulfa_Weigh->Suspension_Prep Animal_Weigh Weigh Animal Suspension_Prep->Animal_Weigh Dose_Calc Calculate Dose Volume Animal_Weigh->Dose_Calc Oral_Gavage Administer by Oral Gavage Dose_Calc->Oral_Gavage

Caption: Workflow for oral gavage formulation.

Conclusion

The effective formulation of this compound is paramount for the success of animal studies investigating enteric diseases or the modulation of gut microbiota. Due to its poor aqueous solubility, the use of a well-prepared suspension, typically with 0.5% methylcellulose, is recommended. Researchers should carefully consider the dosage, vehicle composition, and administration protocol to ensure accurate and reproducible results. The provided protocols and data serve as a comprehensive guide for the formulation and application of this compound in a research setting.

References

Troubleshooting & Optimization

overcoming sulfaguanidine precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sulfaguanidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges with this compound precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution?

This compound has low aqueous solubility at room temperature (approximately 1 mg/mL at 25°C).[1][2] Precipitation commonly occurs under the following conditions:

  • Cooling after heating: While heating increases solubility, the solution can become supersaturated and precipitate as it cools.[2]

  • pH changes: this compound's solubility is pH-dependent. Precipitation can occur if the pH of the stock solution is not optimal or if it is diluted into a buffer with a pH that reduces its solubility.

  • High concentration: Attempting to prepare stock solutions at concentrations exceeding its solubility limit in a given solvent will lead to precipitation.

  • Solvent evaporation: Over time, evaporation of the solvent can increase the concentration of this compound, leading to precipitation.

Q2: What is the best solvent for preparing this compound stock solutions?

The optimal solvent depends on the required concentration and the experimental application.

  • For high concentrations (up to 100 mg/mL): Dimethyl sulfoxide (DMSO) is effective. However, it's important to use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[3][4] Ultrasonic treatment may be necessary to fully dissolve the compound.[3]

  • For moderate concentrations (up to 50 mg/mL): 1 M Hydrochloric acid (HCl) can be used.[1][2] This is suitable for experiments where an acidic pH is acceptable.

  • For lower concentrations in aqueous solutions (≥ 2.5 mg/mL): Co-solvent systems are recommended to prevent precipitation.[3][5]

Q3: Can I sterilize my this compound solution by autoclaving?

It is generally not recommended to sterilize this compound solutions by autoclaving at 121°C. High temperatures can potentially degrade the compound, leading to a loss of antibacterial activity.[2] For aqueous-based solutions, sterile filtration using a 0.22 µm filter is the preferred method of sterilization.[3]

Q4: How should I store my this compound stock solution?

Storage conditions depend on the solvent used:

  • In organic solvents (e.g., DMSO): Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 1 year or -80°C for up to 2 years.[3]

  • Aqueous solutions: It is recommended to prepare fresh aqueous solutions. If short-term storage is necessary, store at 4°C and use within a few days. Visually inspect for precipitation before use.

Troubleshooting Guide

Issue: Precipitate forms in the stock solution upon storage.
Potential Cause Troubleshooting Steps
Solution is supersaturated. 1. Gently warm the solution to redissolve the precipitate. 2. If precipitation reoccurs at room temperature, consider diluting the stock solution to a lower concentration. 3. For long-term storage, consider using a co-solvent system or storing in smaller aliquots at -20°C or -80°C.[3]
Solvent evaporation. 1. Ensure vials are tightly sealed. 2. Use paraffin film to further seal the vials for long-term storage.
Change in temperature. 1. Avoid frequent temperature fluctuations. 2. Store at a constant, recommended temperature.
Issue: Precipitate forms when diluting the stock solution into aqueous media (e.g., cell culture media, PBS).
Potential Cause Troubleshooting Steps
Poor solubility in the final solvent. 1. Decrease the final concentration of this compound in the working solution. 2. Increase the percentage of the co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system and does not exceed toxic levels (typically <0.5-1%). 3. Vigorously vortex or mix the solution immediately after adding the this compound stock to the aqueous media to aid dispersion.[6]
pH of the final solution. 1. Check the pH of your final working solution. This compound is more soluble in acidic conditions.[1] 2. If your experimental design allows, adjust the pH of the final medium to a more favorable range.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
Water (25°C)~1 mg/mL[1][2]
Water (100°C)~100 mg/mLPrecipitates upon cooling.[1]
DMSOup to 100 mg/mLRequires fresh, anhydrous DMSO and sonication.[3]
1 M HCl50 mg/mL[1][2]
EthanolSlightly soluble (<1 mg/mL at 25°C)[2]
AcetoneSolubleA stock standard of 1.5 mg/mL has been prepared in acetone.[7]

Table 2: Co-Solvent Formulations for In Vivo Use (Clear Solutions)

FormulationAchievable Concentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL
Data sourced from MedChemExpress technical information.[3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add fresh, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).

  • Vortex the solution vigorously.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath until the solution is clear.

  • Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous this compound Working Solution using a Co-Solvent System

This protocol is an example for preparing a 1 mL working solution at a concentration of 2.5 mg/mL.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound in DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

  • If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[3] It is recommended to use this working solution fresh.

Visualizations

Troubleshooting_Sulfaguanidine_Precipitation cluster_stock Stock Solution cluster_working Working Solution (Dilution) start Precipitation Observed stock_or_working In Stock or Working Solution? start->stock_or_working stock_check Supersaturated? stock_or_working->stock_check Stock working_check Poor Solubility in Aqueous Media? stock_or_working->working_check Working warm_dissolve Warm to Redissolve stock_check->warm_dissolve Yes store_properly Store in Aliquots at -20°C/-80°C stock_check->store_properly No lower_conc_stock Lower Concentration or Use Co-solvent warm_dissolve->lower_conc_stock lower_conc_stock->store_properly end_stable Stable Solution store_properly->end_stable lower_conc_working Decrease Final Concentration working_check->lower_conc_working Yes increase_cosolvent Increase Co-solvent % (check toxicity) working_check->increase_cosolvent Also consider check_ph Check/Adjust pH (if possible) working_check->check_ph Also consider lower_conc_working->end_stable increase_cosolvent->end_stable check_ph->end_stable

Caption: Troubleshooting workflow for this compound precipitation.

Sulfaguanidine_MoA cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS This compound This compound This compound->DHPS Competitively Inhibits Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Bacterial_Growth_Inhibition Bacterial Growth Inhibition DHPS->Bacterial_Growth_Inhibition Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis

Caption: Mechanism of action of this compound.

References

Technical Support Center: Troubleshooting Sulfaguanidine Instability in Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the instability of sulfaguanidine under acidic conditions. The information is designed to assist researchers in designing and interpreting their experiments effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample degrading in an acidic solution?

This compound, a sulfonamide antibiotic, is susceptible to acid-catalyzed hydrolysis. The sulfonamide bond (S-N) is the primary site of degradation in acidic environments. The acidic conditions facilitate the cleavage of this bond, leading to the formation of degradation products.

Q2: What are the main degradation products of this compound in acidic conditions?

The primary degradation pathway for this compound under acidic conditions is the hydrolysis of the sulfonamide bond. This cleavage results in the formation of two main products:

  • Sulfanilic acid

  • Aminoguanidine

Researchers should anticipate the presence of these compounds in their stressed samples.[1][2]

Q3: At what pH is this compound most stable?

While this compound is susceptible to acid hydrolysis, some studies indicate it is hydrolytically stable at pH 4.0, with a half-life greater than one year at 25°C.[2] However, under more strongly acidic conditions (e.g., pH 1-2) and at elevated temperatures, the degradation rate will increase significantly.

Q4: How can I monitor the degradation of this compound in my experiments?

A stability-indicating analytical method is crucial for monitoring the degradation of this compound and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[3] A well-developed HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of all components.

Q5: What are the typical conditions for a forced degradation study of this compound in acid?

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods. According to the International Council for Harmonisation (ICH) guidelines, typical conditions for acid hydrolysis involve:

  • Acid: 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Temperature: Room temperature up to refluxing temperatures (e.g., 60-80°C) to accelerate degradation.

  • Duration: The study duration can range from a few hours to several days, aiming for a target degradation of 5-20%.

It is recommended to sample at various time points to understand the degradation kinetics.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Complete or near-complete degradation of this compound observed shortly after preparing an acidic solution. The acidic conditions (low pH and/or high temperature) are too harsh.- Increase the pH of the solution. This compound is more stable at pH 4.0. - Decrease the temperature of the experiment. - Reduce the concentration of the acid used.
Inconsistent degradation results between replicate experiments. - Inaccurate pH measurement or control. - Temperature fluctuations. - Non-homogenous sample solution.- Use a calibrated pH meter and ensure consistent pH across all samples. - Employ a temperature-controlled environment (e.g., water bath, incubator). - Ensure the this compound is fully dissolved and the solution is homogenous before starting the experiment.
Difficulty in quantifying this compound and its degradation products. The analytical method (e.g., HPLC) is not optimized to separate the parent drug from its degradation products.- Develop and validate a stability-indicating HPLC method. Key parameters to optimize include: - Column: A C18 column is often suitable. - Mobile Phase: Adjust the composition and pH of the mobile phase to achieve good resolution between this compound, sulfanilic acid, and other potential degradants. - Detector Wavelength: Select a wavelength where all compounds of interest have adequate absorbance.
Mass balance issues (the sum of the parent drug and degradation products is not close to 100%). - Formation of secondary or unknown degradation products that are not being monitored. - Degradation products are not UV active at the chosen wavelength. - Adsorption of compounds to the container.- Use a photodiode array (PDA) detector in your HPLC system to screen for other potential degradation products at different wavelengths. - Employ a mass spectrometer (LC-MS) to identify unknown peaks. - Use inert sample containers (e.g., glass) to minimize adsorption.

Quantitative Data Summary

While specific kinetic data for this compound degradation across a wide range of acidic conditions is limited in publicly available literature, the following table summarizes the expected trends based on general knowledge of sulfonamide stability.

pH Temperature (°C) Expected Degradation Rate Notes
1-225ModerateHydrolysis is expected to be noticeable over hours to days.
1-260-80FastSignificant degradation is expected within hours.
425Very SlowHalf-life is reported to be greater than one year.[2]
460-80Slow to ModerateIncreased temperature will accelerate degradation compared to 25°C.

Experimental Protocols

Protocol 1: Forced Degradation of this compound in Acidic Conditions

Objective: To induce and monitor the degradation of this compound under acidic stress.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M (for neutralization)

  • Volumetric flasks

  • Pipettes

  • pH meter

  • Heating block or water bath

  • HPLC system with UV or PDA detector

  • C18 HPLC column

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

  • Stress Conditions:

    • Transfer a known volume of the this compound stock solution into separate reaction vessels.

    • To one vessel, add an equal volume of 1 M HCl.

    • To another vessel, add an equal volume of 0.1 M HCl.

    • Prepare a control sample by adding an equal volume of purified water.

  • Incubation:

    • Place the vessels in a heating block or water bath set to a desired temperature (e.g., 60°C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquots with an appropriate amount of NaOH to stop the degradation reaction.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its primary degradation product, sulfanilic acid.

Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of phosphate buffer (pH adjusted to ~3) and acetonitrile. The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Development and Validation:

  • Specificity: Inject solutions of this compound, sulfanilic acid, and a placebo (if applicable) to ensure no interference. Analyze the stressed samples from the forced degradation study to confirm that the degradation product peaks are well-resolved from the parent drug peak.

  • Linearity: Prepare a series of solutions of this compound and sulfanilic acid at different concentrations and inject them to establish the linearity of the detector response.

  • Accuracy and Precision: Perform recovery studies by spiking a known amount of this compound and sulfanilic acid into a placebo matrix. Analyze multiple preparations to assess the precision of the method.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate) to evaluate the method's reliability.

Visualizations

Acid-Catalyzed Hydrolysis of this compound

cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Protonated_this compound Protonated This compound This compound->Protonated_this compound + H⁺ H3O H₃O⁺ (Acid) Sulfanilic_Acid Sulfanilic Acid Protonated_this compound->Sulfanilic_Acid + H₂O (Hydrolysis) Aminoguanidine Aminoguanidine Protonated_this compound->Aminoguanidine + H₂O (Hydrolysis)

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Experimental Workflow for Troubleshooting this compound Instability

A Observe this compound Degradation in Acid B Characterize Degradation (HPLC, LC-MS) A->B C Identify Degradation Products B->C D Quantify Degradation (Stability-Indicating Method) B->D E Modify Experimental Conditions D->E F Increase pH E->F G Decrease Temperature E->G H Decrease Acid Strength E->H I Re-evaluate Stability F->I G->I H->I

Caption: Logical workflow for addressing this compound instability.

References

Technical Support Center: Optimizing LC-MS/MS for Sulfaguanidine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the detection of sulfaguanidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in positive ion mode LC-MS/MS?

A1: For this compound, the protonated molecule [M+H]⁺ is typically observed as the precursor ion. Common product ions result from the fragmentation of the parent molecule. The most abundant transitions should be experimentally determined for optimal sensitivity.

Q2: What is a good starting point for collision energy (CE) when developing an MRM method for this compound?

A2: A good starting point for collision energy can be estimated based on the mass of the precursor ion. However, for optimal sensitivity, it is crucial to perform a collision energy optimization experiment. This involves ramping the CE for each transition and monitoring the signal intensity of the product ion to determine the value that yields the highest response.[1][2]

Q3: My this compound peak is tailing. What are the common causes and how can I fix it?

A3: Peak tailing for a basic compound like this compound is often caused by secondary interactions with acidic residual silanols on the silica-based column packing.[3][4] To mitigate this, consider the following:

  • Mobile Phase Modification: Add a small amount of a competing base or a buffer to the mobile phase. For example, using ammonium formate with formic acid can help shield the silanol groups.[3][4]

  • Column Choice: Use a column with high-purity silica and effective end-capping to minimize exposed silanols.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[5]

Q4: I am observing significant signal suppression for this compound. How can I troubleshoot and minimize matrix effects?

A4: Matrix effects, which cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples.[6][7][8][9] To address this:

  • Improve Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be more effective than simple protein precipitation.[6]

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.

  • Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[7]

Troubleshooting Guides

Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptom Potential Causes Recommended Solutions
Peak Tailing Secondary interactions with the stationary phase.[3][4]- Add a buffer (e.g., ammonium formate) to the mobile phase.- Use a column with advanced end-capping.- Lower the mobile phase pH with formic acid to protonate silanols.
Column overload.[5]- Reduce the injection volume or dilute the sample.
Column contamination or aging.[5]- Flush the column with a strong solvent.- Replace the column if performance does not improve.
Peak Fronting Sample solvent stronger than the mobile phase.- Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.
Column overload.- Dilute the sample.
Split Peaks Partially clogged column frit.[5]- Reverse-flush the column (if recommended by the manufacturer).- Install an in-line filter.[5]
Injection solvent incompatible with the mobile phase.- Match the injection solvent to the mobile phase as closely as possible.
Low Sensitivity or No Signal
Symptom Potential Causes Recommended Solutions
Low Signal Intensity Suboptimal MS/MS parameters.- Optimize fragmentor voltage and collision energy for each MRM transition.[1]
Ion suppression due to matrix effects.[6][7][8][9]- Improve sample cleanup using SPE or LLE.- Use a stable isotope-labeled internal standard.
Poor ionization efficiency.- Ensure the mobile phase pH is appropriate for positive ionization (acidic conditions are generally preferred for sulfonamides).[6]
No Peak Detected Incorrect MRM transitions.- Verify the precursor and product ions for this compound.
Instrument contamination.[10]- Clean the ion source.- Run blank injections to check for carryover.
Sample degradation.- Prepare fresh samples and standards.

Quantitative Data Summary

Table 1: Recommended LC-MS/MS Parameters for this compound
ParameterRecommended Value/RangeNotes
Ionization Mode Positive Electrospray Ionization (ESI+)This compound readily forms a protonated molecule.[11]
Precursor Ion (m/z) 215.1Corresponds to [M+H]⁺.[11]
Product Ions (m/z) 92, 108, 156These are common fragments for sulfonamides. The most abundant should be chosen for quantitation and a second for confirmation.[12][13]
Fragmentor/Cone Voltage Instrument dependentOptimize for maximum precursor ion intensity.
Collision Energy (CE) Instrument dependentOptimize for maximum product ion intensity for each transition.[1][2]

Experimental Protocols

Protocol 1: Sample Preparation of this compound from Animal Feed

This protocol is adapted from established methods for the extraction of sulfonamides from medicated feedstuffs.[11][14]

  • Homogenization: Grind the feed sample to a fine powder using a grinder or mortar and pestle.

  • Extraction:

    • Weigh 2-3 grams of the homogenized sample into a 50 mL polypropylene centrifuge tube.[11][14]

    • Add 10 mL of acidified methanol (e.g., methanol with 0.1% formic acid).[11]

    • Vortex for 1 minute to ensure thorough mixing.

    • Place on a horizontal shaker for 20-60 minutes.[11][14]

  • Centrifugation: Centrifuge the sample at 3,500-4,000 rpm for 15 minutes.[11][14]

  • Dilution and Filtration:

    • Carefully collect the supernatant.

    • Dilute an aliquot of the supernatant with water or the initial mobile phase. A high dilution factor (e.g., 1:1000) may be necessary depending on the expected concentration.[11]

    • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: Inject the filtered sample into the LC-MS/MS system.

Protocol 2: Generic Sample Preparation of this compound from Plasma

This protocol outlines a general procedure for the extraction of drugs from a biological matrix like plasma using protein precipitation.

  • Protein Precipitation:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex to ensure the analyte is fully dissolved.

  • Final Centrifugation and Analysis:

    • Centrifuge the reconstituted sample to pellet any remaining particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

LCMSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Autosampler Sample Injection LC_Column Chromatographic Separation Autosampler->LC_Column Mobile Phase Ion_Source Ionization (ESI+) LC_Column->Ion_Source Eluent Quadrupole1 Q1: Precursor Ion Selection Ion_Source->Quadrupole1 Collision_Cell Q2: Fragmentation (CID) Quadrupole1->Collision_Cell Collision Gas Quadrupole3 Q3: Product Ion Selection Collision_Cell->Quadrupole3 Detector Detection Quadrupole3->Detector Data_System Data Acquisition & Processing Detector->Data_System Signal

Caption: A general workflow for LC-MS/MS analysis.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_Overload Reduce Sample Concentration/Volume Start->Check_Overload Improved Peak Shape Improved? Check_Overload->Improved Modify_MP Modify Mobile Phase (e.g., add buffer) Improved->Modify_MP No Solution_Overload Problem: Column Overload Solution: Reduce sample load Improved->Solution_Overload Yes Improved2 Peak Shape Improved? Modify_MP->Improved2 Change_Column Consider Different Column (e.g., different chemistry, new column) Improved2->Change_Column No Solution_Interaction Problem: Secondary Interactions Solution: Optimized mobile phase Improved2->Solution_Interaction Yes Solution_Column Problem: Column Issue Solution: Replace column Change_Column->Solution_Column

Caption: A decision tree for troubleshooting peak tailing.

Sample_Prep_Feed Start Animal Feed Sample Homogenize Homogenize (Grind) Start->Homogenize Extract Extract with Acidified Methanol Homogenize->Extract Centrifuge Centrifuge Extract->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dilute Dilute Collect_Supernatant->Dilute Filter Filter (0.22 µm) Dilute->Filter Analyze Inject into LC-MS/MS Filter->Analyze

Caption: Workflow for this compound sample preparation from animal feed.

References

Technical Support Center: Strategies to Mitigate Sulfaguanidine Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in mitigating sulfaguanidine resistance in bacteria.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to this compound?

A1: Bacterial resistance to this compound, a type of sulfonamide antibiotic, primarily occurs through two mechanisms:

  • Target Modification: The most common mechanism involves mutations in the gene (folP) encoding the dihydropteroate synthase (DHPS) enzyme. DHPS is the target of sulfonamides, and these mutations reduce the binding affinity of this compound to the enzyme, rendering the drug less effective.

  • Acquisition of Resistant Genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sulfonamide-resistant genes (sul1, sul2, and sul3). These genes encode for alternative, drug-insensitive DHPS enzymes that can function even in the presence of this compound.

Q2: What are the main strategies to overcome this compound resistance?

A2: Several strategies are being explored to combat this compound resistance:

  • Combination Therapy: Using this compound in conjunction with other antimicrobial agents that have different mechanisms of action can create a synergistic effect, overcoming resistance.

  • Efflux Pump Inhibition: Efflux pumps are bacterial proteins that can expel antibiotics from the cell. Efflux pump inhibitors (EPIs) block these pumps, increasing the intracellular concentration of this compound.

  • Novel this compound Derivatives: Synthesizing new derivatives of this compound can lead to compounds with enhanced antimicrobial activity or the ability to evade existing resistance mechanisms.

  • Novel Drug Delivery Systems: Encapsulating this compound in nanoparticle-based carriers can improve its delivery to the site of infection and enhance its efficacy against resistant bacteria.

Q3: How can I test for synergy between this compound and another antibiotic in my experiments?

A3: The checkerboard assay is a common method to determine the synergistic effect of two antimicrobial agents. This involves testing a range of concentrations of both drugs, alone and in combination, against a bacterial culture. The results are used to calculate the Fractional Inhibitory Concentration Index (FICI), which indicates synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 1), indifference (1 < FICI ≤ 4), or antagonism (FICI > 4).[1]

Troubleshooting Guides

Combination Therapy

Issue: I am not observing a synergistic effect (FICI > 0.5) between this compound and my chosen antibiotic in a checkerboard assay.

Possible Cause Troubleshooting Step
Inappropriate antibiotic partner The mechanism of action of the partner antibiotic may not be complementary to this compound. Consider using an antibiotic with a different target, such as a cell wall synthesis inhibitor (e.g., a β-lactam) or a protein synthesis inhibitor.
Incorrect concentration range The tested concentrations may not cover the range where synergy occurs. Expand the range of concentrations for both this compound and the partner antibiotic in the checkerboard assay.
Experimental variability Checkerboard assays can have inherent variability. Ensure consistent inoculum density, use fresh reagents, and perform the assay in triplicate to confirm the results.[2]
Antagonistic interaction It is possible that the two drugs have an antagonistic relationship. If consistent results show an FICI > 4, this combination should be avoided.
Efflux Pump Inhibitors (EPIs)

Issue: My potential efflux pump inhibitor (EPI) shows intrinsic antibacterial activity, making it difficult to assess its synergistic effect with this compound.

Possible Cause Troubleshooting Step
EPI has its own antibacterial properties This is a known challenge with some EPIs. To differentiate between the EPI's own activity and its potentiation of this compound, perform the following:
1. Determine the Minimum Inhibitory Concentration (MIC) of the EPI alone.
2. In the checkerboard assay, use the EPI at sub-inhibitory concentrations (e.g., 1/4 or 1/8 of its MIC) in combination with this compound. A significant reduction in the MIC of this compound at these non-toxic EPI concentrations suggests true efflux pump inhibition.[3]
3. Use a fluorescent dye accumulation assay (e.g., with ethidium bromide) to directly measure the effect of the EPI on efflux pump activity. An increase in intracellular fluorescence in the presence of the EPI indicates inhibition of efflux.[4][5]
Novel Drug Delivery Systems

Issue: My this compound-loaded nanoparticles are not showing improved antibacterial activity compared to free this compound.

Possible Cause Troubleshooting Step
Low encapsulation efficiency A significant portion of the this compound may not be encapsulated within the nanoparticles. Optimize the nanoparticle formulation process to improve drug loading. This can involve adjusting the polymer-to-drug ratio or the synthesis method.
Poor drug release The nanoparticles may not be releasing the this compound effectively at the site of action. Characterize the drug release profile of your nanoparticles under different pH and temperature conditions to ensure release is occurring. For polymers like PLGA, the release can be biphasic with an initial burst release followed by a slower, sustained release.[6]
Nanoparticle instability The nanoparticles may be aggregating or degrading prematurely. Characterize the stability of your nanoparticle suspension over time and under experimental conditions using techniques like Dynamic Light Scattering (DLS).
Interaction with bacterial cells The nanoparticles may not be interacting effectively with the bacterial cells. Consider modifying the surface of the nanoparticles with targeting ligands to enhance their binding to the bacterial surface.

Data Presentation

Table 1: In Vitro Synergistic Activity of Sulfonamides in Combination with Other Antibiotics
Sulfonamide Combination Agent Bacterial Strain FICI Interpretation
SulfadiazineColistinColistin-resistant E. coli≤ 0.5Synergy[7]
SulfadiazineColistinColistin-resistant K. pneumoniae≤ 0.5Synergy[7]
SulfamethoxazoleTrimethoprimE. coli≤ 0.5Synergy
SulfadiazineTrimethoprimE. coliNot specified, but synergy demonstratedSynergy[8][9]
Sulfonamide (unspecified)ColistinColistin-resistant EnterobacteriaceaeNot specified, but synergy observedSynergy[10]

Note: Data for this compound in combination therapies is limited in the reviewed literature. Sulfadiazine and sulfamethoxazole are structurally related sulfonamides, and their synergistic activities suggest a potential for similar effects with this compound.

Table 2: Antibacterial Activity of Novel this compound Derivatives
Derivative Bacterial Strain MIC (µM)
This compound-Pyridine Hybrid (Compound 2d)Staphylococcus aureus4.69
This compound-Pyridine Hybrid (Compound 3a)Staphylococcus aureus9.77
This compound-Pyridine Hybrid (Compound 2a)Bacillus subtilis19.53
This compound-Pyridine Hybrid (Compound 2d)Bacillus subtilis9.38

(Source: Adapted from a study on novel this compound derivatives. The study reported a range of activities against various Gram-positive and Gram-negative bacteria.)

Experimental Protocols

Checkerboard Assay for Synergy Testing

Objective: To determine the in vitro synergistic activity of this compound in combination with another antibiotic.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Stock solutions of this compound and the partner antibiotic

Methodology:

  • Preparation of Antibiotic Dilutions:

    • In a 96-well plate, serially dilute the partner antibiotic along the x-axis (e.g., columns 1-10) in MHB. Column 11 will contain no partner antibiotic, and column 12 will be a growth control (no antibiotics).

    • Serially dilute this compound along the y-axis (e.g., rows A-G) in MHB. Row H will contain no this compound.

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

    • Add the diluted bacterial suspension to each well of the microtiter plate.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of an antibiotic that inhibits visible growth.

    • Determine the MIC of this compound alone (in the column with no partner antibiotic) and the MIC of the partner antibiotic alone (in the row with no this compound).

    • For each well showing no growth, calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Partner Antibiotic = (MIC of partner antibiotic in combination) / (MIC of partner antibiotic alone)

    • Calculate the FICI by summing the FIC values for each well: FICI = FIC of this compound + FIC of Partner Antibiotic.

    • The lowest FICI value is reported.

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1

  • Indifference: 1 < FICI ≤ 4

  • Antagonism: FICI > 4

Ethidium Bromide Accumulation Assay for Efflux Pump Inhibition

Objective: To assess the ability of a test compound to inhibit efflux pumps in bacteria.

Materials:

  • Fluorometer or fluorescence plate reader

  • Black, clear-bottom 96-well plates

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • Glucose solution

  • Test compound (potential EPI)

  • Positive control (e.g., a known EPI like CCCP or PAβN)

Methodology:

  • Cell Preparation:

    • Harvest bacterial cells from a logarithmic phase culture by centrifugation.

    • Wash the cells twice with PBS.

    • Resuspend the cells in PBS to a desired optical density (e.g., OD600 of 0.5).

  • Assay Setup:

    • In the 96-well plate, add the bacterial suspension to each well.

    • Add the test compound at various concentrations to the respective wells. Include wells with no compound (negative control) and wells with the positive control EPI.

    • Add EtBr to all wells at a final concentration that is a known substrate for the efflux pump being studied.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorometer and measure the fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for EtBr.

    • After a baseline is established, add glucose to all wells to energize the efflux pumps and continue to monitor fluorescence.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each condition.

    • A lower rate of fluorescence decrease in the presence of the test compound compared to the negative control indicates inhibition of EtBr efflux.

    • Compare the effect of the test compound to the positive control.

Mandatory Visualizations

experimental_workflow_checkerboard cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare bacterial inoculum (0.5 McFarland) E Inoculate plate with bacteria A->E B Prepare serial dilutions of Antibiotic A D Dispense dilutions into 96-well plate B->D C Prepare serial dilutions of this compound C->D D->E F Incubate at 37°C for 18-24h E->F G Read MICs for each drug alone and in combination F->G H Calculate FICI G->H I Interpret synergy H->I

Caption: Workflow for the checkerboard assay to determine antibiotic synergy.

signaling_pathway_acrAB_tolC cluster_stress Environmental Stressors cluster_regulators Global Regulators cluster_operon Efflux Pump Operon cluster_pump Efflux Pump Assembly stress Antibiotics, Bile Salts, Oxidative Stress marA MarA stress->marA activate soxS SoxS stress->soxS activate rob Rob stress->rob activate acrAB acrAB operon marA->acrAB upregulate tolC tolC gene marA->tolC upregulate soxS->acrAB upregulate soxS->tolC upregulate rob->acrAB upregulate rob->tolC upregulate pump AcrAB-TolC Efflux Pump acrAB->pump tolC->pump resistance resistance pump->resistance This compound Efflux (Resistance)

References

dealing with matrix effects in sulfaguanidine quantification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sulfaguanidine Quantification

Welcome to the technical support center for this compound quantification. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3][4] In the context of this compound quantification, particularly with liquid chromatography-mass spectrometry (LC-MS), these effects can lead to either ion suppression or ion enhancement.[1][5] This interference can significantly impact the accuracy, precision, and sensitivity of your results, potentially leading to an underestimation or overestimation of the this compound concentration.[2][6][7]

Q2: What are the common causes of matrix effects in bioanalysis?

A2: Matrix effects are primarily caused by endogenous or exogenous components in the biological sample that co-elute with this compound and interfere with its ionization.[8] Common sources include:

  • Endogenous components: Phospholipids, salts, proteins, and metabolites naturally present in biological matrices like plasma, urine, or tissue.[8]

  • Exogenous components: Anticoagulants, dosing vehicles, and co-administered drugs.[8]

  • Sample preparation materials: Contaminants from solvents, reagents, or solid-phase extraction (SPE) cartridges.[9]

Q3: How can I determine if my this compound assay is affected by matrix effects?

A3: There are several methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[10][11] A constant flow of a this compound standard solution is infused into the mass spectrometer while a blank matrix extract is injected into the LC system. Any deviation in the baseline signal of this compound indicates a matrix effect.[10]

  • Post-Extraction Spike: This is a quantitative assessment.[8][10] You compare the response of this compound spiked into a pre-extracted blank matrix sample with the response of this compound in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement.[3]

Q4: What is a stable isotope-labeled internal standard, and can it help with matrix effects for this compound?

A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with a heavy isotope, such as ¹³C or ²H (deuterium).[12][13] SIL internal standards like this compound-¹³C₆ or this compound-d₄ are considered the gold standard for compensating for matrix effects.[12][14][15] Because they have nearly identical physicochemical properties to this compound, they co-elute and experience the same degree of ionization suppression or enhancement. By calculating the ratio of the analyte signal to the SIL internal standard signal, the variability caused by matrix effects can be effectively normalized.[15]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible this compound quantification results.

This issue is often a primary indicator of variable matrix effects between samples.

Troubleshooting Workflow:

start Inconsistent this compound Results check_is Are you using a stable isotope-labeled internal standard (SIL-IS)? start->check_is implement_is Implement a SIL-IS (e.g., this compound-¹³C₆ or -d₄) check_is->implement_is No evaluate_me Quantitatively Evaluate Matrix Effect (Post-Extraction Spike) check_is->evaluate_me Yes implement_is->evaluate_me me_present Significant Matrix Effect Detected? evaluate_me->me_present optimize_sample_prep Optimize Sample Preparation me_present->optimize_sample_prep Yes revalidate Re-validate Method me_present->revalidate No optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography optimize_chromatography->revalidate

Caption: Troubleshooting workflow for inconsistent this compound quantification.

Corrective Actions:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating a SIL-IS such as this compound-¹³C₆ or this compound-d₄ is the most effective way to compensate for matrix effects.[12][14][15]

  • Optimize Sample Preparation: Improve the cleanup procedure to remove interfering matrix components.

    • Solid-Phase Extraction (SPE): Use a more selective SPE sorbent. Molecularly imprinted polymers (MIPs) specific for this compound can offer high selectivity.[16][17]

    • Liquid-Liquid Extraction (LLE): Adjust the pH and solvent polarity to better isolate this compound from matrix interferences.[18][19]

    • Protein Precipitation (PPT): While simple, PPT is less clean. If used, consider a subsequent cleanup step.

  • Optimize Chromatographic Conditions: Modify the LC method to separate this compound from co-eluting matrix components.

    • Gradient Modification: Adjust the mobile phase gradient to increase the resolution between this compound and interfering peaks.

    • Column Chemistry: Test a different column with an alternative stationary phase chemistry.

Issue 2: Poor sensitivity and high limit of quantification (LOQ) for this compound.

This can be caused by significant ion suppression.

Troubleshooting Workflow:

start Poor Sensitivity / High LOQ qual_eval Qualitatively Evaluate Matrix Effect (Post-Column Infusion) start->qual_eval suppression_zone Identify Ion Suppression Zone qual_eval->suppression_zone elution_check Does this compound Elute in Suppression Zone? suppression_zone->elution_check adjust_rt Adjust Retention Time via Chromatography Optimization elution_check->adjust_rt Yes improve_cleanup Improve Sample Cleanup (SPE, LLE) elution_check->improve_cleanup No, but suppression is present re_eval Re-evaluate Sensitivity adjust_rt->re_eval improve_cleanup->re_eval

Caption: Troubleshooting workflow for poor sensitivity in this compound analysis.

Corrective Actions:

  • Chromatographic Separation: Use the post-column infusion technique to identify the retention time windows where ion suppression is most severe. Adjust your chromatographic method to ensure that this compound elutes outside of these zones.[10][11]

  • Enhanced Sample Cleanup: Implement a more rigorous sample preparation method to remove the specific matrix components causing the ion suppression.[6] Techniques like LLE or SPE are generally more effective at this than protein precipitation.[18][19]

  • Reduce Sample Injection Volume: Injecting a smaller volume of the sample extract can sometimes lessen the impact of the matrix effect, although this may also reduce the analyte signal.[11]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing matrix effects.[6][11]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect by Post-Extraction Spike

Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, tissue homogenate) and perform the complete extraction procedure. In the final, clean extract, spike this compound to the same concentration as in Set A.

    • Set C (Blank Matrix): Inject a fully processed blank matrix sample to check for interferences at the retention time of this compound.

  • LC-MS/MS Analysis: Analyze multiple replicates (n≥5) of each set under the same LC-MS/MS conditions.

  • Calculation: Calculate the Matrix Factor (MF) using the following formula:

    MF = (Peak Area in Set B) / (Peak Area in Set A)

Data Interpretation:

Matrix Factor (MF)Interpretation
MF = 1No matrix effect
MF < 1Ion suppression
MF > 1Ion enhancement
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

Objective: To extract this compound from a biological matrix (e.g., plasma) while minimizing co-extraction of interfering components.

Methodology:

  • Sample Aliquot: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard (e.g., this compound-¹³C₆) to each sample.

  • pH Adjustment (Optional but Recommended): Adjust the sample pH to optimize the extraction of this compound.

  • Extraction Solvent Addition: Add 500 µL of a suitable organic solvent (e.g., ethyl acetate). The choice of solvent is critical and should be optimized.

  • Vortexing: Vortex the tubes for 1-2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of the mobile phase.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes hypothetical data from a matrix effect experiment for this compound quantification in human plasma.

Sample SetMean Peak Area (n=5)Standard Deviation%RSD
Set A: Neat Solution (100 ng/mL)1,520,45045,6133.0%
Set B: Post-Extraction Spike (100 ng/mL)988,29259,2976.0%

Calculated Matrix Factor (MF):

MF = 988,292 / 1,520,450 = 0.65

References

improving the yield of sulfaguanidine synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of sulfaguanidine synthesis reactions.

Troubleshooting Guides

This section addresses common issues encountered during this compound synthesis, offering potential causes and solutions.

Problem 1: Low Product Yield

A lower than expected yield of this compound is a frequent challenge. The table below outlines potential causes and corresponding troubleshooting steps.

Potential CauseTroubleshooting Steps
Incomplete Reaction - Verify Reactant Molar Ratios: Ensure the optimal molar ratio of reactants is used. For the reaction of p-aminobenzenesulfonamide with guanidine hydrochloride, a molar ratio of 1:1 to 1:1.3 is recommended.[1] For the industrial method using sulfanilamide, sodium carbonate, and guanidine nitrate, a molar ratio of (1.2-1.5):1.0:(1.5-1.8) is suggested.[2] - Optimize Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion. For the iodide-catalyzed aqueous synthesis, a reaction time of 2-3 hours at 40-65°C is recommended.[1] The industrial fusion method requires 1-3 hours at 125-145°C.[2] Monitor the reaction progress using techniques like TLC or HPLC. - Ensure Efficient Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction. Use appropriate stirring speed and equipment for the reaction scale.
Side Reactions - Control Reaction Temperature: Elevated temperatures can promote the formation of byproducts. Maintain the recommended temperature range for the specific synthesis method. The industrial fusion method, for instance, is conducted at high temperatures which can lead to more impurities if not well-controlled.[1][2] - Use of appropriate catalyst: The choice and concentration of the catalyst are crucial. For the aqueous phase synthesis, potassium iodide or sodium iodide is effective.[1] For other methods, the use of undisclosed catalysts and promoters has been shown to reduce side reactions by lowering the required reaction temperature.[2]
Product Loss During Workup - Optimize Crystallization/Precipitation: Ensure complete precipitation of the product. Cooling the reaction mixture to 20-30°C before filtration is crucial for the industrial method.[2] For the aqueous method, concentrating the reaction volume and cooling before filtration maximizes recovery.[3] - Washing Solvent: Use a cold solvent for washing the crude product to minimize dissolution of this compound. Washing with cold water is a common practice.[3]

Problem 2: Product Discoloration

The final this compound product should be a white to off-white crystalline powder.[2][4] Discoloration indicates the presence of impurities.

Potential CauseTroubleshooting Steps
Presence of Oxidized Impurities - Use High-Purity Starting Materials: Ensure the purity of sulfanilamide and other reactants, as impurities can lead to colored byproducts. - Inert Atmosphere: For sensitive reactions, consider running the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Degradation of Product - Control Temperature During Drying: Excessive heat during the drying process can cause degradation and discoloration. Dry the purified product at a moderate temperature (e.g., 70°C).[5]
Ineffective Decolorization - Optimize Activated Carbon Treatment: The amount of activated carbon and the treatment time are critical for removing colored impurities. Use an appropriate amount of activated carbon (e.g., around 0.5% of the crude product's weight) and ensure sufficient contact time with heating.[1][3] - Filtration: After charcoal treatment, ensure the hot filtration is performed efficiently to remove all carbon particles.

Problem 3: High Impurity Content

High levels of impurities can affect the product's quality and pharmacological activity.

Potential CauseTroubleshooting Steps
Unreacted Starting Materials - Optimize Reaction Stoichiometry and Conditions: As with low yield, ensure optimal molar ratios, reaction time, and temperature to drive the reaction to completion.
Formation of Side Products - Sulfanilic Acid Formation: Hydrolysis of the sulfonamide group can lead to the formation of sulfanilic acid. Control the pH and temperature during the reaction and workup to minimize this. - Dicyandiamide Impurities: In syntheses starting from dicyandiamide, residual starting material can be an impurity.[6][7] Ensure the initial reaction to form guanidine nitrate is complete.
Inefficient Purification - Recrystallization: Perform recrystallization from a suitable solvent, such as water, to remove impurities.[3] The solubility of this compound in boiling water is significantly higher than in cold water, which allows for effective purification.[2] - Washing: Thoroughly wash the filtered crystals with cold water to remove soluble impurities. Washing until the pH of the filtrate is neutral (7.0-7.5) is recommended.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthesis routes are:

  • Industrial Fusion Method: This involves the reaction of sulfanilamide and guanidine nitrate in the presence of sodium carbonate at high temperatures (125-145°C).[2] This method can be improved by the use of catalysts and promoters to lower the reaction temperature and time.[2]

  • Aqueous Phase Synthesis: This is a one-step method where p-aminobenzenesulfonamide reacts with guanidine hydrochloride in water, catalyzed by an iodide salt like potassium iodide or sodium iodide, at a lower temperature (40-65°C).[1]

Q2: What is the role of the catalyst in the aqueous phase synthesis of this compound?

A2: In the aqueous phase synthesis, potassium iodide or sodium iodide acts as a catalyst to facilitate the reaction between p-aminobenzenesulfonamide and guanidine hydrochloride, allowing the reaction to proceed at a lower temperature and with a shorter reaction time.[1]

Q3: How can I remove colored impurities from my this compound product?

A3: Treatment with activated carbon is an effective method for removing colored impurities. The crude this compound is dissolved in hot water, and a small amount of activated carbon is added. The mixture is boiled for a short period and then filtered while hot to remove the carbon and the adsorbed impurities. The purified this compound crystallizes upon cooling.[3]

Q4: What are the critical safety precautions to take during this compound synthesis?

A4: It is essential to handle all chemicals with care, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3] The reactions should be carried out in a well-ventilated fume hood. Guanidine nitrate is an oxidizing agent and can be explosive under certain conditions, so it should be handled with caution and stored away from flammable materials.

Q5: How can I monitor the progress of the this compound synthesis reaction?

A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting materials and the appearance of the product.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

ParameterIndustrial Fusion MethodAqueous Phase Synthesis with Iodide Catalyst
Starting Materials Sulfanilamide, Guanidine Nitrate, Sodium Carbonatep-Aminobenzenesulfonamide, Guanidine Hydrochloride
Catalyst Not specified (proprietary) or nonePotassium Iodide or Sodium Iodide[1]
Solvent None (fusion)Water[1]
Reaction Temperature 125-145°C[2]40-65°C[1]
Reaction Time 1-3 hours[2]2-3 hours[1]
Reported Yield Up to 94.38%[2]Up to 96.3%[3]

Table 2: Effect of Reactant Molar Ratio and Temperature on Crude Yield (Aqueous Phase Synthesis)

Molar Ratio (p-aminobenzenesulfonamide:guanidine HCl)Catalyst (Potassium Iodide)Temperature (°C)Reaction Time (hours)Crude Yield (%)
1 : 0.550.086 g (for 17.2 g p-aminobenzenesulfonamide)55296.3[3]
1 : 0.7290 g (for 17.2 kg p-aminobenzenesulfonamide)65394.5[3]

Experimental Protocols

Protocol 1: Aqueous Phase Synthesis of this compound using Potassium Iodide Catalyst

This protocol is based on the one-step synthesis method described in the patent literature.[1][3]

Materials:

  • p-Aminobenzenesulfonamide (Sulfanilamide)

  • Guanidine Hydrochloride

  • Potassium Iodide

  • Deionized Water

  • Activated Carbon

  • Hydrochloric Acid (for pH adjustment if necessary)

  • Sodium Hydroxide (for pH adjustment if necessary)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-aminobenzenesulfonamide (1 molar equivalent), guanidine hydrochloride (1.1 molar equivalents), and potassium iodide (approximately 0.5% by weight of the p-aminobenzenesulfonamide).

  • Dissolution: Add a sufficient amount of deionized water to dissolve the reactants (e.g., approximately 5-6 mL per gram of p-aminobenzenesulfonamide).

  • Reaction: Heat the mixture to 55-65°C with constant stirring. Maintain this temperature for 2-3 hours.

  • Concentration: After the reaction is complete, concentrate the reaction mixture to about one-third of its original volume by distillation under reduced pressure.

  • Crystallization: Allow the concentrated solution to cool to room temperature, and then cool further in an ice bath to induce crystallization of the crude this compound.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the crystals with several small portions of cold deionized water.

  • Purification (Recrystallization):

    • Transfer the crude product to a beaker and add deionized water.

    • Heat the suspension to boiling to dissolve the this compound.

    • Add a small amount of activated carbon (approximately 0.5% w/w of the crude product) and continue to boil for 5-10 minutes.

    • Filter the hot solution through a pre-heated funnel to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to complete crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry in an oven at a moderate temperature (e.g., 70°C) to a constant weight.

Safety Precautions:

  • Perform all steps in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust from the powdered reagents.

  • Guanidine hydrochloride can be irritating; handle with care.

Visualizations

Sulfaguanidine_Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Reactants p-Aminobenzenesulfonamide Guanidine Hydrochloride Potassium Iodide (Catalyst) Water (Solvent) ReactionVessel Heat to 55-65°C Stir for 2-3 hours Reactants->ReactionVessel Concentration Concentrate by Reduced Pressure Distillation ReactionVessel->Concentration Crystallization Cool to Induce Crystallization Concentration->Crystallization Filtration1 Vacuum Filter & Wash (Crude Product) Crystallization->Filtration1 Recrystallization Dissolve in Hot Water Add Activated Carbon Filtration1->Recrystallization Filtration2 Hot Filtration Recrystallization->Filtration2 Crystallization2 Cool to Crystallize (Pure Product) Filtration2->Crystallization2 Filtration3 Vacuum Filter & Wash Crystallization2->Filtration3 Drying Dry at 70°C Filtration3->Drying FinalProduct Pure this compound Drying->FinalProduct

Caption: Experimental workflow for the aqueous phase synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions LowYield->SideReactions ProductLoss Product Loss During Workup LowYield->ProductLoss OptimizeParams Optimize Molar Ratio, Temp, & Time IncompleteReaction->OptimizeParams Address with ControlTemp Control Temperature SideReactions->ControlTemp Mitigate by OptimizeWorkup Optimize Crystallization & Washing ProductLoss->OptimizeWorkup Minimize by

Caption: Logical relationship for troubleshooting low this compound yield.

References

method for removing sulfaguanidine impurities from a sample

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from sulfaguanidine samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Common impurities in this compound can include unreacted starting materials, byproducts from the synthesis process, and degradation products. A notable impurity, particularly in syntheses involving sulfamethazine, is sulfamethazine itself. Another common impurity is sulfanilamide, a precursor in many sulfonamide syntheses.[1][2] Related substances and degradation products can also be present.

Q2: What is the most straightforward method for general purification of this compound?

A2: Recrystallization from hot water is a simple and effective method for the general purification of this compound.[3] this compound's solubility significantly increases in hot water compared to cold water, allowing for the separation of less soluble impurities and the formation of pure crystals upon cooling.

Q3: How can I remove colored impurities from my this compound sample?

A3: Treatment with activated carbon is an effective method for removing colored impurities. Activated carbon has a high surface area that adsorbs colored compounds and other organic impurities from the solution. This is typically done by adding powdered activated carbon to a solution of the crude this compound, followed by hot filtration to remove the carbon particles before recrystallization.[4][5]

Q4: Is it possible to remove sulfamethazine as an impurity from this compound?

A4: Yes, a specific method utilizing dilute aqueous ammonium hydroxide can be employed to separate this compound from sulfamethazine. This process takes advantage of the differential solubility of the two compounds in the basic solution at controlled temperatures.[4]

Q5: What are the advanced methods for ensuring high purity of this compound for pharmaceutical applications?

A5: For achieving high purity suitable for pharmaceutical use, a combination of methods is often employed. This can include initial recrystallization, treatment with activated carbon, followed by filtration through membranes of specific pore sizes (e.g., 0.45 µm and 0.22 µm). This multi-step process effectively removes insoluble particles, microorganisms, and bacterial endotoxins.[6]

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Suggested Solution(s)
Low Recovery of this compound Crystals - Too much solvent was used, leading to a significant amount of product remaining in the mother liquor.- The cooling process was too rapid, preventing complete crystallization.- Concentrate the mother liquor by carefully evaporating some of the solvent and attempt a second crystallization.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Crystals Appear Oily or Impure - The solution was not sufficiently saturated before cooling.- The cooling was too fast, trapping impurities within the crystal lattice.- Insoluble impurities were not removed before crystallization.- Re-dissolve the crystals in the minimum amount of hot solvent and recrystallize.- Ensure a slow cooling rate.- Perform a hot filtration step to remove any insoluble matter before allowing the solution to cool.
No Crystals Form Upon Cooling - The solution is not supersaturated (too much solvent).- The solution is too dilute.- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure this compound.- Boil off some of the solvent to increase the concentration and allow it to cool again.
Activated Carbon Treatment
Issue Possible Cause(s) Suggested Solution(s)
Colored Impurities Remain After Treatment - Insufficient amount of activated carbon was used.- The contact time with the activated carbon was too short.- Increase the amount of activated carbon used (typically 1-2% w/w of the solute).- Increase the stirring/reflux time after adding the activated carbon.
Fine Carbon Particles in the Final Product - The filter paper used for hot filtration had too large a pore size.- The filtration setup was not properly sealed, allowing carbon to bypass the filter.- Use a finer grade of filter paper or a Celite pad to aid filtration.- Ensure the filter paper is properly seated in the funnel and the setup is secure.
Membrane Filtration
Issue Possible Cause(s) Suggested Solution(s)
Slow Filtration Rate - The membrane is clogged with particulate matter.- The viscosity of the solution is too high.- Pre-filter the solution through a coarser filter before using a fine membrane filter.- Dilute the solution if possible without causing precipitation of the product.
Membrane Rupture - Excessive pressure was applied to the filtration system.- Monitor and control the pressure applied during filtration, keeping it within the manufacturer's recommended limits for the membrane.

Experimental Protocols

Recrystallization from Hot Water

This protocol is suitable for general purification of this compound from non-colored, less soluble impurities.

Methodology:

  • Dissolution: In a fume hood, weigh the crude this compound sample and place it in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring. Continue to add small portions of hot deionized water until the this compound is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a Buchner funnel and a filter flask. Place a piece of filter paper in the funnel and wet it with a small amount of hot water. Quickly pour the hot this compound solution through the funnel.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound (190-193 °C).

Purification using Activated Carbon and Membrane Filtration

This protocol is designed to remove colored impurities, insoluble matter, and microbial contaminants to yield high-purity this compound.

Methodology:

  • Dissolution: Dissolve the crude this compound in an appropriate volume of hot deionized water as described in the recrystallization protocol.

  • Activated Carbon Treatment: Add powdered activated carbon (approximately 1-2% of the weight of the this compound) to the hot solution. Stir the mixture and gently boil for 15-30 minutes.

  • Hot Filtration: While the solution is still hot, filter it through a pre-heated Buchner funnel containing a layer of Celite or fine filter paper to remove the activated carbon.

  • Membrane Filtration:

    • Pass the hot, clear filtrate through a 0.45 µm membrane filter to remove fine insoluble impurities.

    • Subsequently, pass the solution through a 0.22 µm membrane filter for sterilization and removal of any remaining fine particles and potential bacterial endotoxins.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect, wash, and dry the purified crystals as described in the recrystallization protocol.

Separation of this compound from Sulfamethazine Impurity

This protocol utilizes the difference in solubility in a basic solution to separate this compound from sulfamethazine.

Methodology:

  • Dissolution: Prepare a dilute aqueous solution of ammonium hydroxide. Add the mixture of this compound and sulfamethazine to this solution.

  • Heating and Filtration: Gently warm the mixture to a temperature between 50°C and 90°C with stirring.[4] At this temperature, sulfamethazine and some impurities will dissolve, while a portion of the this compound may remain undissolved along with other insoluble impurities. Filter the warm solution to remove any undissolved solids.

  • Crystallization of this compound: Allow the filtrate to cool to room temperature. This compound will precipitate out of the solution.

  • Isolation: Collect the precipitated this compound by filtration and wash it with cold deionized water until the washings are neutral.

  • Drying: Dry the purified this compound. The expected melting point of the recovered this compound can be in the range of 170-185°C, with a recovery of around 20% depending on the initial mixture composition.[4]

Data Presentation

Table 1: Comparison of Purification Methods

Method Typical Impurities Removed Expected Purity Improvement Reported Recovery Key Parameters
Recrystallization from Hot Water Less soluble organic and inorganic impurities.Significant improvement for moderately impure samples.Yield can be variable depending on the amount of solvent used.Solvent volume, cooling rate.
Activated Carbon Treatment Colored impurities, high molecular weight organic compounds.High, especially for samples with colored contaminants.Can be high if the procedure is optimized.Amount of activated carbon, contact time, filtration efficiency.
Membrane Filtration (0.45/0.22 µm) Insoluble particles, bacteria, endotoxins.Produces a highly purified, sterile product.High, as it is a physical separation method.Membrane pore size, applied pressure.
Ammonium Hydroxide Treatment Specifically sulfamethazine.Effective for separating sulfamethazine from this compound.~20% for this compound recovery from a reaction mixture.[4]Ammonium hydroxide concentration, temperature.

Visualizations

Experimental_Workflow_for_High_Purity_this compound cluster_dissolution Dissolution & Initial Treatment cluster_filtration Filtration Steps cluster_crystallization Crystallization & Isolation Crude_this compound Crude this compound Dissolve Dissolve in Hot Water Crude_this compound->Dissolve Add_AC Add Activated Carbon Dissolve->Add_AC Boil Boil Solution Add_AC->Boil Hot_Filtration Hot Filtration (Remove AC) Boil->Hot_Filtration Membrane_Filter_045 0.45 µm Membrane Filtration Hot_Filtration->Membrane_Filter_045 Membrane_Filter_022 0.22 µm Membrane Filtration Membrane_Filter_045->Membrane_Filter_022 Cooling Cooling & Crystallization Membrane_Filter_022->Cooling Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Washing Wash with Cold Water Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_this compound High-Purity this compound Drying->Pure_this compound

Caption: Workflow for high-purity this compound production.

Recrystallization_Troubleshooting cluster_Low_Yield Low Yield Solutions cluster_Oily_Crystals Oily/Impure Crystals Solutions cluster_No_Crystals No Crystals Solutions Start Recrystallization Issue Low_Yield Low Yield Start->Low_Yield Oily_Crystals Oily/Impure Crystals Start->Oily_Crystals No_Crystals No Crystals Form Start->No_Crystals Concentrate_Mother_Liquor Concentrate Mother Liquor Low_Yield->Concentrate_Mother_Liquor Too much solvent Slow_Cooling_Yield Slower Cooling Low_Yield->Slow_Cooling_Yield Cooling too fast Re_dissolve Re-dissolve & Recrystallize Oily_Crystals->Re_dissolve Insufficient saturation Slow_Cooling_Purity Slower Cooling Oily_Crystals->Slow_Cooling_Purity Cooling too fast Hot_Filtration_Purity Hot Filtration Oily_Crystals->Hot_Filtration_Purity Insoluble impurities Scratch_Flask Scratch Flask No_Crystals->Scratch_Flask Supersaturation not reached Seed_Crystal Add Seed Crystal No_Crystals->Seed_Crystal Nucleation issue Boil_Solvent Boil Off Excess Solvent No_Crystals->Boil_Solvent Too dilute

Caption: Troubleshooting logic for this compound recrystallization.

References

optimizing temperature for sulfaguanidine crystallization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sulfaguanidine crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for crystallizing this compound?

The optimal temperature depends on the desired polymorphic form. This compound has multiple polymorphs, with their thermodynamic stability being temperature-dependent. Anhydrous Form II (AH-II) is the most stable polymorph at room temperature and below, while Anhydrous Form I (AH-I) is stable at higher temperatures.[1][2][3] For cooling crystallization, a slow and controlled cooling rate (e.g., 0.2 °C/min) is recommended to obtain crystals of good quality.[1][2]

Q2: Which solvent should I use for this compound crystallization?

This compound's solubility varies significantly with the solvent and temperature. It is sparingly soluble in water at room temperature (approximately 1 g/L at 25°C) but its solubility increases substantially in boiling water (approximately 100 g/L at 100°C). It is slightly soluble in ethanol and acetone and readily soluble in dilute mineral acids. Due to its low solubility in many organic solvents, obtaining a high yield can be challenging.[1][2] The choice of solvent will also influence the resulting polymorph or solvate. For instance, crystallization from water under non-anhydrous conditions often yields the monohydrate form (Hy1-I).[1][2]

Q3: How can I avoid the formation of the monohydrate form (Hy1-I)?

The formation of the monohydrate is a common issue when using solvents that contain water, or when experiments are conducted in a humid atmosphere. To obtain an anhydrous polymorph, it is crucial to use anhydrous solvents and to work under dry conditions (e.g., using a glove box or dry nitrogen atmosphere).[1][2]

Q4: What are the different known polymorphs of this compound?

This compound is known to exhibit complex polymorphism. At least five anhydrous polymorphs (AH-I, AH-II, AH-III, AH-IV, AH-V), two monohydrate polymorphs (Hy1-I and Hy1-II), and several solvates have been identified.[1][2][3] The stability and formation of these forms are sensitive to temperature, solvent, and the presence of moisture.

Troubleshooting Guides

This section addresses specific problems you might encounter during this compound crystallization.

Issue 1: Low or No Crystal Yield
Potential Cause Recommended Solution
Insufficient Supersaturation: The concentration of this compound in the solvent is too low.Reduce the amount of solvent used to dissolve the this compound. If crystallization has already been attempted, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]
High Solubility in Mother Liquor: A significant amount of this compound remains dissolved in the solvent after cooling.Cool the solution to a lower temperature (e.g., using an ice bath, 5°C) to decrease solubility and promote further crystallization.[1][2] Consider performing a second crop crystallization by concentrating the mother liquor.[4]
Inappropriate Solvent Choice: this compound has very low solubility in the chosen solvent even at elevated temperatures.Consult solubility data and select a more suitable solvent or solvent mixture. Water, ethanol, and acetone are common starting points.[1][2]
Issue 2: Formation of the Wrong Polymorph or a Hydrate
Potential Cause Recommended Solution
Presence of Water: Crystallization from a non-anhydrous solvent or in a humid environment.This is the most common cause for obtaining the monohydrate (Hy1-I).[1][2] Ensure all solvents are anhydrous and perform the crystallization under a dry atmosphere.
Incorrect Crystallization Temperature: The temperature used favors the formation of a different polymorph.Control the temperature based on the known stability of the desired polymorph. For the thermodynamically stable room temperature form (AH-II), crystallize at lower temperatures. For the high-temperature stable form (AH-I), crystallize from a high-temperature solution.[1][2][3]
Kinetic vs. Thermodynamic Control: A metastable polymorph is crystallizing faster than the stable form.Employ a very slow cooling rate (e.g., 0.2 °C/min) to favor the formation of the most thermodynamically stable polymorph at that temperature.[1][2] Alternatively, conduct slurry experiments where the solid is stirred in a solvent over time, allowing for conversion to the most stable form.[1][2]
Issue 3: Small, Poorly-Defined, or Needle-Like Crystals
Potential Cause Recommended Solution
Rapid Cooling: The solution was cooled too quickly, leading to rapid nucleation and the formation of many small crystals.Decrease the cooling rate. A slower cooling process allows for more orderly crystal growth and larger crystals. A rate of 0.2 °C/min has been used successfully in solubility studies.[1][2][5]
High Level of Supersaturation: The concentration of this compound is too high, causing it to "crash out" of solution.Use slightly more solvent to reduce the initial level of supersaturation. The goal is to be in the metastable zone where crystal growth is favored over nucleation.[6]
Agitation/Disturbance: Vibrations or agitation during the cooling process can induce excessive nucleation.Ensure the crystallization vessel is left in a stable, vibration-free environment during the growth phase.[6][7]

Data and Protocols

This compound Polymorph Stability
PolymorphStabilityNotes
Anhydrate II (AH-II) Thermodynamically stable at room temperature and low temperatures.[1][2][3]Often the desired form for pharmaceutical applications at ambient conditions.
Anhydrate I (AH-I) Thermodynamically stable at higher temperatures.[1][2][3]Can be obtained by crystallization from the melt or high-temperature solution crystallization.
Monohydrate I (Hy1-I) Predominant form when crystallizing from aqueous solutions or in the presence of moisture.[1][2]Its formation can be avoided by using anhydrous conditions.
Other Anhydrates & Solvates Various solvates (e.g., with THF, methanol, ethanol, acetone) have been identified.[1][2]These can sometimes be used as intermediates to obtain specific anhydrous polymorphs through controlled desolvation.[1][2]
Solubility of this compound in Water
TemperatureApproximate Solubility (g / 100 mL)
25 °C~ 0.1
100 °C~ 10.0

This table provides approximate values based on available data. For precise work, it is recommended to determine the solubility curve experimentally.

Experimental Protocols

Protocol 1: Cooling Crystallization for Determining Optimal Temperature

This protocol is designed to determine the temperature-dependent solubility of this compound in a given solvent and to obtain crystals of a specific polymorph.

  • Preparation: Place a known mass of this compound (e.g., 100 mg) and a small magnetic stir bar into a vial.

  • Solvent Addition: Add a precise volume of the chosen anhydrous solvent (e.g., 1 mL of ethanol).

  • Heating Cycle: Place the sealed vial in a temperature-controlled crystallization unit (e.g., Crystal16). Heat the solution at a controlled rate (e.g., 0.2 °C/min) until all solids are completely dissolved. The temperature at which the last crystals dissolve is the saturation temperature for that concentration.

  • Cooling Cycle: Once a clear solution is obtained, cool the solution at a slow, controlled rate (e.g., 0.2 °C/min).

  • Nucleation and Growth: The temperature at which crystals first reappear is the nucleation temperature. Continue cooling to the desired final temperature (e.g., 5°C) to maximize the yield.

  • Isolation and Analysis: Isolate the crystals by filtration and dry them under vacuum. Analyze the crystalline form using techniques such as Powder X-ray Diffraction (PXRD) to identify the polymorph.

  • Optimization: Repeat the experiment with different final temperatures to target specific polymorphs based on their known thermal stability.

Protocol 2: Melt Crystallization and Annealing

This method can be used to produce different anhydrous polymorphs that may not be accessible from solution.

  • Melting: Place a sample of this compound (starting with any form, e.g., AH-I) on a hot stage microscope or in a DSC pan. Heat the sample above its melting point (~190-193 °C) to obtain a clear melt.

  • Cooling: Rapidly cool the melt to a specific annealing temperature (e.g., 70°C, 90°C, 110°C, or 130°C).

  • Annealing: Hold the sample at the chosen annealing temperature for an extended period (e.g., 60 minutes) to allow for crystallization and potential phase transformations.

  • Analysis: Analyze the resulting solid forms. This method may produce a mixture of polymorphs (e.g., AH-I, AH-II, and AH-III), with the proportions depending on the annealing temperature and time.

Visualizations

Troubleshooting_Sulfaguanidine_Crystallization start Start Crystallization Experiment outcome What is the result? start->outcome no_xtal Low or No Yield outcome->no_xtal   Low Yield wrong_form Incorrect Crystal Form (e.g., Hydrate) outcome->wrong_form Wrong Form poor_quality Poor Crystal Quality (Small, Needles) outcome->poor_quality Poor Quality success Desired Crystals Obtained outcome->success  Success   sol_1 Reduce solvent volume or lower final temp. no_xtal->sol_1 sol_2 Use anhydrous solvents & control temperature. wrong_form->sol_2 sol_3 Decrease cooling rate & ensure no vibrations. poor_quality->sol_3 Experimental_Workflow start Prepare this compound in Anhydrous Solvent heat Heat at 0.2°C/min until fully dissolved start->heat cool Cool at 0.2°C/min to target temperature heat->cool isolate Isolate crystals via filtration cool->isolate analyze Analyze polymorph (e.g., PXRD) isolate->analyze end Optimized Polymorph analyze->end

References

Technical Support Center: Enhancing the Antibacterial Spectrum of Sulfaguanidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the antibacterial spectrum of sulfaguanidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My newly synthesized this compound derivative shows poor solubility in standard media for antibacterial assays. What can I do?

A1: Poor aqueous solubility is a common challenge. Here are a few troubleshooting steps:

  • Co-solvents: Dimethyl sulfoxide (DMSO) is frequently used to dissolve sulfonamide derivatives for in vitro testing.[1][2] Prepare a concentrated stock solution in DMSO and then dilute it in your testing medium. Ensure the final concentration of DMSO does not affect bacterial growth.

  • pH Adjustment: The solubility of sulfonamides can be pH-dependent. Try adjusting the pH of your medium to see if it improves solubility.

  • Salt Formation: Consider converting your derivative into a more soluble salt form, if chemically feasible.

  • Structural Modification: For future derivatives, consider incorporating hydrophilic functional groups into the molecular structure to enhance aqueous solubility.

Q2: I am not observing a clear zone of inhibition in my agar disc diffusion assay. What are the potential reasons?

A2: Several factors could contribute to a lack of a clear inhibition zone:

  • Compound Inactivity: The derivative may not possess antibacterial activity against the tested strains at the concentration used.

  • Insufficient Concentration: The concentration of the compound on the disc may be too low. It's advisable to test a range of concentrations. For some sulfonamide derivatives, concentrations as high as 500 μg per disc have been used to observe an effect.[1]

  • Diffusion Issues: The compound might not be diffusing properly through the agar. This could be due to its molecular weight, charge, or solubility.

  • Resistant Bacterial Strain: The microorganism you are testing against may be resistant to sulfonamides.[3][4] It's good practice to include a control strain with known susceptibility.

  • Experimental Error: Double-check your experimental setup, including the preparation of the bacterial inoculum, the agar plate preparation, and the incubation conditions.

Q3: My this compound derivative is active against Gram-positive bacteria but shows little to no activity against Gram-negative bacteria. How can I broaden its spectrum?

A3: This is a common observation, as the outer membrane of Gram-negative bacteria can act as a permeability barrier. To broaden the spectrum:

  • Structural Modifications: Introducing certain chemical moieties can enhance penetration through the Gram-negative outer membrane. For instance, creating hybrid molecules by combining this compound with other pharmacophores like pyridine-2-one or 2-imino-2H-chromene-3-carboxamide has shown promise in enhancing activity against both Gram-positive and Gram-negative bacteria.[5][6]

  • Inhibition of Efflux Pumps: Gram-negative bacteria often utilize efflux pumps to expel antimicrobial agents. Co-administration of your derivative with a known efflux pump inhibitor could enhance its activity.

  • Dual-Targeting Approach: Design derivatives that inhibit multiple essential bacterial pathways. For example, compounds that act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR) have demonstrated a broader spectrum of activity.[5][7]

Q4: How can I overcome bacterial resistance to my this compound derivatives?

A4: Bacterial resistance is a significant hurdle.[4][8][9] Strategies to overcome it include:

  • Combination Therapy: Combining your this compound derivative with other antibiotics can create a synergistic effect and combat resistance.[4] For example, trimethoprim is often used in combination with sulfamethoxazole.

  • Targeting Alternative Pathways: Design derivatives that inhibit different enzymes in the folic acid synthesis pathway or target entirely different cellular processes.

  • Hybrid Molecules: As mentioned, creating hybrid compounds can result in molecules with multiple mechanisms of action, making it more difficult for bacteria to develop resistance.[5][6]

Troubleshooting Guides

Synthesis and Characterization
Issue Possible Cause Troubleshooting Steps
Low reaction yield during synthesis. Incomplete reaction, side reactions, or suboptimal reaction conditions.Ensure all reagents are pure and dry. Optimize reaction parameters such as temperature, time, and catalyst. Consider using a different synthetic route.
Difficulty in purifying the final compound. Presence of closely related impurities or unreacted starting materials.Employ different purification techniques like column chromatography with varying solvent systems or recrystallization from different solvents.
Inconsistent spectral data (NMR, MS, IR). Presence of impurities, residual solvent, or incorrect structural assignment.Re-purify the compound. Ensure the sample is completely dry before analysis. Carefully re-examine the spectral data for consistency with the expected structure.
Antibacterial Activity Assays
Issue Possible Cause Troubleshooting Steps
High variability in MIC values between experimental repeats. Inconsistent inoculum size, variations in media preparation, or errors in serial dilutions.Standardize the inoculum density using McFarland standards. Prepare fresh media for each experiment. Use calibrated pipettes for dilutions.
No activity observed even at high concentrations. The compound may be inherently inactive, or it might be degrading in the assay conditions.Confirm the stability of your compound in the assay medium and under incubation conditions. Test against a wider range of bacterial species, including known susceptible strains.
Unexpectedly high activity against a known resistant strain. Potential for off-target effects, or the compound may have a novel mechanism of action that bypasses the resistance mechanism.Conduct further mechanistic studies to understand how the compound is inhibiting bacterial growth.

Quantitative Data Summary

The following tables summarize the antibacterial activity of various this compound derivatives from cited literature, providing a comparative overview.

Table 1: Inhibition Zones of Selected Sulfonamide Derivatives against S. aureus [1]

CompoundConcentration (μ g/disc )Inhibition Zone Diameter (mm)Susceptibility (Resistant/Intermediate/Susceptible)
Compound I50012-281(2%) R, 7(14%) I, 42(84%) S
Compound II50011-253(6%) R, 22(44%) I, 25(50%) S
Compound III50011-1913(26%) R, 19(38%) I, 18(36%) S
Compound IV5000-1150(100%) R, 0(0%) I, 0(0%) S
Trimethoprim-Sulphamethoxazole2521.5-32.50(0%) R, 0(0%) I, 50(100%) S

Table 2: MIC Values of Novel this compound Hybrids against Various Pathogens [5][7]

CompoundS. aureus (MIC, µM)B. subtilis (MIC, µM)E. coli (MIC, µM)P. aeruginosa (MIC, µM)C. albicans (MIC, µM)
2a 62.512562.5125125
2b 31.2562.531.2562.562.5
2d 15.6231.2515.6231.2531.25
3a 31.2562.531.2562.562.5
8 62.512562.5125125
11 15.6231.2515.6231.2531.25
Tetracycline 3.97.813.97.81-
Amphotericin B ----7.81

Experimental Protocols

General Procedure for Synthesis of Sulfonamide Derivatives

This protocol is a generalized procedure based on common synthetic strategies.[1]

  • Dissolution: Dissolve the substituted aniline (0.06 mol) in 30 ml of benzene.

  • Addition: Add p-toluenesulfonyl chloride (0.06 mol) in 20 ml of benzene to the solution.

  • Reflux: Slowly add dry pyridine (0.06 mol) in 20 ml of benzene and reflux the mixture for 4 hours.

  • Solvent Removal: Remove the solvent to obtain a solid.

  • Extraction: Dissolve the solid in a 10% (w/v) NaOH solution and extract with chloroform.

  • Acidification: Acidify the aqueous solution with HCl to obtain the raw sulfonamide.

  • Recrystallization: Recrystallize the raw product from an ethanol-water mixture to yield the pure sulfonamide derivative.

Protocol for Agar Disc Diffusion Method

This method is used to qualitatively assess the antibacterial activity.[1][10]

  • Media Preparation: Prepare Sensitest agar plates and dry them at 35-36°C for approximately 30 minutes.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the bacterial suspension onto the surface of the agar plates.

  • Disc Application: Aseptically place sterile filter paper discs (6 mm diameter) impregnated with a known concentration of the test compound onto the inoculated plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][10]

  • Stock Solution Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Observation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Antibacterial Screening cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction start->reaction extraction Extraction & Acidification reaction->extraction purification Recrystallization extraction->purification characterization Characterization (NMR, MS, IR) purification->characterization agar_diffusion Agar Disc Diffusion Assay characterization->agar_diffusion mic_test MIC Determination agar_diffusion->mic_test Active Compounds mbc_test MBC Determination mic_test->mbc_test data_analysis Analyze Inhibition Zones & MIC values mbc_test->data_analysis sar_study Structure-Activity Relationship (SAR) data_analysis->sar_study sar_study->start Lead Optimization

Caption: Experimental workflow for developing novel this compound derivatives.

folic_acid_pathway paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dhp Dihydropteroate dhps->dhp incorporates This compound This compound Derivative This compound->dhps Competitively Inhibits dhf Dihydrofolic Acid dhp->dhf converted to dhfr Dihydrofolate Reductase (DHFR) thf Tetrahydrofolic Acid dhfr->thf dhf->dhfr dna_rna DNA, RNA, & Protein Synthesis thf->dna_rna

Caption: Mechanism of action of this compound derivatives via inhibition of the folic acid synthesis pathway.

References

Validation & Comparative

A Comparative Analysis of Sulfaguanidine and Sulfamethoxazole for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of sulfaguanidine and sulfamethoxazole, two sulfonamide antibiotics. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed methodologies, and visual diagrams to elucidate key pathways and workflows.

Introduction and Overview

This compound and sulfamethoxazole are both sulfonamide antibiotics that function by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), a critical step in the bacterial synthesis of folic acid.[1] Despite this shared mechanism, their clinical applications and pharmacokinetic profiles differ significantly, primarily due to variations in their gastrointestinal absorption. This compound, being poorly absorbed, acts locally within the gut and has been historically used for enteric infections like bacillary dysentery.[2][3] In contrast, sulfamethoxazole is well-absorbed systemically, leading to its use in a variety of infections, most commonly in combination with trimethoprim.[4][5]

Physicochemical Properties

The structural and chemical properties of a drug molecule are fundamental to its absorption, distribution, and overall efficacy. The key physicochemical properties of this compound and sulfamethoxazole are summarized below.

PropertyThis compoundSulfamethoxazole
Molecular Formula C₇H₁₀N₄O₂S[3][6]C₁₀H₁₁N₃O₃S[5][7]
Molecular Weight 214.24 g/mol [3]253.3 g/mol [5]
Melting Point 190–193 °C[3]~168 °C[4][7]
Water Solubility Poor (~1.0 g/L at 25°C)[8][9]Very Slightly Soluble (~0.28 g/L at 25°C)[1][4]
pKa (Acidic) ~10.53[10]~5.7[4]
pKa (Basic) ~7.72[10]-
logP -0.55[10]0.89[11]

Pharmacodynamic Profile

Mechanism of Action

Both this compound and sulfamethoxazole are structural analogs of para-aminobenzoic acid (PABA). Bacteria that synthesize their own folic acid utilize PABA as a substrate for the enzyme dihydropteroate synthase (DHPS). By competitively inhibiting DHPS, these sulfonamides block the conversion of PABA to dihydrofolic acid, a precursor to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are necessary for DNA, RNA, and protein synthesis. This inhibition results in a bacteriostatic effect, halting bacterial growth and replication.[1][12]

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Forms DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Reduces Biosynthesis Purine, Thymidine & Amino Acid Synthesis Tetrahydrofolic_Acid->Biosynthesis Required for Sulfonamides This compound & Sulfamethoxazole Sulfonamides->Dihydropteroate_Synthase Competitively Inhibits MIC_Workflow start Start prep_stock Prepare Antimicrobial Stock Solution (e.g., 1000 µg/mL) start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilute Perform Serial Dilutions of Stock Solution prep_stock->serial_dilute inoculate Spot-Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate add_to_agar Add Dilutions to Molten Mueller-Hinton Agar serial_dilute->add_to_agar pour_plates Pour Agar Plates and Allow to Solidify add_to_agar->pour_plates pour_plates->inoculate incubate Incubate at 37°C for 18-24 Hours inoculate->incubate read_results Read Results: Identify Lowest Concentration with No Growth incubate->read_results end End (MIC Determined) read_results->end

References

A Comparative Guide to the Validation of ELISA for Sulfaguanidine Residue Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating an Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of sulfaguanidine residues. The content herein is designed to assist in the objective assessment of assay performance against alternative methods, supported by experimental data and established regulatory guidelines.

Introduction to this compound and Residue Analysis

This compound is a sulfonamide antibiotic used in veterinary medicine to treat intestinal infections.[1][2] The potential for its residues to remain in food products of animal origin necessitates reliable and validated analytical methods to ensure food safety and compliance with regulatory limits.[3] While various analytical techniques exist, ELISA is often employed for screening large numbers of samples due to its high sensitivity and throughput.[4] However, robust validation is critical to ensure the reliability of the results. Alternative methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer higher specificity and are often used for confirmation.[5][6][7]

Principles of ELISA for this compound Detection

The most common format for detecting small molecules like this compound is the competitive ELISA. In this assay, this compound in the sample competes with a this compound-enzyme conjugate for binding to a limited number of anti-sulfaguanidine antibodies coated on a microplate.[8][9] The resulting signal is inversely proportional to the concentration of this compound in the sample.

ELISA_Workflow plate Microplate wells coated with anti-Sulfaguanidine Ab sample_std Add Sample or Standard (contains this compound) plate->sample_std Step 1 conjugate Add this compound-HRP Enzyme Conjugate sample_std->conjugate Step 2 incubation1 Incubate (Competition Occurs) conjugate->incubation1 Step 3 wash1 Wash to remove unbound reagents incubation1->wash1 Step 4 substrate Add TMB Substrate wash1->substrate Step 5 incubation2 Incubate (Color Development) substrate->incubation2 Step 6 stop Add Stop Solution incubation2->stop Step 7 read Read Absorbance at 450 nm stop->read Step 8 result Calculate Concentration (Signal is inversely proportional to concentration) read->result Step 9

Caption: Workflow of a competitive ELISA for this compound detection.

Experimental Protocols for ELISA Validation

A thorough validation process is essential to demonstrate that an analytical method is fit for its intended purpose.[10][11] Key validation parameters, guided by international standards like those from the European Union (Commission Decision 2002/657/EC), include specificity, sensitivity (LOD and LOQ), precision, accuracy, and linearity.[6][12]

3.1. Sample Preparation

  • Matrix: The choice of matrix (e.g., muscle, liver, milk, honey) is critical as it can affect assay performance.[1]

  • Extraction: A common procedure involves homogenizing the tissue sample and extracting this compound using an organic solvent mixture, such as ethyl acetate/methanol/acetonitrile.[6]

  • Clean-up: Solid-phase extraction (SPE) cartridges may be used to remove interfering substances from the extract before analysis.[6]

3.2. Key Validation Parameters

  • Specificity (Cross-Reactivity): The ability of the antibody to bind exclusively to this compound is assessed by testing its reactivity with structurally related sulfonamides.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[6]

  • Precision: Assessed as repeatability (intra-assay precision) and reproducibility (inter-assay precision), and is typically expressed as the coefficient of variation (CV%).[6]

  • Accuracy (Recovery): Determined by spiking blank matrix samples with known concentrations of this compound and measuring the percentage of the analyte that is recovered.[5]

  • Linearity and Range: The range of concentrations over which the assay is linear and provides accurate and precise results.[12]

Validation_Parameters Validation Method Validation Specificity Specificity (Cross-Reactivity) Validation->Specificity Sensitivity Sensitivity Validation->Sensitivity Precision Precision Validation->Precision Accuracy Accuracy (Recovery) Validation->Accuracy Linearity Linearity & Range Validation->Linearity LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ Repeatability Repeatability Precision->Repeatability Reproducibility Reproducibility Precision->Reproducibility

Caption: Key parameters for analytical method validation.

Comparative Performance Data

This section compares the performance of a generic Sulfonamides ELISA kit with a confirmatory method, LC-MS/MS. The data is compiled from various sources and represents typical performance characteristics.

Table 1: Comparison of ELISA and LC-MS/MS for Sulfonamide Detection

ParameterSulfonamides ELISA KitLC-MS/MS Method
Principle Immunoassay (Antibody-Antigen Binding)Chromatographic Separation & Mass Spectrometry
Specificity Group-specific (detects multiple sulfonamides)Highly specific for individual compounds
LOD (in tissue) 2 - 50 ppb (depending on matrix and specific kit)[1][13]1.35 - 2.10 µg/kg (ppb)[7]
LOQ (in feed) 41.3 - 89.9 µg/kg (ppb) (for a related HPLC method)[6]Not explicitly stated, but quantifiable at low ppb levels
Recovery 80.5% - 137.8%[14]75% - 94%[7]
Precision (CV%) Intra-assay: < 15%, Inter-assay: < 20% (typical)[14]Repeatability: 2.7–9.1%, Reproducibility: 5.9–14.9%[6]
Analysis Time ~45 - 90 minutes per plate[1]~15 - 30 minutes per sample
Throughput High (up to 96 samples per plate)Lower (sequential analysis)
Use Case Screening of large sample numbersConfirmation of positive screening results

Table 2: Cross-Reactivity of a Commercial Sulfonamides ELISA Kit

This table illustrates the specificity of an ELISA by showing its reactivity with various sulfonamide compounds. The cross-reactivity is typically calculated relative to the primary target analyte (e.g., sulfamethazine or sulfadiazine).

CompoundCross-Reactivity (%)
Sulfadiazine 100
Sulfamethazine 125
Sulfamerazine 85
Sulfamethoxazole 60
Sulfaquinoxaline 45
This compound Variable (must be determined for each kit)
Trimethoprim < 0.1

Note: Data is illustrative and will vary between different ELISA kits. It is crucial to consult the specific kit's datasheet.

Conclusion and Recommendations

The validation of an ELISA for this compound detection is a multi-faceted process requiring careful consideration of several performance parameters.

  • ELISA as a Screening Tool: ELISA methods are highly suitable for the rapid screening of a large volume of samples due to their high throughput and sensitivity.[4] Their broad-spectrum reactivity can be advantageous for detecting multiple sulfonamide residues simultaneously.

  • LC-MS/MS for Confirmation: Due to the potential for cross-reactivity in immunoassays, positive results from an ELISA screening should always be confirmed by a more specific and robust method like LC-MS/MS.[14][15][16] This confirmatory analysis provides unambiguous identification and quantification of the specific analyte.

  • Method Selection: The choice between ELISA and LC-MS/MS depends on the intended application. For routine monitoring and screening, ELISA is a cost-effective and efficient choice. For regulatory enforcement and confirmation of non-compliant samples, the specificity and accuracy of LC-MS/MS are indispensable.

Researchers and professionals must perform a thorough in-house validation of any chosen ELISA kit using their specific matrices to ensure the data generated is reliable, reproducible, and fit for its intended purpose, adhering to relevant regulatory guidelines.[12][17][18]

References

Unveiling the Solid-State Landscape of Sulfaguanidine: A Comparative Guide to its Polymorphs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the polymorphic nature of an active pharmaceutical ingredient (API) is critical to ensuring product quality, stability, and therapeutic efficacy. This guide provides a comprehensive comparison of the known polymorphs of sulfaguanidine, a sulfonamide antibiotic. While direct comparative efficacy data remains a notable gap in the current scientific literature, this guide summarizes the existing knowledge on their stability and the experimental methods used for their characterization.

A recent comprehensive re-examination of this compound's solid-state behavior has identified a complex polymorphic landscape, including five anhydrous forms (AH-I, AH-II, AH-III, AH-IV, and AH-V) and two monohydrate forms (Hy1-I and Hy1-II).[1][2][3] This diversity in crystalline structure can significantly influence the physicochemical properties of the drug, such as solubility and dissolution rate, which in turn can impact its bioavailability.

Comparative Analysis of this compound Polymorphs

Currently, detailed quantitative data directly comparing the solubility, dissolution rates, and bioavailability of the different this compound polymorphs is not available in the public domain. However, the thermodynamic stability of several forms has been established, providing crucial insights into their potential behavior.

PolymorphDescriptionThermodynamic StabilityKey Characteristics
AH-I AnhydrateStable at higher temperatures.[1][2][3]Exhibits remarkable kinetic stability at room temperature and greater stability against hydration compared to other anhydrates.[1][2][3]
AH-II AnhydrateThe most thermodynamically stable polymorph at room and low temperatures.[1][2][3]---
AH-III AnhydrateLess stable than AH-I and AH-II.---
AH-IV AnhydrateElusive form with a proposed structural model.[1][3]---
AH-V AnhydrateA novel, recently identified anhydrate form.[1][2][3]Can be formed through the desolvation of certain solvates.[1][2][3]
Hy1-I MonohydrateA stable hydrate polymorph at room temperature.[1][2]---
Hy1-II MonohydrateAnother identified monohydrate form.[1]Shares a close structural resemblance to Hy1-I.[1]

Note: The general principle in pharmaceutical sciences is that metastable polymorphs, being in a higher energy state, tend to exhibit higher solubility and faster dissolution rates compared to their more stable counterparts.[4][5] Therefore, it can be inferred that the less stable anhydrous forms of this compound might possess enhanced dissolution characteristics compared to the most stable form, AH-II. However, this remains to be experimentally verified.

Experimental Protocols for Polymorph Characterization

The identification and characterization of this compound polymorphs involve a variety of experimental techniques. The following are detailed methodologies adapted from recent studies.[1]

Polymorph Screening and Preparation

1. Solvent-Mediated Transformation (Slurry Crystallization):

  • Objective: To identify the most stable polymorph in a given solvent at a specific temperature.

  • Protocol:

    • Suspend an excess amount of the this compound solid in a selected solvent in a sealed vial.

    • Agitate the slurry at a constant temperature for an extended period (e.g., several days to weeks).

    • Periodically sample the solid phase and analyze it using techniques like Powder X-ray Diffraction (PXRD) to monitor for any polymorphic transformations.

    • The final solid form remaining is considered the most stable under those conditions.

2. Cooling Crystallization:

  • Objective: To induce crystallization and potentially isolate metastable polymorphs.

  • Protocol:

    • Dissolve this compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.

    • Slowly cool the solution at a controlled rate.

    • Collect the resulting crystals by filtration and dry them under appropriate conditions.

    • Characterize the crystalline form using PXRD and thermal analysis.

3. Desolvation:

  • Objective: To obtain anhydrous forms from solvated crystals.

  • Protocol:

    • Heat a solvated form of this compound at a controlled rate in a thermogravimetric analyzer (TGA) or a vacuum oven.

    • Monitor the weight loss to determine the temperature of desolvation.

    • Characterize the resulting solid using PXRD to identify the anhydrous polymorph formed.

Characterization Techniques

1. Powder X-ray Diffraction (PXRD):

  • Purpose: To identify the crystalline form based on its unique diffraction pattern.

  • Methodology:

    • A small amount of the powdered sample is placed on a sample holder.

    • The sample is irradiated with a monochromatic X-ray beam.

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

    • The resulting diffractogram provides a unique "fingerprint" for each polymorph.

2. Thermal Analysis (DSC and TGA):

  • Purpose: To investigate the thermal properties of the polymorphs, such as melting point, phase transitions, and desolvation events.

  • Methodology:

    • Differential Scanning Calorimetry (DSC): A small amount of the sample is heated at a constant rate, and the difference in heat flow between the sample and a reference is measured. Endothermic and exothermic events, such as melting or crystallization, are detected.

    • Thermogravimetric Analysis (TGA): The mass of a sample is measured as a function of temperature as it is heated at a controlled rate. This is used to detect desolvation and decomposition events.

Experimental Workflow for Polymorph Comparison

The following diagram illustrates a typical workflow for the comparative analysis of this compound polymorphs.

experimental_workflow cluster_preparation Polymorph Preparation cluster_characterization Characterization cluster_efficacy Efficacy Evaluation start Starting Material (e.g., commercial this compound) slurry Slurry Crystallization start->slurry cooling Cooling Crystallization start->cooling pxrd Powder X-ray Diffraction (PXRD) slurry->pxrd desolvation Desolvation cooling->desolvation cooling->pxrd desolvation->pxrd dsc_tga Thermal Analysis (DSC/TGA) pxrd->dsc_tga spectroscopy Spectroscopy (e.g., IR, Raman) dsc_tga->spectroscopy solubility Solubility Studies spectroscopy->solubility dissolution Dissolution Rate Testing solubility->dissolution bioavailability In Vivo Bioavailability Studies dissolution->bioavailability

Caption: Experimental workflow for the preparation, characterization, and efficacy evaluation of this compound polymorphs.

Future Outlook

The comprehensive identification of this compound's polymorphic landscape is a significant step forward. However, to fully understand the therapeutic implications of this polymorphism, further research is imperative. Future studies should focus on conducting head-to-head comparisons of the key polymorphs, particularly AH-I, AH-II, and the monohydrates, to quantify their solubility, dissolution kinetics, and ultimately, their in vivo bioavailability. Such data will be invaluable for the rational selection of the optimal polymorph for drug product development, ensuring consistent quality and therapeutic performance.

References

Validation of a Microbiological Assay for Sulfaguanidine Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a microbiological assay for determining the potency of sulfaguanidine. Due to the limited availability of a complete, published validation report for a this compound-specific microbiological assay, this document presents a representative guide. The experimental protocol is based on established agar diffusion methods for sulfonamides, and the quantitative validation data is illustrative of typical results obtained for antibiotic potency assays. This guide is intended to serve as a practical template for researchers and quality control analysts in the pharmaceutical industry.

Comparison of Validation Parameters

The validation of a microbiological assay for this compound potency is crucial to ensure the reliability, accuracy, and consistency of the results. The following table summarizes the key validation parameters and presents illustrative data that a typical validated assay should meet.

Validation ParameterAcceptance CriteriaIllustrative Results for this compound Assay
Linearity Correlation Coefficient (r²) ≥ 0.98r² = 0.995
Range50 - 150 µg/mL
Accuracy Mean Recovery: 90% - 110%98.5%
Precision
- Repeatability (Intra-assay)Relative Standard Deviation (RSD) ≤ 5%RSD = 2.1%
- Intermediate Precision (Inter-assay)Relative Standard Deviation (RSD) ≤ 10%RSD = 3.5%
Specificity No interference from excipients or degradation productsNo significant inhibition zones observed for placebo and stressed samples without this compound.
Robustness Consistent results with minor variations in method parameters (e.g., incubation temperature ±2°C, agar pH ±0.2)RSD < 10% for all tested variations.

Experimental Protocol: Agar Diffusion Assay (Cylinder-Plate Method)

This protocol describes a cylinder-plate agar diffusion assay for determining the potency of this compound.

1. Materials and Reagents

  • This compound Reference Standard

  • Test Sample (this compound)

  • Test Microorganism: Escherichia coli (ATCC 25922)

  • Culture Media: Mueller-Hinton Agar (MHA), Tryptic Soy Broth (TSB)

  • Sterile Saline Solution (0.9% NaCl)

  • Sterile Cylinders (stainless steel, 6 mm internal diameter)

  • Petri Dishes (sterile, 100 mm)

  • Spectrophotometer

2. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in a suitable solvent (e.g., sterile distilled water with minimal heat) to obtain a concentration of 1 mg/mL.

  • Standard Working Solutions: Prepare a series of dilutions from the stock solution in sterile saline to obtain concentrations ranging from 50 µg/mL to 150 µg/mL (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Sample Stock Solution (1 mg/mL): Prepare a stock solution of the test sample in the same manner as the standard stock solution.

  • Sample Working Solutions: Dilute the sample stock solution to a theoretical concentration of 100 µg/mL.

3. Preparation of Inoculum

  • Inoculate a tube of TSB with E. coli from a stock culture.

  • Incubate at 35 ± 2°C for 18-24 hours.

  • Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

4. Assay Procedure

  • Prepare MHA according to the manufacturer's instructions and pour 20 mL into each sterile Petri dish. Allow the agar to solidify.

  • Inoculate the solidified MHA plates by evenly spreading 100 µL of the prepared E. coli inoculum over the surface.

  • Aseptically place six sterile cylinders on the surface of each inoculated agar plate.

  • Fill three alternate cylinders with the median concentration of the standard solution (100 µg/mL) and the other three cylinders with the sample solution (100 µg/mL).

  • For linearity assessment, use different plates for each concentration of the standard working solutions.

  • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm.

5. Calculation of Potency

  • Plot the logarithm of the standard concentrations against the mean diameter of the inhibition zones.

  • Determine the concentration of the sample solution from the standard curve.

  • Calculate the potency of the sample by comparing its concentration to the theoretical concentration.

Experimental Workflow

The following diagram illustrates the key steps in the validation of the microbiological assay for this compound potency.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cluster_validation Validation prep_std Prepare Standard Solutions apply_solutions Apply Standard & Sample to Cylinders prep_std->apply_solutions prep_sample Prepare Sample Solutions prep_sample->apply_solutions prep_inoculum Prepare Inoculum (E. coli) plate_prep Prepare & Inoculate Agar Plates prep_inoculum->plate_prep plate_prep->apply_solutions incubation Incubate Plates apply_solutions->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones plot_curve Plot Standard Curve measure_zones->plot_curve calc_potency Calculate Sample Potency plot_curve->calc_potency linearity Linearity calc_potency->linearity accuracy Accuracy calc_potency->accuracy precision Precision calc_potency->precision specificity Specificity calc_potency->specificity robustness Robustness calc_potency->robustness

Caption: Workflow for the validation of a microbiological assay for this compound potency.

A Head-to-Head Comparison of Sulfaguanidine and Other Enteric Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of sulfaguanidine with other key enteric antibiotics: rifaximin, neomycin, and metronidazole. The information is intended to support research, scientific inquiry, and drug development efforts in the field of gastrointestinal infectious diseases.

Executive Summary

This compound, a poorly absorbed sulfonamide, has historically been used for the treatment of enteric infections. Its mechanism of action, efficacy, and safety profile are contrasted here with those of other notable enteric antibiotics. Rifaximin, a minimally absorbed rifamycin derivative, exhibits broad-spectrum activity with a favorable safety profile. Neomycin, an aminoglycoside, offers broad-spectrum coverage but carries a risk of systemic toxicity if absorbed. Metronidazole is a nitroimidazole derivative primarily effective against anaerobic bacteria and certain protozoa. This guide synthesizes available in vitro and in vivo data to provide a comparative analysis of these agents.

Mechanism of Action

The antibacterial activity of these enteric antibiotics stems from distinct molecular mechanisms, which are visualized in the signaling pathway diagrams below.

This compound: As a sulfonamide, this compound competitively inhibits dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway. This disruption of folate metabolism ultimately inhibits bacterial DNA synthesis and growth.

Rifaximin: Rifaximin binds to the β-subunit of bacterial DNA-dependent RNA polymerase, thereby inhibiting bacterial RNA synthesis.[1][2] This action prevents the transcription of bacterial genes into messenger RNA, halting protein synthesis and leading to bacterial cell death.

Neomycin: Neomycin is an aminoglycoside that binds to the 30S ribosomal subunit of bacteria.[3][4][5] This binding interferes with the initiation complex of peptide formation, causes misreading of mRNA, and leads to the production of nonfunctional proteins, ultimately resulting in bacterial cell death.

Metronidazole: Metronidazole is a prodrug that requires reductive activation by anaerobic organisms.[6][7] Once activated, it forms cytotoxic nitroso radicals that disrupt the helical structure of bacterial DNA, leading to strand breakage and cell death.[6][7]

cluster_this compound This compound PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF DNA Bacterial DNA Synthesis THF->DNA This compound This compound This compound->DHPS Inhibits

Figure 1: this compound's Mechanism of Action.

cluster_rifaximin Rifaximin DNAPol DNA-dependent RNA Polymerase (β-subunit) RNA RNA Synthesis (Transcription) DNAPol->RNA Protein Protein Synthesis RNA->Protein Rifaximin Rifaximin Rifaximin->DNAPol Binds to & Inhibits

Figure 2: Rifaximin's Mechanism of Action.

cluster_neomycin Neomycin Ribosome30S 30S Ribosomal Subunit mRNA mRNA Misreading Ribosome30S->mRNA Protein Non-functional Proteins mRNA->Protein Neomycin Neomycin Neomycin->Ribosome30S Binds to

Figure 3: Neomycin's Mechanism of Action.

cluster_metronidazole Metronidazole Prodrug Metronidazole (Prodrug) Activation Reductive Activation (Anaerobic Bacteria) Prodrug->Activation Radicals Cytotoxic Nitroso Radicals Activation->Radicals DNA Bacterial DNA Radicals->DNA Disrupts Metronidazole Metronidazole

Figure 4: Metronidazole's Mechanism of Action.

In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for the selected antibiotics against common enteric pathogens. Direct comparative studies evaluating all four antibiotics against the same panel of isolates are limited; therefore, the data presented is a compilation from various sources.

Table 1: MIC Values (µg/mL) for this compound and Comparator Antibiotics against Enteric Pathogens

OrganismThis compound (MIC)Rifaximin (MIC90)Neomycin (MIC50/MIC90)Metronidazole (MIC)
Escherichia coli-4 - 64[6]8/256[8]-
Salmonella spp.-4 - 64[6]--
Shigella spp.-4 - 64[6]--
Campylobacter spp.-4 - 64[6]--
Clostridium difficile-0.015[6]-≤3.1[9]
Anaerobic Bacteria---≤3.1[9]

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution Method

This section outlines a general protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

start Start prep_antibiotic Prepare serial two-fold dilutions of antibiotic in microtiter plate start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_antibiotic->prep_inoculum inoculate Inoculate each well with bacterial suspension prep_inoculum->inoculate incubate Incubate plates at 35-37°C for 16-20 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Figure 5: Broth Microdilution Experimental Workflow.

Detailed Methodology:

  • Preparation of Antibiotic Dilutions:

    • A series of two-fold dilutions of the antibiotic is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • The final volume in each well is typically 100 µL.

  • Inoculum Preparation:

    • Several colonies of the test bacterium are suspended in a sterile saline solution.

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

    • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation:

    • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

    • A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

  • Incubation:

    • The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vivo Efficacy: Murine Model of Enteric Infection

Animal models are crucial for evaluating the in vivo efficacy of enteric antibiotics. The following is a generalized protocol for a mouse model of enteric infection.

start Start pretreatment Antibiotic pretreatment of mice (e.g., streptomycin) to disrupt native gut microbiota start->pretreatment infection Oral inoculation with enteric pathogen (e.g., Salmonella, Shigella) pretreatment->infection treatment Administer test antibiotic (e.g., this compound) or placebo infection->treatment monitoring Monitor clinical signs: Weight loss, diarrhea, mortality treatment->monitoring bacterial_load Determine bacterial load in feces, cecum, and other organs monitoring->bacterial_load histopathology Histopathological analysis of intestinal tissues bacterial_load->histopathology end End histopathology->end

Figure 6: In Vivo Mouse Model Experimental Workflow.

Detailed Methodology:

  • Animal Model:

    • Specific pathogen-free mice (e.g., C57BL/6 or BALB/c) are commonly used.

  • Pre-treatment (Optional but common):

    • To facilitate colonization by the enteric pathogen, mice are often pre-treated with an antibiotic (e.g., streptomycin) in their drinking water to disrupt the normal gut microbiota.[2]

  • Infection:

    • Mice are orally gavaged with a known concentration of the pathogenic bacteria (e.g., Salmonella Typhimurium, Shigella flexneri).[2][4]

  • Treatment:

    • Following infection, mice are treated with the test antibiotic (e.g., this compound) or a placebo control. The route of administration (e.g., oral gavage) and dosing regimen will vary depending on the study design.

  • Monitoring and Endpoints:

    • Clinical Signs: Mice are monitored daily for clinical signs of illness, including weight loss, diarrhea, and mortality.

    • Bacterial Load: At specific time points, fecal samples and tissues (e.g., cecum, liver, spleen) are collected to determine the bacterial burden (CFU/gram of tissue).

    • Histopathology: Intestinal tissues are collected, fixed, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation and tissue damage.

Comparative Efficacy and Clinical Data

Direct, head-to-head clinical trials comparing this compound with rifaximin, neomycin, and metronidazole for the treatment of specific enteric infections are scarce in contemporary literature. Much of the clinical data for this compound dates back to the mid-20th century, focusing on its use in bacillary dysentery.[10][11][12]

This compound: Historical studies reported this compound to be effective in reducing the duration of illness and bacterial shedding in patients with bacillary dysentery. However, these studies often lacked the rigorous design of modern clinical trials.

Rifaximin: Rifaximin has been extensively studied and is approved for the treatment of travelers' diarrhea caused by noninvasive strains of E. coli and for the reduction in risk of overt hepatic encephalopathy recurrence.[6] Clinical trials have demonstrated its efficacy and favorable safety profile, largely due to its minimal systemic absorption.

Neomycin: Neomycin has been used for the suppression of intestinal bacteria, particularly in the context of hepatic encephalopathy and as a preoperative bowel preparation. Its use is limited by the potential for nephrotoxicity and ototoxicity if significant systemic absorption occurs.

Metronidazole: Metronidazole is a first-line treatment for infections caused by anaerobic bacteria and is also effective against various protozoal pathogens. A study comparing rifaximin and metronidazole for the treatment of small intestinal bacterial overgrowth (SIBO) found that rifaximin had a significantly higher decontamination rate (63.4% vs. 43.7%) and a lower prevalence of adverse events.[13]

Conclusion

This compound represents an early enteric antibiotic with a mechanism centered on the inhibition of bacterial folate synthesis. While historically significant, its use has been largely superseded by newer agents with broader coverage, better-defined efficacy, and more favorable safety profiles. Rifaximin stands out for its broad-spectrum activity against key enteric pathogens, minimal systemic absorption, and strong clinical data in specific indications. Neomycin offers broad coverage but is hampered by potential systemic toxicities. Metronidazole remains a crucial agent for anaerobic and protozoal infections.

For researchers and drug development professionals, this comparison highlights the evolution of enteric antibiotic therapy and underscores the importance of targeted mechanisms of action and favorable pharmacokinetic profiles in the development of new treatments for gastrointestinal infections. Further research, including direct comparative in vitro and in vivo studies, would be beneficial to more precisely define the relative merits of these and other enteric antimicrobial agents.

References

Assessing the Synergistic Potential of Sulfaguanidine in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of sulfaguanidine, a sulfonamide antibiotic, when used in combination with other drugs to achieve a synergistic antimicrobial effect. While the principle of synergy between sulfonamides and other drug classes is well-established, this guide also highlights the current landscape of available experimental data specifically for this compound.

Introduction to Synergy in Antimicrobial Therapy

The combination of two or more antimicrobial agents can result in an effect that is significantly greater than the sum of their individual effects. This phenomenon, known as synergy, is a cornerstone of effective antimicrobial therapy. Synergistic combinations can lead to enhanced efficacy, a broader spectrum of activity, and a reduced likelihood of the development of drug resistance.

This compound, like other sulfonamides, acts by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1] Folic acid is essential for the synthesis of nucleotides, and its disruption hampers bacterial growth and replication. The most well-documented synergistic partners for sulfonamides are inhibitors of dihydrofolate reductase (DHFR), such as trimethoprim. This combination results in a sequential blockade of the same metabolic pathway, leading to a potent bactericidal effect.[2][3]

Data Presentation: Synergistic Effects of Sulfonamides

Table 1: In Vitro Synergy Data for Sulfonamide-Trimethoprim Combinations against Escherichia coli

Drug CombinationOrganismMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretationReference
SulfamethoxazoleE. coli1640.5SynergyFictional Data for Illustrative Purposes
TrimethoprimE. coli20.25Fictional Data for Illustrative Purposes
SulfadiazineE. coli3280.5SynergyFictional Data for Illustrative Purposes
TrimethoprimE. coli20.25Fictional Data for Illustrative Purposes

Note: The data presented in this table is illustrative and based on the well-established synergy between sulfonamides and trimethoprim. Specific experimental data for this compound was not identified in the conducted literature search.

Experimental Protocols for Assessing Synergy

The synergistic interaction between antimicrobial agents is quantitatively assessed using several in vitro methods. The two most common and informative assays are the checkerboard assay and the time-kill curve assay.

Checkerboard Assay

The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.

Methodology:

  • Preparation of Drug Dilutions: Two drugs (e.g., this compound and Drug B) are prepared in a two-dimensional array in a 96-well microtiter plate. Serial dilutions of this compound are made along the y-axis, and serial dilutions of Drug B are made along the x-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation: The test microorganism is cultured to a standardized density (typically 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 1

    • Indifference: 1 < FIC Index < 4

    • Antagonism: FIC Index ≥ 4

Time-Kill Curve Assay

The time-kill curve assay provides a dynamic picture of the antimicrobial interaction over time, assessing the rate of bacterial killing.

Methodology:

  • Preparation of Cultures: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Drug Exposure: The bacterial culture is exposed to the drugs alone and in combination at specific concentrations (often based on their MICs). A growth control (no drug) is also included.

  • Sampling and Viable Counts: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Plating and Incubation: Serial dilutions of the samples are plated on agar plates, which are then incubated.

  • Colony Counting: The number of colony-forming units (CFU/mL) is determined for each time point.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time.

  • Interpretation of Results:

    • Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

    • Additive: A < 2 log10 but > 1 log10 decrease in CFU/mL.

    • Indifference: A < 1 log10 increase or decrease in CFU/mL.

    • Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and the most active single agent.

Visualizing the Mechanism and Workflow

To better understand the principles and processes involved in assessing the synergistic effects of this compound, the following diagrams are provided.

Synergy_Mechanism cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroic Acid PABA->Dihydropteroate Dihydropteroate Synthase (DHPS) Dihydrofolate Dihydrofolic Acid (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides This compound This compound This compound->Dihydropteroate Inhibits DHFR_Inhibitor DHFR Inhibitor (e.g., Trimethoprim) DHFR_Inhibitor->Tetrahydrofolate Inhibits

Caption: Mechanism of synergistic action of this compound and a DHFR inhibitor.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Assay Performance cluster_analysis Data Analysis & Interpretation prep_drugs Prepare Drug Dilutions (this compound & Drug B) checkerboard Checkerboard Assay (96-well plate) prep_drugs->checkerboard time_kill Time-Kill Curve Assay (Broth cultures) prep_drugs->time_kill prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->checkerboard prep_inoculum->time_kill calc_fic Calculate FIC Index checkerboard->calc_fic plot_curves Plot Time-Kill Curves time_kill->plot_curves interpret Interpret Synergy, Additivity, or Antagonism calc_fic->interpret plot_curves->interpret

Caption: General experimental workflow for assessing drug synergy.

Conclusion

The synergistic combination of sulfonamides with DHFR inhibitors represents a classic and effective strategy in antimicrobial chemotherapy. While this compound is a member of the sulfonamide class and is anticipated to exhibit similar synergistic properties, there is a notable lack of specific in vitro quantitative data in the published literature to definitively characterize its synergistic interactions with other drugs. Further research, including checkerboard and time-kill assays specifically investigating this compound combinations, is warranted to provide the necessary experimental data to guide its potential use in synergistic antimicrobial therapies. Such studies would be invaluable for drug development professionals seeking to explore novel combination therapies to combat bacterial infections.

References

A Comparative Review of Sulfaguanidine Pharmacokinetics Across Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetics of sulfaguanidine in different animal models. This compound is a poorly absorbed sulfonamide antibiotic primarily used for the treatment of enteric infections.[1] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for dose determination and ensuring efficacy and safety in veterinary medicine.

While comprehensive comparative data across multiple species is limited, this guide summarizes the available experimental findings, with a primary focus on rat models where the most complete data sets are available.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been most thoroughly characterized in rats, revealing significant differences between neonatal and adult animals. Below is a summary of these findings.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Dose

ParameterNeonatal RatsAdult Rats
Dose (Oral) 2.5 mg/kg2.5 mg/kg
Cmax (Maximum Concentration) 3.56 µg/mL0.41 µg/mL
Tmax (Time to Maximum Concentration) 1.50 h1.67 h
AUC0-∞ (Area Under the Curve) 20.46 µg·h/mL8.18 µg·h/mL
Absolute Bioavailability 57.86%12.76%
CLt (Total Body Clearance) 0.14 L/h/kg0.29 L/h/kg
Vdss (Volume of Distribution at Steady State) 0.59 L/kg0.65 L/kg

Data sourced from MedchemExpress.com and based on a study by Mizuno et al., 1986.[1][2]

The data clearly indicates that this compound is more efficiently absorbed in neonatal rats, resulting in a significantly higher maximum plasma concentration and overall drug exposure (AUC) compared to adult rats.[1][2] The absolute bioavailability in neonatal rats is approximately five times higher than in adults.[1][2]

Data in Other Animal Models

Extensive searches for the specific pharmacokinetic parameters of this compound in other common laboratory animal models such as rabbits, poultry (chickens, turkeys), and swine (pigs) did not yield comprehensive datasets comparable to that available for rats. Much of the available literature for these species focuses on other sulfonamides like sulfadiazine, sulfamethazine, and sulfaquinoxaline. While these compounds belong to the same class of antibiotics, their pharmacokinetic profiles can differ significantly. Therefore, direct extrapolation of their data to predict the behavior of this compound would be inappropriate.

The limited absorption of this compound is a key characteristic that makes it effective for treating gastrointestinal infections, as the drug remains concentrated in the gut.

Experimental Protocols

The following section details a generalized methodology for a comparative pharmacokinetic study of this compound, based on common practices in the field.

Animals and Housing: Healthy, adult male and female animals of the selected species (e.g., Sprague-Dawley rats) are used. Animals are housed in controlled conditions with a standard diet and water ad libitum. For studies involving oral administration, animals are typically fasted overnight prior to dosing.

Drug Administration: this compound is administered orally (p.o.) or intravenously (i.v.). For oral administration, the drug is typically dissolved or suspended in a suitable vehicle and administered via gavage. For intravenous administration, the drug is dissolved in a sterile solution and injected into a suitable vein (e.g., the tail vein in rats).

Blood Sampling: Blood samples are collected at predetermined time points after drug administration. For rats, blood is often collected from the jugular vein via an indwelling cannula to allow for serial sampling from the same animal. Samples are collected into heparinized tubes and centrifuged to obtain plasma, which is then stored at -20°C or lower until analysis.

Analytical Method: The concentration of this compound in plasma samples is determined using a validated analytical method, typically high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). The method should be validated for linearity, precision, accuracy, and specificity in the biological matrix being tested.

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of this compound.

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Sample Collection & Processing cluster_3 Analysis & Data Interpretation AnimalSelection Animal Selection (e.g., Rats, Rabbits) Acclimatization Acclimatization AnimalSelection->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Administration Drug Administration Fasting->Administration DosePrep Dose Preparation (Oral or IV) DosePrep->Administration BloodCollection Serial Blood Sampling Administration->BloodCollection PlasmaSeparation Plasma Separation (Centrifugation) BloodCollection->PlasmaSeparation SampleStorage Sample Storage (-20°C or below) PlasmaSeparation->SampleStorage LCMS_Analysis LC-MS Analysis SampleStorage->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling Data_Comparison Comparative Data Analysis PK_Modeling->Data_Comparison

Caption: Experimental workflow for a comparative pharmacokinetic study of this compound.

Signaling Pathways and Logical Relationships

The primary mechanism of action for sulfonamides like this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This pathway is not directly related to the pharmacokinetic profile of the drug within the animal model but is fundamental to its antimicrobial effect.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS This compound This compound This compound->DHPS Inhibits Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Purines_etc Purines, Thymidine, Amino Acids Tetrahydrofolate->Purines_etc

Caption: this compound's mechanism of action via inhibition of the bacterial folic acid synthesis pathway.

References

Validating the Specificity of a Sulfaguanidine-Targeted Molecular Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the validation of a molecular probe's specificity is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of a sulfaguanidine-targeted molecular probe with a key alternative, the pterin-based probe, both of which are designed to interact with dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway.[1][2][3][4] This guide presents supporting experimental data, detailed protocols for validation assays, and visual workflows to facilitate a thorough understanding of the principles and practices of probe specificity validation.

Introduction to Dihydropteroate Synthase and Molecular Probes

Dihydropteroate synthase (DHPS) is a well-established target for antimicrobial agents as it is essential for bacterial survival and is absent in mammals.[4][5] Sulfonamides, including this compound, act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (pABA).[6] Molecular probes targeting DHPS are invaluable tools for studying its function, screening for new inhibitors, and developing novel diagnostic agents. The specificity of such a probe is its ability to bind to the intended target (DHPS) with high affinity while exhibiting minimal interaction with other molecules, particularly structurally related enzymes or other sulfonamides.

Comparative Analysis of DHPS-Targeted Probes

The two primary classes of molecular probes targeting DHPS are those based on the sulfonamide scaffold, like a this compound probe, and those utilizing a pterin-based structure.[1][2][3] The key distinction lies in their binding site on the DHPS enzyme. This compound probes target the pABA-binding pocket, whereas pterin-based probes bind to the highly conserved pterin-binding sub-site.[1][3] This difference in binding modality has significant implications for specificity and the potential for overcoming drug resistance.

Data Presentation: A Head-to-Head Comparison
ParameterThis compound-Targeted Probe (Hypothetical)Pterin-Based Fluorescent ProbeRationale & References
Target Binding Site pABA-binding pocketPterin-binding sub-siteThe fundamental difference in the design of the two probe types.[1][3]
Binding Affinity (Ki/Kd) Micromolar (µM) range (estimated)Nanomolar (nM) to low micromolar (µM) rangePterin-based inhibitors have been shown to have high affinity. Ki values for sulfonamides like sulfadiazine are in the µM range.[7]
Specificity for DHPS Moderate to HighHighThe pterin-binding site is more highly conserved across bacterial species than the pABA site, suggesting higher specificity for pterin-based probes.[3]
Cross-Reactivity Potential for cross-reactivity with other sulfonamide-binding proteins and DHPS isoforms with mutations in the pABA site.Lower potential for cross-reactivity with sulfonamide-resistant DHPS mutants. May show affinity for other pterin-binding proteins.Mutations conferring sulfonamide resistance are often located in the pABA binding site.[3]
Resistance Profile Susceptible to resistance mechanisms involving mutations in the pABA binding pocket.May bypass common sulfonamide resistance mechanisms.By targeting a different and more conserved site, pterin-based probes can be effective against sulfonamide-resistant strains.[3]
Assay Readout Dependent on the reporter tag (e.g., fluorescence, radioactivity)Often inherently fluorescent, allowing for direct detection in fluorescence polarization assays.Pterin-based probes are frequently designed with intrinsic fluorescence for ease of use in high-throughput screening.[1][2]

Experimental Protocols for Specificity Validation

To rigorously validate the specificity of a this compound-targeted molecular probe, a series of experiments should be conducted. The following are detailed protocols for key assays.

In Vitro DHPS Inhibition Assay

This assay determines the functional consequence of the probe binding to DHPS by measuring the inhibition of its enzymatic activity.

Principle: The activity of DHPS is measured by quantifying the incorporation of radiolabeled pABA into dihydropteroate. The ability of the this compound probe to inhibit this reaction is assessed by measuring the decrease in product formation.

Materials:

  • Purified recombinant DHPS enzyme

  • [³H]-p-aminobenzoic acid ([³H]PABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • Tris-HCl buffer (pH 8.2)

  • MgCl₂

  • Dithiothreitol (DTT)

  • This compound-targeted probe

  • Scintillation cocktail and scintillation counter

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and DTT.

  • Add a constant concentration of DHPP and [³H]PABA to the reaction mixture.

  • Add varying concentrations of the this compound-targeted probe to the reaction tubes. Include a no-probe control (100% activity) and a no-enzyme control (background).

  • Initiate the reaction by adding a defined amount of purified DHPS enzyme.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).

  • Separate the radiolabeled dihydropteroate product from the unreacted [³H]PABA using a suitable method (e.g., charcoal adsorption or thin-layer chromatography).

  • Quantify the amount of radiolabeled product using a scintillation counter.

  • Calculate the percentage of inhibition for each probe concentration and determine the IC₅₀ value (the concentration of the probe that inhibits 50% of the enzyme activity).

Competitive Binding Assay for Ki Determination

This assay quantifies the binding affinity (Ki) of the this compound probe for DHPS by measuring its ability to displace a known radiolabeled ligand.

Principle: A radiolabeled sulfonamide with known affinity for DHPS is incubated with the enzyme in the presence of increasing concentrations of the unlabeled this compound probe. The displacement of the radioligand is measured, and the Ki of the this compound probe is calculated using the Cheng-Prusoff equation.

Materials:

  • Purified recombinant DHPS enzyme

  • Radiolabeled sulfonamide (e.g., [³H]sulfamethoxazole)

  • This compound-targeted probe (unlabeled)

  • Binding buffer (e.g., Tris-HCl with appropriate additives)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • In a series of tubes, add a fixed concentration of purified DHPS enzyme and the radiolabeled sulfonamide.

  • Add increasing concentrations of the unlabeled this compound probe to the tubes. Include a control with no unlabeled probe (total binding) and a control with a high concentration of a known DHPS inhibitor to determine non-specific binding.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. The enzyme and any bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

  • Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Plot the amount of bound radioligand as a function of the unlabeled this compound probe concentration.

  • Determine the IC₅₀ value from the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cross-Reactivity and Selectivity Profiling

To establish the specificity of the this compound probe, it is crucial to assess its binding to other related sulfonamides and its selectivity for DHPS over other enzymes in the folate biosynthesis pathway.

Cross-Reactivity with Other Sulfonamides:

  • Perform the competitive binding assay as described above, but use other unlabeled sulfonamides (e.g., sulfamethoxazole, sulfadiazine, sulfathiazole) as competitors instead of the this compound probe.

  • Compare the Ki values obtained for each sulfonamide. A significantly lower Ki for the this compound probe indicates its higher affinity for DHPS compared to the other tested sulfonamides.

Selectivity Against Other Folate Pathway Enzymes:

  • Perform enzyme inhibition assays using other purified enzymes from the folate biosynthesis pathway, such as dihydrofolate reductase (DHFR) or GTP cyclohydrolase I.

  • Use the this compound probe as the potential inhibitor in these assays.

  • A significantly higher IC₅₀ value for these enzymes compared to DHPS demonstrates the probe's selectivity for its intended target.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and the underlying signaling pathway.

experimental_workflow cluster_in_vitro In Vitro DHPS Inhibition Assay cluster_binding Competitive Binding Assay prep_mix Prepare Reaction Mix (Buffer, DHPP, [3H]PABA) add_probe Add this compound Probe (Varying Concentrations) prep_mix->add_probe add_enzyme Add DHPS Enzyme add_probe->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_rxn Stop Reaction incubate->stop_rxn separate Separate Product stop_rxn->separate quantify Quantify Radioactivity separate->quantify calc_ic50 Calculate IC50 quantify->calc_ic50 prep_binding_mix Prepare Binding Mix (DHPS, Radiolabeled Sulfonamide) add_competitor Add Unlabeled this compound Probe prep_binding_mix->add_competitor incubate_binding Incubate to Equilibrium add_competitor->incubate_binding filter_wash Filter and Wash incubate_binding->filter_wash quantify_binding Quantify Bound Radioactivity filter_wash->quantify_binding plot_curve Plot Competition Curve quantify_binding->plot_curve calc_ki Calculate Ki plot_curve->calc_ki

Caption: Experimental workflows for DHPS inhibition and competitive binding assays.

signaling_pathway GTP GTP GTP_CH1 GTP Cyclohydrolase I GTP->GTP_CH1 multiple steps DHPP Dihydropterin Pyrophosphate (DHPP) DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHFS Dihydrofolate Synthase (DHFS) Dihydropteroate->DHFS Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) GTP_CH1->DHPP DHPS->Dihydropteroate DHFS->Dihydrofolate DHFR->Tetrahydrofolate This compound This compound Probe This compound->DHPS inhibits (pABA site) Pterin_Probe Pterin-Based Probe Pterin_Probe->DHPS inhibits (pterin site)

Caption: Bacterial folate biosynthesis pathway and points of inhibition.

logical_relationship Probe_Specificity Probe Specificity Validation In_Vitro_Assay In Vitro Enzyme Inhibition Probe_Specificity->In_Vitro_Assay Binding_Assay Competitive Binding Assay Probe_Specificity->Binding_Assay Cross_Reactivity Cross-Reactivity Profiling Probe_Specificity->Cross_Reactivity Selectivity Selectivity Profiling Probe_Specificity->Selectivity IC50 IC50 Determination In_Vitro_Assay->IC50 Ki Ki Determination Binding_Assay->Ki Sulfonamides Other Sulfonamides Cross_Reactivity->Sulfonamides Folate_Enzymes Other Folate Pathway Enzymes Selectivity->Folate_Enzymes

Caption: Logical relationships in validating probe specificity.

Conclusion

Validating the specificity of a this compound-targeted molecular probe is a critical step in ensuring the reliability of research findings. This guide provides a framework for this validation process by comparing it with a leading alternative, the pterin-based probe. While direct comparative data for a this compound-specific probe is an area for future research, the provided experimental protocols and data from structurally similar compounds offer a robust starting point for any validation study. By employing a combination of in vitro inhibition assays, competitive binding studies, and comprehensive cross-reactivity and selectivity profiling, researchers can confidently establish the specificity of their this compound-targeted probe and its suitability for their intended application in drug discovery and chemical biology.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Sulfaguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: A comprehensive guide for the proper disposal of sulfaguanidine, a sulfonamide antibiotic, providing essential safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental protection.

This compound is classified as a hazardous chemical waste and must be handled with stringent safety protocols. Improper disposal can lead to environmental contamination and potential health risks. This document outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved dust respirator is necessary when handling the powder form to avoid inhalation.[1]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

In the event of a spill, the area should be evacuated and ventilated. For minor spills, use dry clean-up procedures to avoid generating dust. For major spills, alert the appropriate institutional safety office.[1]

Disposal Operational Plan

In-laboratory chemical treatment or neutralization of this compound is not recommended . The standard and required procedure is to dispose of this compound as hazardous chemical waste through a licensed environmental waste management service.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Clearly label all containers with "Hazardous Waste: this compound".

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Waste Accumulation:

    • Collect all solid this compound waste, including contaminated PPE and spill cleanup materials, in a designated, sealed, and properly labeled hazardous waste container.

    • The container must be in good condition and compatible with the chemical. The original product container is often a suitable choice.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.[2]

  • Arrange for Pickup and Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Follow all institutional and regulatory requirements for waste manifest and transportation.

  • Regulatory Compliance:

    • All disposal activities must be in strict accordance with local, state, and federal regulations.[1]

Environmental Hazard Data

This compound is recognized as having high persistence in water and soil and is very toxic to aquatic life with long-lasting effects.[1][3] The following table summarizes key ecotoxicity data.

OrganismEndpointValueReference
Daphnia magna (Water flea)EC50 (48-hour)3.86 mg/L[3][4]
Hyalella azteca (Amphipod)LC50 (4-week)0.90 µM[5]

Experimental Protocols

As in-lab chemical degradation is not the recommended disposal method, this section details the protocol for preparing this compound waste for professional disposal.

Protocol for Packaging this compound Waste:

  • Objective: To safely contain and label this compound waste for disposal by a licensed waste management facility.

  • Materials:

    • Designated hazardous waste container (sealable, compatible material)

    • Hazardous waste labels

    • Personal Protective Equipment (as listed above)

    • Waste this compound (solid or in solution)

    • Contaminated materials (e.g., weigh boats, gloves, wipes)

  • Procedure:

    • Don all required PPE.

    • Carefully place all solid this compound waste and contaminated materials directly into the designated hazardous waste container.

    • If disposing of a this compound solution, ensure the container is compatible and will not leak.

    • Securely seal the container.

    • Affix a completed hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The date of accumulation

      • The specific hazards (e.g., Irritant, Environmental Hazard)

    • Store the container in the designated satellite accumulation area.

    • Record the container in the laboratory's waste log.

    • Initiate the waste pickup request through the institutional EHS portal or by contacting the approved waste vendor.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Laboratory Operations cluster_1 Waste Management and Disposal A Generation of this compound Waste B Wear Appropriate PPE A->B Safety First C Segregate and Collect Waste in Labeled Container B->C D Store in Satellite Accumulation Area C->D Secure Storage E Request Waste Pickup via EHS D->E F Licensed Waste Contractor Collection E->F G Transport to Treatment, Storage, and Disposal Facility (TSDF) F->G H Final Disposal (Incineration or Licensed Landfill) G->H

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Sulfaguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Sulfaguanidine, a sulfonamide antimicrobial agent. Adherence to these procedures is critical to minimize exposure risks and ensure compliant disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, inhalation, and ingestion.[1][2][3] The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Additional Guidance
Eye and Face Protection Goggles or safety glasses with side shields meeting EN 166 or OSHA 29 CFR 1910.133 standards.[1][2]A face shield may be required for operations with a high risk of splashing.
Hand Protection Chemical-resistant protective gloves.The specific glove material should be selected based on the solvent being used, if any.
Skin and Body Protection Laboratory coat. For larger quantities (over 1 kilogram) or when there is a risk of significant dust exposure, a disposable coverall of low permeability is recommended.[1]Coveralls should be buttoned at the collar and cuffs.[1]
Respiratory Protection Generally not required under normal use conditions with adequate ventilation.[2][4] If dust is generated, a NIOSH/MSHA or European Standard EN 136 approved dust respirator should be used.[1][2]For large-scale operations, an air-supplied full-body suit may be necessary.[1]

Operational Plans for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.

prep Preparation handling Handling and Use prep->handling spill Spill Management handling->spill decon Decontamination handling->decon spill->decon disposal Waste Disposal decon->disposal ppe Wear Appropriate PPE ppe->prep ventilation Ensure Adequate Ventilation ventilation->prep storage Proper Storage storage->prep

This compound Handling Workflow

Step-by-Step Handling Procedures:

  • Preparation :

    • Always work in a well-ventilated area.[1] For laboratory-scale handling, consider using a barrier protection or laminar flow cabinet.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.[3][4]

    • Don the appropriate PPE as outlined in the table above.

  • Handling and Use :

    • Avoid all personal contact, including inhalation of dust.[1]

    • Use procedures that minimize the generation of dust.[1]

    • Do not eat, drink, or smoke in the handling area.[2]

  • Spill Management :

    • Minor Spills : Clean up spills immediately.[1] Use dry clean-up procedures and avoid generating dust.[1] Wear protective clothing, gloves, safety glasses, and a dust respirator.[1]

    • Major Spills : Evacuate the area and move upwind.[1] Alert the appropriate emergency response team.[1] Wear full-body protective clothing and a breathing apparatus.[1] Prevent spillage from entering drains or watercourses.[1]

  • Decontamination :

    • After handling, wash hands thoroughly with soap and water.[2]

    • Remove and wash contaminated clothing before reuse.[2]

Disposal Plan

The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination.

  • Waste Classification : this compound waste is classified as hazardous.[1][2]

  • Disposal Method : All waste must be handled in accordance with local, state, and federal regulations.[1] Disposal options may include:

    • Burial in a licensed landfill specifically for chemical and pharmaceutical wastes.[1]

    • Incineration in a licensed facility, potentially after mixing with a suitable combustible material.[1]

  • Container Disposal : Decontaminate empty containers.[1] Dispose of the container as hazardous or special waste.[2] Observe all label safeguards until the containers are cleaned or destroyed.[1]

  • Environmental Precautions : Do not allow wash water from cleaning or process equipment to enter drains.[1] It may be necessary to collect all wash water for treatment before disposal.[1]

References

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